(2-Iodo-3-methoxyphenyl)methanol
Description
Properties
IUPAC Name |
(2-iodo-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBAVUHQVGUYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2-Iodo-3-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of (2-Iodo-3-methoxyphenyl)methanol, a halogenated aromatic alcohol with potential applications in organic synthesis and drug discovery.
Core Chemical Properties
This compound, with the CAS Number 162136-06-3, is a solid at room temperature. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉IO₂ | [1] |
| Molecular Weight | 264.06 g/mol | [1] |
| Melting Point | 85-87 °C | [2] |
| Boiling Point | 332.2 ± 32.0 °C at 760 mmHg | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via the regioselective iodination of the electron-rich aromatic ring of 3-methoxyphenylmethanol. A mild and efficient method involves the use of N-iodosuccinimide (NIS) as the iodine source with a catalytic amount of trifluoroacetic acid (TFA). The methoxy group at the 3-position directs the electrophilic substitution to the ortho positions (2- and 4-), with the 2-position being sterically favored.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the iodination of activated aromatic compounds.[3][4][5]
Materials:
-
3-Methoxyphenylmethanol
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyphenylmethanol (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add N-iodosuccinimide (1.1 equivalents). Then, add a catalytic amount of trifluoroacetic acid (0.1 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 5. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]
An In-depth Technical Guide to (2-Iodo-3-methoxyphenyl)methanol (CAS Number 162136-06-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Iodo-3-methoxyphenyl)methanol, a valuable chemical intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide combines confirmed fundamental properties with extrapolated data from closely related analogues and established chemical principles to offer a reliable resource for laboratory applications.
Physicochemical and Spectroscopic Data
This compound, with the CAS number 162136-06-3, is a substituted aromatic alcohol. Its core structure consists of a benzene ring functionalized with an iodine atom, a methoxy group, and a hydroxymethyl group.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while the molecular formula and weight are confirmed, other physical properties are predicted or inferred from related compounds due to a lack of direct experimental values in the available literature.
| Property | Value | Source |
| CAS Number | 162136-06-3 | Confirmed |
| Molecular Formula | C₈H₉IO₂ | Confirmed |
| Molecular Weight | 264.06 g/mol | Confirmed |
| Appearance | Predicted: White to off-white solid | Inferred |
| Melting Point | Predicted: Likely in the range of 50-100 °C | Inferred from analogues like 3-Iodo-4-methoxybenzyl alcohol (81-85 °C)[1] |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in water | Inferred from general solubility of benzyl alcohols[2] |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm, complex splitting pattern), hydroxymethyl protons (-CH₂OH, δ ~4.5 ppm, singlet or doublet), methoxy protons (-OCH₃, δ ~3.9 ppm, singlet), and hydroxyl proton (-OH, broad singlet, variable chemical shift). |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), hydroxymethyl carbon (-CH₂OH, δ ~60-65 ppm), methoxy carbon (-OCH₃, δ ~56 ppm), and carbon bearing iodine (C-I, δ ~90-100 ppm). |
| FT-IR | O-H stretch (broad, ~3300 cm⁻¹), C-H stretch (aromatic, ~3000-3100 cm⁻¹; aliphatic, ~2850-2950 cm⁻¹), C=C stretch (aromatic, ~1450-1600 cm⁻¹), C-O stretch (~1000-1250 cm⁻¹), and C-I stretch (~500-600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 264, with characteristic isotopic patterns for iodine. Fragmentation would likely involve the loss of H₂O, CH₂O, and I. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible synthetic route involves the ortho-iodination of 3-methoxybenzyl alcohol. The methoxy group is an ortho-, para-directing group, and while a mixture of isomers is possible, the reaction conditions can be optimized to favor the desired 2-iodo product.
Proposed Synthesis of this compound
Reaction: Ortho-iodination of 3-methoxybenzyl alcohol.
Reagents and Materials:
-
3-Methoxybenzyl alcohol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzyl alcohol (1 equivalent) in anhydrous acetonitrile.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Reaction Work-up: Upon completion of the reaction (as indicated by TLC, typically after several hours), quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extraction: Dilute the mixture with dichloromethane and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the this compound.
Synthesis Workflow Diagram
References
An In-depth Technical Guide to (2-Iodo-3-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Iodo-3-methoxyphenyl)methanol, a halogenated aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a proposed synthetic route with experimental protocols, and a discussion of its potential biological significance based on structurally related molecules.
Core Data Summary
| Property | Value | Source |
| Molecular Formula | C8H9IO2 | [1] |
| Molecular Weight | 264.06 g/mol | [1] |
| CAS Number | 162136-06-3 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Comparative Melting Point (3-Iodo-4-methoxybenzyl alcohol) | 81-85 °C | [2] |
Synthesis Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from the readily available precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The proposed pathway involves the regioselective iodination of the aromatic ring followed by the reduction of the aldehyde functional group to a primary alcohol.
Proposed Synthesis Workflow
Caption: A two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Iodination of 2-Hydroxy-3-methoxybenzaldehyde
This protocol is adapted from procedures for the iodination of similar phenolic compounds.
-
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable solvent like Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup reagents (e.g., sodium thiosulfate solution, ethyl acetate, brine)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde in a suitable solvent like acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Iodosuccinimide (1.1 equivalents) to the stirred solution.
-
Allow the reaction to proceed at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-iodo-3-methoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Reduction of 2-Iodo-3-methoxybenzaldehyde
This is a standard procedure for the reduction of an aldehyde to a primary alcohol.
-
Materials:
-
2-Iodo-3-methoxybenzaldehyde
-
Sodium borohydride (NaBH4)
-
Methanol (or other suitable solvent like Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup reagents (e.g., dilute HCl, ethyl acetate, brine)
-
-
Procedure:
-
Dissolve the 2-iodo-3-methoxybenzaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for a designated time, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Potential Biological Significance and Signaling Pathways
While there is no direct evidence in the searched literature for the biological activity of this compound, the structural motifs present in the molecule suggest potential interactions with biological systems. Structurally similar compounds, such as certain iodinated and methoxylated phenyl derivatives, have been investigated for their biological activities.
For instance, some methoxyphenyl compounds are known to interact with neurotransmitter receptors, such as serotonin receptors.[3] The presence of an iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to antagonist or agonist activity at various receptors.
Hypothetical Signaling Pathway Interaction
Based on the activity of related compounds, a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway, such as a serotonin receptor, can be postulated.
Caption: Hypothetical GPCR signaling pathway modulation by this compound.
It is crucial to emphasize that this pathway is illustrative and based on the known activities of structurally related compounds. Further research, including in vitro binding assays and functional studies, is necessary to determine if this compound has any significant biological activity and to elucidate its mechanism of action.
Conclusion
This compound is a chemical compound for which a logical synthetic pathway can be proposed, although specific experimental data on its physical properties are lacking in the public domain. Its potential for biological activity, inferred from related structures, makes it an interesting candidate for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of this and similar molecules.
References
A Technical Guide to the Structural Elucidation of (2-Iodo-3-methoxyphenyl)methanol
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the reliability of subsequent studies and applications. This guide provides an in-depth, multi-technique approach to the structural elucidation of (2-Iodo-3-methoxyphenyl)methanol, a substituted aromatic alcohol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and demonstrates how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for structure confirmation. We will explore the logic of spectral interpretation, from initial molecular formula determination to the unambiguous assignment of every atom's position through two-dimensional NMR correlations.
Introduction: The Imperative for Unambiguous Characterization
This compound (C₈H₉IO₂) is a halogenated and oxygenated aromatic compound with a molecular weight of 264.06 g/mol .[1][2] Such molecules often serve as versatile intermediates in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[2] The precise arrangement of the iodo, methoxy, and hydroxymethyl substituents on the benzene ring dictates the molecule's reactivity, stereochemistry, and, ultimately, its utility. Therefore, rigorous and unequivocal structural verification is not merely an academic exercise but a critical step in the quality control and validation process of any research and development pipeline.
The process of structure elucidation involves a systematic approach where hypotheses about a molecular structure are formulated and then rigorously tested and refined using experimental data from various analytical techniques.[3] This guide will employ a logical workflow, integrating data from orthogonal methods to build a cohesive and undeniable structural proof.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
Before delving into the complexities of NMR, foundational techniques like MS and IR provide a rapid assessment of the molecular formula and the functional groups present. This initial data is crucial for constraining the possible structures and validating the identity of the compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is a primary tool for determining the molecular weight of a compound, which in turn allows for the deduction of its molecular formula.[4]
Expected Data for this compound (C₈H₉IO₂):
-
Molecular Ion (M⁺): The expected exact mass is 263.9647 Da. High-resolution mass spectrometry (HRMS) would confirm this mass with high accuracy, lending strong support to the C₈H₉IO₂ formula.
-
Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) simplifies the isotopic pattern compared to compounds with chlorine or bromine.
-
Fragmentation: Electron Ionization (EI) would likely induce characteristic fragmentation. Key expected fragments include:
-
[M-H₂O]⁺: Loss of water from the benzyl alcohol moiety.
-
[M-CH₂OH]⁺: Loss of the hydroxymethyl group.
-
[M-OCH₃]⁺: Loss of the methoxy group.
-
Fragments corresponding to the iodinated methoxy-toluene cation.
-
This fragmentation pattern provides preliminary evidence for the connectivity of the functional groups.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is adept at identifying the types of chemical bonds present in a molecule by measuring their vibration upon absorbing infrared light.[3] For this compound, the IR spectrum serves to confirm the presence of the alcohol and ether functional groups, as well as the aromatic ring.
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3600-3200 (broad) | O-H stretch | Alcohol (-OH) |
| ~3100-3000 | C-H stretch | Aromatic Ring |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1600-1450 | C=C stretch | Aromatic Ring |
| ~1250-1200 | C-O stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |
| ~1050-1000 | C-O stretch | Primary Alcohol (R-CH₂-OH) |
The presence of these characteristic bands provides strong, direct evidence for the key functional components of the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
While MS and IR confirm the pieces are present, NMR spectroscopy reveals how they are connected.[5][6] It is the most powerful tool for the de novo structure elucidation of organic molecules in solution.[4] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to create a complete and unambiguous picture of the molecule.
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their integration (number of protons), and their neighboring protons (multiplicity).
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| H-4 | ~7.2-7.4 | t | 1H | Ar-H | Triplet due to coupling with H-5 and H-6. |
| H-6 | ~7.0-7.2 | d | 1H | Ar-H | Doublet due to coupling with H-5. Deshielded by adjacent iodine. |
| H-5 | ~6.8-7.0 | d | 1H | Ar-H | Doublet due to coupling with H-4 and H-6. |
| CH₂ | ~4.7 | s | 2H | -CH₂ OH | Singlet as there are no adjacent protons. Located in the benzylic position. |
| OCH₃ | ~3.9 | s | 3H | -OCH₃ | Singlet, typical chemical shift for a methoxy group on an aromatic ring. |
| OH | Variable (~2-4) | s (broad) | 1H | -OH | Broad singlet, position is concentration and solvent dependent. Can exchange with D₂O. |
Note: The exact chemical shifts and multiplicities for the aromatic protons (H4, H5, H6) are complex due to the combined electronic effects of the iodo, methoxy, and hydroxymethyl groups. The pattern will be a key identifier.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Signals:
-
8 unique signals are expected, corresponding to the 6 aromatic carbons, the benzylic carbon (-CH₂OH), and the methoxy carbon (-OCH₃).
-
Aromatic Region (δ 100-160 ppm): Six distinct signals. The carbon bearing the iodine (C-2) will be shifted upfield (~100-110 ppm) due to the heavy atom effect, while the carbons attached to oxygen (C-1, C-3) will be significantly downfield.
-
Benzylic Carbon (δ ~60-65 ppm): Signal for the -C H₂OH carbon.
-
Methoxy Carbon (δ ~55-60 ppm): Signal for the -OC H₃ carbon.
2D NMR: Unambiguous Connectivity Confirmation
Two-dimensional NMR experiments are essential for connecting the proton and carbon signals, confirming the final structure without ambiguity.
The COSY spectrum reveals which protons are coupled to each other (typically through 2-3 bonds).
-
Key Correlation: A cross-peak will be observed between the aromatic protons H-4, H-5, and H-6, confirming their adjacency on the aromatic ring.
The HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached.
-
Key Correlations:
-
The proton signal at ~4.7 ppm will correlate with the carbon signal at ~60-65 ppm (assigning the -CH₂OH group).
-
The proton signal at ~3.9 ppm will correlate with the carbon signal at ~55-60 ppm (assigning the -OCH₃ group).
-
The aromatic proton signals will correlate with their respective aromatic carbon signals.
-
HMBC is arguably the most powerful tool for piecing together the molecular puzzle. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. This allows for the connection of substituent groups to the aromatic ring.
Table 3: Key Predicted HMBC Correlations for Structure Confirmation
| Proton Signal | Correlates to Carbon Signal (2-3 bonds away) | Structural Information Confirmed |
| CH₂ (~4.7 ppm) | C-1, C-2, C-6 | Confirms the -CH₂OH group is attached to C-1. |
| OCH₃ (~3.9 ppm) | C-3 | Confirms the -OCH₃ group is attached to C-3. |
| H-4 (~7.2-7.4 ppm) | C-2, C-6 | Confirms the position of H-4 relative to the substituents. |
| H-6 (~7.0-7.2 ppm) | C-1, C-2, C-4 | Confirms the position of H-6 relative to the substituents. |
The HMBC correlations, particularly from the singlet CH₂ and OCH₃ protons to the aromatic carbons, are the final, definitive proof of the substituent placement.
Workflow and Data Synthesis
The process of elucidation follows a logical and self-validating workflow. Each piece of data must be consistent with all others.
The Elucidation Workflow
Caption: The integrated workflow for structure elucidation.
Visualizing Key HMBC Connectivity
The diagram below illustrates the most critical HMBC correlations that lock in the positions of the substituents on the aromatic ring.
Caption: Key HMBC correlations confirming substituent positions.
Experimental Protocols
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire using a proton-decoupled pulse program, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.
-
2D NMR (COSY, HSQC, HMBC): Acquire using standard gradient-selected pulse programs (e.g., gCOSY, gHSQCAD, gHMBCAD) and process the data using appropriate software (e.g., MestReNova, TopSpin).
5.2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a ~1 mg/mL solution in methanol or acetonitrile.
-
Instrumentation: Analyze using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Acquisition: Infuse the sample at 5 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 50-500.
5.3. Infrared (IR) Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹ for 32 scans.
Conclusion
The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. Mass spectrometry confirms the molecular formula, and IR spectroscopy identifies the essential functional groups. However, the definitive and unambiguous assignment of the complex substitution pattern on the aromatic ring is accomplished through a suite of 1D and 2D NMR experiments. The cross-validation between these orthogonal techniques provides a high degree of confidence, establishing a self-validating system that is crucial for scientific integrity. The workflow and methodologies described herein represent a robust framework for the structural characterization of novel small molecules in any research or industrial setting.
References
A Technical Guide to the Regioselective Synthesis of (2-Iodo-3-methoxyphenyl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of (2-Iodo-3-methoxyphenyl)methanol
In the landscape of medicinal chemistry and materials science, the strategic placement of functional groups on an aromatic scaffold is paramount. Aryl iodides, in particular, are exceptionally valuable synthetic intermediates. The carbon-iodine bond serves as a versatile linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira cross-couplings.[1] this compound (CAS 162136-06-3) embodies this utility, offering a bifunctional platform where the iodinated aromatic ring is primed for complex molecular assembly and the benzylic alcohol provides a handle for further derivatization.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate from its readily available precursor, 3-methoxybenzyl alcohol, focusing on the principles of regioselectivity in electrophilic aromatic substitution.
The Synthetic Blueprint: Mastering Regioselectivity
The conversion of 3-methoxybenzyl alcohol to this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][4] The central challenge lies in controlling the position of iodination on the benzene ring. The outcome is dictated by the cumulative electronic effects of the two substituents already present: the methoxy (-OCH₃) group and the hydroxymethyl (-CH₂OH) group.
-
Methoxy Group (-OCH₃): This is a potent activating group due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance. It is strongly ortho, para-directing.
-
Hydroxymethyl Group (-CH₂OH): This group is a weak activator and is also ortho, para-directing.[4]
When both groups are considered, the powerful activating and directing influence of the methoxy group dominates the reaction's regiochemical outcome. This directs the incoming electrophile primarily to the positions ortho (C2) and para (C4) to the methoxy group. Our objective is to selectively functionalize the C2 position.
The Choice of Iodinating System: A Question of Electrophilicity
Molecular iodine (I₂) by itself is insufficiently electrophilic to react efficiently with even activated aromatic rings.[1][5] Therefore, an activation strategy is required to generate a more potent electrophilic iodine species, often represented as "I⁺". Several classes of reagents have been developed for this purpose:
-
Oxidative Iodination: Systems combining I₂ with a strong oxidizing agent such as iodic acid (HIO₃), periodic acid, or ammonium peroxodisulfate generate the electrophile in situ.[6][7][8] These methods are effective but can sometimes require harsh acidic conditions.
-
Iodonium Halides and N-Iodo Reagents: Reagents like N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH) are widely used as sources of electrophilic iodine under milder conditions.[6][9] Their reactivity is often enhanced by the addition of a Lewis acid or protic acid catalyst.
-
Silver Salt Catalysis: The use of silver salts, such as silver trifluoroacetate (AgTFA), in conjunction with NIS or I₂ provides a powerful and mild method for activating the iodine source.[10] The silver(I) ion coordinates to the halogen, polarizing the I-N or I-I bond and generating a highly electrophilic "I⁺" equivalent that readily participates in the SEAr mechanism.[10]
For the synthesis of this compound, a method employing N-Iodosuccinimide (NIS) activated by a catalytic amount of a silver salt offers an excellent balance of high reactivity, mild conditions, and good regioselectivity.[10]
In-Depth Experimental Protocol
This protocol details a reliable method for the ortho-iodination of 3-methoxybenzyl alcohol using a silver-catalyzed system.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 3-Methoxybenzyl alcohol | >98% | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | >98% | Sigma-Aldrich |
| Silver(I) Trifluoroacetate (AgTFA) | >97% | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | Anhydrous, >99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated Sodium Thiosulfate (aq) | N/A | Lab-prepared |
| Saturated Sodium Bicarbonate (aq) | N/A | Lab-prepared |
| Brine (Saturated NaCl aq) | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
Step-by-Step Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzyl alcohol (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration). The flask should be wrapped in aluminum foil to protect the light-sensitive reagents.
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1 eq.). Allow the mixture to stir for 5 minutes.
-
Catalyst Introduction: Add silver(I) trifluoroacetate (AgTFA) (0.1 eq.) to the mixture. The reaction is typically conducted at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is generally complete within 2-4 hours.
-
Quenching: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Pour the mixture into a separatory funnel and wash with an equal volume of saturated aqueous sodium thiosulfate solution to quench any remaining NIS and iodine.
-
Work-up: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
Data, Workflow, and Mechanism Visualization
Key Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (NIS) | 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |
| Catalyst Loading (AgTFA) | 10 mol% | Sufficient to catalyze the reaction efficiently without excessive cost or metal waste.[10] |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that effectively dissolves reagents and facilitates the ionic mechanism. |
| Temperature | Room Temperature (~25 °C) | The high reactivity of the system allows for mild conditions, minimizing side reactions. |
| Reaction Time | 2-4 hours | Typical duration, but should be confirmed by TLC monitoring. |
| Expected Yield | >80% (after purification) | This method is known for its high efficiency. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of Electrophilic Aromatic Substitution (SEAr).
Protocol Validation and Trustworthiness
The integrity of this synthesis is validated through rigorous in-process controls and comprehensive final product characterization.
-
Reaction Monitoring: TLC is a critical tool. A successful reaction is indicated by the consumption of the starting material (lower Rf) and the appearance of a new, less polar product spot.
-
Product Characterization: The identity and purity of the isolated this compound must be unequivocally confirmed:
-
¹H NMR: The most telling evidence is the disappearance of the aromatic proton signal from the C2 position and the shift of the remaining aromatic protons. The spectrum should show three distinct aromatic signals, a singlet for the methoxy group, and signals for the benzylic -CH₂OH group.
-
¹³C NMR: The spectrum will show a new quaternary carbon signal for C2 where the iodine is attached, and the signal for C-I will be shifted significantly upfield.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the formula C₈H₉IO₂ (M.W. 264.06 g/mol ) should be observed, confirming the successful incorporation of one iodine atom.
-
Melting Point: The measured melting point of the purified solid should be sharp and consistent with literature values.
-
Conclusion
The synthesis of this compound from 3-methoxybenzyl alcohol is a highly regioselective transformation achievable under mild conditions. The protocol described, which leverages a silver-catalyzed activation of N-Iodosuccinimide, represents an efficient, reliable, and high-yielding approach. The resulting product is a valuable, multi-functional building block, poised for use in the development of novel pharmaceuticals and advanced materials, where its capacity for subsequent cross-coupling reactions can be fully exploited.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. appchemical.com [appchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]
- 10. Buy (2-Iodo-3,5-dimethoxyphenyl)methanol [smolecule.com]
- 11. chemimpex.com [chemimpex.com]
Spectroscopic Analysis of (2-Iodo-3-methoxyphenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2-Iodo-3-methoxyphenyl)methanol (CAS No. 162136-06-3). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents predicted data based on the chemical structure and spectroscopic principles, organized into clear, accessible tables.
Molecular Structure and Properties
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide key information about the number and connectivity of protons and carbons.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H |
| ~7.1 | t | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~4.7 | s | 2H | -CH₂OH |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.5 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Ar-C-OCH₃ |
| ~140 | Ar-C-CH₂OH |
| ~130 | Ar-CH |
| ~122 | Ar-CH |
| ~110 | Ar-CH |
| ~90 | Ar-C-I |
| ~65 | -CH₂OH |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1580-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| ~550 | Medium | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 264 | Molecular ion [M]⁺ |
| 247 | [M-OH]⁺ |
| 233 | [M-CH₂OH]⁺ |
| 137 | [M-I]⁺ |
| 107 | [C₇H₇O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Standard pulse programs are used for both ¹D and 2D experiments. For ¹H NMR, 8-16 scans are typically sufficient, while ¹³C NMR may require a larger number of scans for adequate signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).
FT-IR Spectroscopy
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[5] For EI, the sample is vaporized and bombarded with a high-energy electron beam.[6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum. The data system plots the relative abundance of ions as a function of their m/z ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for an organic compound like this compound.
References
Physical properties of (2-Iodo-3-methoxyphenyl)methanol (melting point, boiling point)
Abstract
Introduction to (2-Iodo-3-methoxyphenyl)methanol
This compound is a halogenated aromatic alcohol.[1] Its structure, featuring an iodine atom and a methoxy group on the phenyl ring, makes it a valuable intermediate in organic synthesis. The positions of these functional groups influence the molecule's polarity, crystal lattice structure, and, consequently, its physical properties. An accurate understanding of its melting and boiling points is critical for predicting its behavior in various solvents, establishing purification methods, and confirming its identity and purity.
A review of publicly available chemical databases and supplier information indicates a gap in the documented experimental data for the precise melting and boiling points of this compound. This guide addresses this gap by providing a robust framework for determining these properties in a laboratory setting.
Physical Properties: Comparative Analysis
While direct experimental data for this compound is scarce, we can infer potential ranges by examining structurally similar isomers. It is crucial to note that the following data are for comparative purposes only and should not be considered as the actual physical properties of the target compound.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| (2-Iodo-3,4-dimethoxyphenyl)methanol | Not Available | C9H11IO3 | 90-92 | Not Available |
| 3-Iodo-4-methoxybenzyl alcohol | 53279-82-6 | C8H9IO2 | 81-85 | Not Available |
| 4-Iodo-2-methoxybenzyl alcohol | 210037-23-3 | C8H9IO2 | Not specified (Solid) | 308.3 (Predicted) |
| Anisyl alcohol (4-Methoxybenzyl alcohol) | 105-13-5 | C8H10O2 | 22-25 | 259 |
Table 1: Physical properties of compounds structurally related to this compound. This data is for estimation and comparative purposes only.[2][3][4][5]
The presence of an iodine atom and a methoxy group generally increases the molecular weight and intermolecular forces compared to a non-substituted benzyl alcohol, suggesting that this compound is a solid at room temperature with a relatively high boiling point.
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range. The following protocol describes a standard and reliable method for determining the melting point of a solid organic compound like this compound using a capillary-based melting point apparatus.
Principle of the Method
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a heating block or oil bath alongside a calibrated thermometer. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting point range.
Materials and Equipment
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle or spatula for sample crushing
-
Calibrated thermometer or digital temperature probe
-
Safety goggles
Step-by-Step Procedure
-
Sample Preparation:
-
Place a small amount of the this compound on a clean, dry surface.
-
Using a spatula or mortar and pestle, crush the sample into a fine powder. This ensures uniform packing and heat transfer.
-
Invert a capillary tube and press the open end into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down to the bottom.[6] The packed sample height should be approximately 1-2 mm.[7]
-
-
Apparatus Setup:
-
Ensure the melting point apparatus is clean and the heating block is at room temperature.
-
Carefully insert the capillary tube, sealed end down, into the designated slot in the heating block.
-
Insert the thermometer or temperature probe into its holder, ensuring the bulb or sensor is level with the sample in the capillary.[8]
-
-
Approximate Melting Point Determination (Rapid Heating):
-
Turn on the apparatus and set a rapid heating rate (e.g., 10-20°C per minute).[6]
-
Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time.
-
Allow the apparatus to cool sufficiently before proceeding with a precise measurement.
-
-
Precise Melting Point Determination (Slow Heating):
-
Prepare a new capillary with a fresh sample.
-
Heat the apparatus rapidly to a temperature approximately 20°C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2°C per minute.[6] This slow rate is crucial for an accurate reading.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid appears.[7]
-
Continue heating slowly and record the temperature (T2) at which the last crystal of the solid melts completely.[7]
-
The melting point is reported as the range T1 - T2.
-
-
Validation and Repetition:
-
Repeat the precise determination with a fresh sample at least once more to ensure the results are consistent and reproducible.
-
Interpreting the Results
-
Sharp Melting Range (e.g., 85.0 - 85.5°C): Indicative of a high-purity compound.
-
Broad Melting Range (e.g., 82 - 85°C): Suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the melting point.
Caption: Figure 1: Experimental Workflow for Melting Point Determination.
Conclusion
While the precise melting and boiling points of this compound are not yet established in scientific literature, this guide provides the necessary framework for any researcher to determine these crucial physical properties. The provided protocol for melting point determination is a standard, reliable method that also serves as a critical checkpoint for assessing the purity of the synthesized or procured compound. Adherence to this detailed methodology will ensure accurate and reproducible results, which are fundamental to the successful application of this compound in further research and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-IODO-2-METHOXYBENZYL ALCOHOL | 210037-23-3 [amp.chemicalbook.com]
- 4. Anisyl alcohol - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Reactivity Profile of the Iodophenyl Group in (2-Iodo-3-methoxyphenyl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Iodo-3-methoxyphenyl)methanol is a versatile synthetic intermediate possessing two key functional groups that dictate its reactivity: a reactive iodophenyl group and a primary benzylic alcohol. The ortho-iodo and meta-methoxy substituents on the phenyl ring, in conjunction with the hydroxymethyl group, create a unique electronic and steric environment that influences its participation in a variety of organic transformations. This technical guide provides a comprehensive overview of the reactivity profile of the iodophenyl moiety in this molecule, with a focus on its utility in modern synthetic chemistry. We will explore its participation in palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and the interplay of the iodophenyl group with the reactivity of the benzylic alcohol. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery by providing detailed experimental protocols adapted from analogous systems, quantitative data where available, and a thorough analysis of the molecule's chemical behavior.
Introduction
The iodophenyl group is a cornerstone of modern organic synthesis, primarily due to the facility with which the carbon-iodine bond can be activated in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. In the context of this compound, the presence of an ortho-iodine atom to a hydroxymethyl group and a meta-methoxy group introduces a nuanced reactivity profile. The methoxy group, being an electron-donating group, can influence the electron density of the aromatic ring, while the ortho-positioning of the iodine and hydroxymethyl groups can introduce steric considerations and potential intramolecular interactions.
This guide will systematically explore the key reactions involving the iodophenyl group of this compound, providing a framework for its application in the synthesis of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The iodophenyl group of this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of biaryl, vinyl, and alkynyl-aryl structures, as well as for the introduction of nitrogen-based functional groups. The high reactivity of the C-I bond allows for milder reaction conditions compared to the corresponding bromo- or chloro-analogs.
A critical consideration for these reactions is the presence of the free hydroxymethyl group, which can potentially interfere with certain catalysts or reagents. While many modern cross-coupling protocols are tolerant of hydroxyl groups, protection of the alcohol may be necessary in some cases to improve yields and prevent side reactions. Common protecting groups for benzyl alcohols include benzyl ether and mesylate esters.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] The reaction of this compound with various boronic acids or esters is expected to proceed efficiently in the presence of a palladium catalyst and a base.
Proposed Experimental Protocol (Adapted from similar substrates): [3][4]
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.) |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
| Reaction Time | 2-12 h |
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[5][6] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Proposed Experimental Protocol (Adapted from similar substrates): [7][8]
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.) |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Co-catalyst | CuI (3-10 mol%) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) |
| Solvent | THF or DMF |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2-24 h |
Catalytic Cycle of Sonogashira Coupling:
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][9] The reaction is catalyzed by a palladium complex in the presence of a base.
Proposed Experimental Protocol (Adapted from similar substrates): [10][11]
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Alkene (1.2-2.0 equiv.) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | PPh₃ or P(o-tol)₃ (4-10 mol%) |
| Base | K₂CO₃ or Et₃N (2.0-3.0 equiv.) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 80-140 °C |
| Reaction Time | 6-24 h |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][12] This reaction is crucial for the synthesis of anilines and their derivatives.
Proposed Experimental Protocol (Adapted from similar substrates):
| Parameter | Condition |
| Reactants | This compound (1.0 equiv.), Amine (1.2-1.5 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | XPhos, SPhos, or BINAP (2-8 mol%) |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 h |
Metal-Halogen Exchange Reactions
The iodophenyl group of this compound can undergo metal-halogen exchange to form a highly reactive organometallic intermediate. This is a powerful strategy for introducing a wide range of electrophiles.
Grignard Reaction
Formation of a Grignard reagent from this compound is challenging due to the presence of the acidic benzylic proton of the hydroxymethyl group, which would quench the Grignard reagent as it forms.[13] To successfully form the Grignard reagent, the hydroxyl group must first be protected.
Protecting Group Strategy for Grignard Reaction:
Caption: Strategy for Grignard reagent formation via alcohol protection.
Lithiation
Lithium-halogen exchange offers an alternative to Grignard reagent formation and is often faster and occurs at lower temperatures.[3] However, the issue of the acidic proton on the hydroxyl group remains. Protection of the alcohol is a prerequisite for successful lithiation and subsequent reaction with an electrophile.
Proposed Experimental Protocol for Lithiation (with protected alcohol):
| Parameter | Condition |
| Reactant | Protected this compound (1.0 equiv.) |
| Reagent | n-BuLi or t-BuLi (1.1-1.2 equiv.) |
| Solvent | Anhydrous THF or Diethyl ether |
| Temperature | -78 °C |
| Reaction Time | 30-60 min |
| Quenching | Addition of electrophile at -78 °C |
Reactivity of the Hydroxymethyl Group
While the primary focus of this guide is the iodophenyl group, its reactivity is intrinsically linked to the presence of the hydroxymethyl group.
Oxidation to Aldehyde
The benzylic alcohol can be oxidized to the corresponding aldehyde, 2-iodo-3-methoxybenzaldehyde. This aldehyde is a valuable intermediate for further synthetic transformations. A variety of mild oxidizing agents can be employed for this purpose.
Proposed Experimental Protocol for Oxidation:
| Reagent | Conditions | Notes |
| PCC or PDC | CH₂Cl₂, room temperature | Standard, reliable methods. |
| MnO₂ | CH₂Cl₂, room temperature | Selective for benzylic alcohols. |
| Dess-Martin Periodinane | CH₂Cl₂, room temperature | Mild and high-yielding. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Avoids heavy metals. |
Experimental Workflow for Oxidation:
Caption: General workflow for the oxidation of the benzylic alcohol.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The reactivity of the iodophenyl group allows for a wide array of transformations, particularly palladium-catalyzed cross-coupling reactions, which are central to the construction of complex molecules in drug discovery and materials science. The presence of the hydroxymethyl group, while necessitating consideration for protection in certain reaction pathways like Grignard formation and lithiation, also offers a handle for further functionalization through oxidation. The electronic and steric effects imparted by the methoxy and ortho-substituents contribute to the specific reactivity profile of this molecule. This guide provides a foundational understanding and practical, adaptable protocols to aid researchers in effectively utilizing this compound in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization for this particular substrate will undoubtedly continue to expand its utility in the scientific community.
References
- 1. jiehuapharma.com [jiehuapharma.com]
- 2. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. parchem.com [parchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. 2-Hydroxy-5-iodo-3-methoxybenzaldehyde | C8H7IO3 | CID 7020611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 3-碘-4-甲氧基苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. appchemical.com [appchemical.com]
- 13. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Substituted Phenylmethanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylmethanols and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anticancer, anticonvulsant, and enzyme-inhibiting properties. The information presented herein is curated from recent scientific literature to aid researchers in their quest for novel therapeutic agents.
Anticancer Activity
Several classes of compounds containing the phenylmethanol moiety have demonstrated significant cytotoxic effects against various cancer cell lines.
Phenylthiazolylnaphthylmethanone Derivatives
Recent studies have highlighted the anticancer potential of phenylthiazolylnaphthylmethanone derivatives. These compounds have been synthesized and evaluated for their biological activities, including their effects on cancer cells.
Quantitative Data:
| Compound | Cell Line | Activity Type | Value |
| (2-diethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone (1b) | SKMEL | IC50 | 65.91 µM |
| (2-diethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone (1b) | - | Antioxidant (DPPH) | IC50 = 63 µM |
Table 1: Anticancer and antioxidant activity of a substituted phenylthiazolylnaphthylmethanone derivative.
Pyrazole-Substituted Phenylethanol Derivatives
A series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives has been synthesized and shown to suppress the growth of A549 lung cancer cells. The mechanism of action involves cell cycle arrest and the induction of autophagy.[1]
Tetrahydropyrazino[1,2-a]indole Analogs
(S)-2-(substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have been evaluated for their growth inhibitory activity against breast cancer cell lines.[2]
Quantitative Data:
| Compound Category | Cell Line | Activity Type | Value Range (µM) |
| Fluorobenzyl derivatives (1c, 1d) | MDA-MB-468 | GI50 | 8.03 - 8.75 |
| Trifluoromethylbenzyl derivative (1g) | MDA-MB-468 | GI50 | 8.18 |
| Trifluoromethoxybenzyl derivatives (1h, 1i) | MDA-MB-468 | GI50 | 7.95 - 8.34 |
| Methylbenzyl derivative (1j) | MDA-MB-468 | GI50 | 6.57 |
| 2-Naphthylmethyl derivative (1l) | MDA-MB-468 | GI50 | 9.52 |
Table 2: Growth inhibitory activity of substituted tetrahydropyrazino[1,2-a]indole analogs against the MDA-MB-468 breast cancer cell line.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Plating: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.
Anticonvulsant Activity
Certain substituted phenylmethanol derivatives have shown promise as anticonvulsant agents.
Phenylmethylenehydantoins
5-Phenylmethylenehydantoin (5-PMH) and its ortho-methoxy substituted derivative (5-o-MPMH) have demonstrated anticonvulsant properties.[3]
Quantitative Data:
| Compound | Activity Type | Value (mg/kg) |
| 5-Phenylmethylenehydantoin (5-PMH) | ED50 | 48 |
| 5-(o-methoxyphenyl)methylenehydantoin (5-o-MPMH) | ED50 | 73 |
| Phenytoin (Reference) | ED50 | 11 |
Table 3: Anticonvulsant activity of phenylmethylenehydantoins in mice.[3]
The meta- and para-methoxy isomers did not exhibit anticonvulsant activity up to 200 mg/kg, indicating the importance of the substituent position for this biological effect.[3]
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a common preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation: Use mice or rats of a specific strain and weight.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses.
-
Electroshock Application: At the time of peak drug effect, apply a brief electrical stimulus through corneal or auricular electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).
Enzyme Inhibition
Substituted phenylmethanols are also known to inhibit various enzymes, which is a key mechanism in the treatment of several diseases.
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition
Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3, an enzyme involved in testosterone biosynthesis and a target for prostate cancer therapy.[4]
Quantitative Data:
| Compound | Activity Type | Value (nM) |
| N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | IC50 | 76 |
| N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | IC50 | 74 |
Table 4: Inhibition of 17β-HSD3 by substituted aryl benzylamines.[4]
Phenylalanine Ammonia-Lyase (PAL) Inhibition
Phenol and its cresol derivatives can act as inhibitors of Phenylalanine Ammonia-Lyase (PAL), an enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid.[5]
Quantitative Data:
| Inhibitor | Inhibition Type | Ki (mM) | αKi (mM) |
| Phenol | Mixed | 2.1 +/- 0.5 | 3.45 +/- 0.95 |
| ortho-cresol | Mixed | 0.8 +/- 0.2 | 3.4 +/- 0.2 |
| meta-cresol | Mixed | 2.85 +/- 0.15 | 18.5 +/- 1.5 |
| para-cresol | No inhibition | - | - |
| Phenol/glycine | Mixed | 0.014 +/- 0.003 | 0.058 +/- 0.01 |
| ortho-cresol/glycine | Mixed | 0.038 +/- 0.008 | 0.13 +/- 0.04 |
| meta-cresol/glycine | Competitive | 0.36 +/- 0.076 | - |
Table 5: Inhibition constants for PAL by phenol derivatives.[5]
Experimental Protocol: Enzyme Inhibition Assay
A general protocol for determining the inhibitory activity of compounds against a specific enzyme.
-
Reagent Preparation: Prepare buffer solutions, substrate, enzyme, and inhibitor solutions at desired concentrations.
-
Assay Mixture: In a microplate well or cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor. Incubate for a short period to allow for binding.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Monitor Reaction: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction rate as a function of substrate concentration at different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and calculate the inhibition constants (Ki, IC50).
Conclusion
The diverse biological activities of substituted phenylmethanols underscore their importance in medicinal chemistry. The structure-activity relationship studies, such as those on phenylmethylenehydantoins, reveal that the nature and position of substituents on the phenyl ring are critical for their pharmacological effects. The data presented in this guide, from anticancer and anticonvulsant activities to specific enzyme inhibition, provides a solid foundation for the rational design and development of new therapeutic agents based on the phenylmethanol scaffold. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly lead to the discovery of more potent and selective drug candidates.
References
- 1. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells [mdpi.com]
- 3. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Legacy of Iodinated Aromatic Alcohols: From Serendipitous Discovery to Precision Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The journey of iodinated aromatic alcohols, from their initial discovery in the nascent field of organic chemistry to their central role in modern medicine, is a compelling narrative of scientific inquiry, synthetic innovation, and biological revelation. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and application of this vital class of molecules. We will traverse the early, often challenging, methods of their creation, the elucidation of their profound biological significance as the backbone of thyroid hormones, and their critical function as radiocontrast agents that have revolutionized diagnostic imaging. This guide is designed to furnish researchers, scientists, and drug development professionals with a deep, technical understanding and practical insights into the chemistry and impact of iodinated aromatic alcohols.
A Fortuitous Beginning: The Dawn of Iodinated Phenols
The story of iodinated aromatic alcohols does not begin with a targeted synthesis but rather as a thread in the broader tapestry of 19th-century organic chemistry. Early investigations into the reactivity of phenol, a readily available coal tar derivative, led to explorations of its halogenation. While chlorination and bromination were relatively straightforward, the direct iodination of phenol proved more complex. The lower electrophilicity of iodine and its tendency to participate in reversible reactions and oxidative side reactions presented significant hurdles to early chemists.
One of the first documented preparations of an iodophenol can be traced back to the mid-19th century. For instance, p-iodophenol was initially identified as a byproduct in the reaction of iodine with salicylic acid in an alkaline solution.[1] These early methods were often low-yielding and lacked regiochemical control, producing mixtures of ortho- and para-isomers that were challenging to separate and characterize with the analytical techniques of the era.
A significant step forward in the controlled synthesis of iodophenols came with the advent of diazonium chemistry. The diazotization of aminophenols followed by treatment with iodide salts, a variant of the Sandmeyer reaction, offered a more reliable, albeit indirect, route to specific isomers of iodophenol.[1] This method, while not a direct iodination of the phenol ring, provided access to pure isomers, which was crucial for subsequent structural and reactivity studies.
The Thyroid Gland's Secret: A Pivotal Biological Revelation
The true significance of iodinated aromatic alcohols burst onto the scientific stage with the investigation of the thyroid gland. In 1915, the American biochemist Edward Calvin Kendall, working at the Mayo Clinic, achieved a landmark in endocrinology by isolating a crystalline, iodine-containing compound from thyroid extracts, which he named thyroxine.[2][3][4] This discovery marked the first isolation of a pure hormone and provided a tangible link between a specific chemical substance and physiological function.[5]
However, the precise chemical structure of thyroxine remained elusive for over a decade. It was the brilliant work of British chemists Charles Robert Harington and George Barger that ultimately unraveled its molecular architecture. In 1926, they correctly identified thyroxine as a tetraiodo-derivative of the p-hydroxyphenyl ether of tyrosine.[6][7] This seminal work not only established the structure of a key hormone but also revealed that nature had ingeniously constructed a complex molecule from two units of an iodinated aromatic amino acid, which itself is an iodinated phenol derivative. The following year, Harington and Barger achieved the first total synthesis of thyroxine, a monumental achievement in organic chemistry that confirmed their structural elucidation.[6][7][8][9]
The discovery and synthesis of thyroxine, and later the even more potent triiodothyronine (T3), fundamentally established the indispensable role of iodinated aromatic alcohols in vertebrate biology.[8] These molecules are not merely synthetic curiosities but are essential for regulating metabolism, growth, and development.[10] The biosynthesis of thyroid hormones within the thyroid gland involves the iodination of tyrosine residues on the protein thyroglobulin, a process catalyzed by the enzyme thyroid peroxidase.[11] This biological process underscores the fundamental importance of the very chemical transformations that early organic chemists sought to understand and control in their laboratories.
Illuminating the Body: The Rise of Iodinated Radiocontrast Agents
Parallel to the unfolding story of thyroid hormones, another critical application for iodinated aromatic compounds was emerging in the field of medical diagnostics. Following the discovery of X-rays by Wilhelm Röntgen in 1895, there was an immediate need for substances that could safely enhance the contrast of soft tissues in radiographic images. Iodine, with its high atomic number and relatively low toxicity when incorporated into stable organic molecules, quickly became the element of choice.[12][13]
The development of water-soluble, tri-iodinated benzoic acid derivatives in the 1950s marked a major breakthrough.[14] One of the earliest and most successful of these was diatrizoate, a salt of 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid.[15] While not strictly an alcohol, its structure is derived from the amination and subsequent modification of an iodinated aromatic core that shares a common synthetic heritage with iodinated phenols.
The evolution of X-ray contrast agents has been driven by the need to increase efficacy while minimizing adverse effects. A key innovation was the development of non-ionic contrast media, such as iopamidol and iohexol.[16] The synthesis of these complex molecules often involves the strategic iodination of a substituted aromatic ring as a crucial step. The large-scale industrial synthesis of these agents, amounting to thousands of tons annually, is a testament to the power and precision of modern organic chemistry.[13]
The Chemist's Toolkit: An Evolving Repertoire of Synthetic Methodologies
The synthesis of iodinated aromatic alcohols has evolved from the crude, low-yielding methods of the 19th century to a sophisticated array of highly selective and efficient reactions. The choice of method depends on the desired regioselectivity, the presence of other functional groups, and the required scale of the reaction.
Electrophilic Aromatic Iodination: The Foundational Approach
The direct iodination of phenols is an example of electrophilic aromatic substitution.[8] The hydroxyl group is a strong activating group, directing substitution to the ortho and para positions. However, the low reactivity of molecular iodine (I₂) necessitates the use of an oxidizing agent to generate a more potent electrophilic iodine species.
Mechanism of Electrophilic Iodination of Phenol
The generally accepted mechanism involves the generation of an electrophilic iodine species, which is then attacked by the electron-rich phenol ring. The phenoxide ion, present under basic or neutral conditions, is even more strongly activated than phenol itself.
Caption: Figure 1. Generalized workflow for the oxidative iodination of phenol.
Common methods for electrophilic iodination include:
-
Iodine and an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent such as hydrogen peroxide, nitric acid, or iodic acid is a classical and effective method.[17]
-
Hypoiodous Acid (HOI): Generated in situ from iodine in the presence of a base (e.g., NaOH or NaHCO₃) or an oxidant like mercuric oxide, HOI provides a milder and often more selective route to iodophenols.[5]
-
Iodine Monochloride (ICl): A more reactive and polarized source of electrophilic iodine, ICl can effectively iodinate phenols, though care must be taken to control the reaction conditions to avoid chlorination.
-
N-Iodosuccinimide (NIS): A convenient and easy-to-handle solid reagent for the iodination of activated aromatic rings. The reaction is often catalyzed by an acid, such as trifluoroacetic acid.
Modern Methods: Precision and Control
Contemporary organic synthesis has introduced a range of sophisticated reagents and catalysts for the iodination of phenols, offering improved yields, regioselectivity, and functional group tolerance.
-
Hypervalent Iodine Reagents: Reagents such as iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (PhI(OAc)₂) can act as both an oxidant and an iodine source (in the presence of an iodide salt), enabling controlled mono- or di-iodination under mild conditions.[9]
-
Enzyme-Catalyzed Iodination: Peroxidases, in the presence of hydrogen peroxide and an iodide source, can catalyze the iodination of phenols.[18] This biomimetic approach often exhibits high selectivity and operates under environmentally benign aqueous conditions.
Comparative Summary of Synthetic Methods
| Method | Reagents | Advantages | Disadvantages |
| Classical Oxidative Iodination | I₂, H₂O₂/HNO₃ | Inexpensive, scalable | Can lead to over-iodination, harsh conditions, potential for side reactions |
| In situ HOI Generation | I₂, NaOH/HgO | Milder conditions, good for activated phenols | Stoichiometric use of base or toxic mercury salts |
| N-Iodosuccinimide (NIS) | NIS, acid catalyst | Easy to handle, good yields | Reagent cost, requires acidic conditions |
| Hypervalent Iodine Reagents | PhIO/NH₄I | Mild conditions, high control over iodination degree | Reagent cost and preparation |
| Enzymatic Iodination | Peroxidase, H₂O₂, I⁻ | Environmentally friendly, high selectivity | Limited substrate scope, enzyme cost and stability |
Experimental Protocols: From the Bench to Application
The following protocols are representative examples of historical and modern methods for the synthesis of iodinated phenols.
Protocol 1: Classical Synthesis of 4-Iodophenol via Diazotization of p-Aminophenol
This method, while not a direct iodination, was historically significant for producing isomerically pure 4-iodophenol.[1]
Step-by-Step Methodology:
-
Diazotization: Dissolve p-aminophenol (1.0 eq) in a mixture of sulfuric acid and water, and cool to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 5°C with constant stirring.
-
After the addition is complete, continue stirring for 20 minutes to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a cold solution of potassium iodide (1.2 eq) in water.
-
Slowly pour the diazonium salt solution into the potassium iodide solution with vigorous stirring.
-
A dark oil will separate as nitrogen gas evolves. The reaction can be gently warmed to 75-80°C to ensure completion.
-
Work-up and Purification: After cooling, extract the mixture with a suitable organic solvent (e.g., diethyl ether or chloroform).
-
Wash the combined organic extracts with a dilute sodium thiosulfate solution to remove any residual iodine, then with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ligroin to yield pure 4-iodophenol as a colorless solid.
Protocol 2: Modern Synthesis of 2-Iodo-4-methylphenol using I₂ and H₂O₂
This protocol illustrates a common and efficient method for the direct, regioselective iodination of an activated phenol.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of p-cresol (4-methylphenol, 1.0 eq) in a suitable solvent such as methanol or water, add iodine (1.0 eq).
-
Addition of Oxidant: Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.1 eq) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC). The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure 2-iodo-4-methylphenol.
Characterization of Iodinated Aromatic Alcohols
The unambiguous identification of iodinated aromatic alcohols relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The introduction of an iodine atom onto the aromatic ring causes significant changes in the chemical shifts and coupling patterns of the remaining aromatic protons. The heavy atom effect of iodine can also lead to some peak broadening. The phenolic hydroxyl proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent.[19]
-
¹³C NMR: The carbon atom directly bonded to iodine experiences a strong shielding effect, causing its signal to appear at a characteristically high field (low ppm value), often in the range of 80-100 ppm. This is a key diagnostic feature in the ¹³C NMR spectrum of iodoarenes.[20]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of iodinated phenols. The presence of iodine is readily identified by its characteristic isotopic pattern (¹²⁷I is the only stable isotope). Electron ionization (EI) mass spectra often show a prominent molecular ion peak (M⁺). Fragmentation patterns can provide structural information, although de-iodination can be a significant fragmentation pathway.[21][22][23]
Infrared (IR) Spectroscopy
The IR spectrum of an iodinated phenol will be dominated by the characteristic absorptions of the phenol moiety. A broad O-H stretching band is typically observed in the region of 3200-3600 cm⁻¹. The C-O stretching vibration appears around 1200 cm⁻¹. The C-I stretching vibration is found at low frequencies, typically in the range of 480-610 cm⁻¹, and may be difficult to observe with standard instrumentation.
Conclusion and Future Outlook
The field of iodinated aromatic alcohols has come a long way from its humble beginnings. The journey from the initial, often serendipitous, syntheses to the highly controlled and efficient methods of today is a microcosm of the evolution of organic chemistry itself. The profound impact of these compounds on medicine, from the life-sustaining role of thyroid hormones to the diagnostic power of X-ray contrast agents, is undeniable.
Future research in this area will likely focus on the development of even more selective, sustainable, and cost-effective synthetic methods. The exploration of novel applications for these versatile building blocks in materials science, catalysis, and medicinal chemistry continues. As our understanding of biology deepens, new roles for iodinated natural products may be discovered, further cementing the enduring legacy of this remarkable class of molecules. The history of iodinated aromatic alcohols is a powerful reminder that the pursuit of fundamental chemical knowledge can lead to discoveries that profoundly benefit humanity.
References
- 1. Edward Calvin Kendall - Wikipedia [en.wikipedia.org]
- 2. Edward Calvin Kendall: A Pioneer in Biochemistry and Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edward Calvin Kendall: A Pioneer in Biochemistry and Endocrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msthalloffame.org [msthalloffame.org]
- 5. encyclopedia.com [encyclopedia.com]
- 6. acs.org [acs.org]
- 7. scispace.com [scispace.com]
- 8. The discovery of thyroid replacement therapy. Part 3: A complete transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry of Thyroxine: Constitution and Synthesis of Thyroxine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 11. Thyroxine - Wikipedia [en.wikipedia.org]
- 12. Historical Perspective of Imaging Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-Ray Computed Tomography Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcpres.com [jcpres.com]
- 15. mpijournal.org [mpijournal.org]
- 16. researchgate.net [researchgate.net]
- 17. portlandpress.com [portlandpress.com]
- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (2-Iodo-3-methoxyphenyl)methanol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2-Iodo-3-methoxyphenyl)methanol, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines its commercial availability, a detailed experimental protocol for a key application, and a visual representation of the synthetic workflow.
Commercial Availability
This compound is available from various chemical suppliers. The following table summarizes the offerings from a selection of vendors. Purity levels are generally high, making the compound suitable for sensitive synthetic applications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Synthonix, Inc. | This compound | 162136-06-3 | C₈H₉IO₂ | 264.06 | - | Inquire |
| Parchem | This compound | 29639-77-8 | C₈H₉IO₂ | 264.06 | - | Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot |
| Fine Chemicals | This compound | 162136-06-3 | C₈H₉IO₂ | 264.06 | min 97% | 100 mg |
| ChemShuttle | This compound | 162136-06-3 | - | - | - | Inquire |
Note: The information in this table is based on publicly available data and may be subject to change. Please consult the suppliers' websites for the most current information.
Synthetic Applications and Experimental Protocols
This compound is a versatile intermediate, primarily utilized in cross-coupling reactions to form carbon-carbon bonds. The presence of the iodo group at the 2-position and the methoxy group at the 3-position allows for regioselective functionalization, making it a key component in the synthesis of complex biaryl and aryl-alkynyl structures, which are common motifs in medicinally important molecules.
One of the most powerful applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the aryl iodide and a boronic acid derivative, catalyzed by a palladium complex.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the synthesis of (2'-methoxy-[1,1'-biphenyl]-2-yl)methanol, a biaryl methanol derivative.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))
-
Solvent (e.g., a mixture of Toluene and Water, or 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv.). Then, add the solvent mixture (e.g., Toluene:Water 4:1). The solvent should be degassed by bubbling the inert gas through it for 15-20 minutes prior to addition.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (2'-methoxy-[1,1'-biphenyl]-2-yl)methanol.
Visualizing the Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.
An In-Depth Technical Guide to the Purity Analysis of (2-Iodo-3-methoxyphenyl)methanol
Introduction
(2-Iodo-3-methoxyphenyl)methanol, a key substituted benzyl alcohol derivative, serves as a versatile intermediate in the synthesis of complex pharmaceutical agents and fine chemicals. Its molecular structure, featuring an iodinated and methoxylated phenyl ring attached to a hydroxymethyl group, provides specific reactive sites crucial for building intricate molecular architectures. The purity of this intermediate is paramount; trace impurities can have profound consequences on the yield, purity, and safety profile of the downstream active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for the purity analysis of this compound, designed for researchers, analytical scientists, and drug development professionals. We will move beyond rote protocols to explore the causal relationships behind methodological choices, ensuring a robust, scientifically-grounded approach to quality control.
Chapter 1: Impurity Profiling: A Synthesis-Forward Approach
Understanding the potential impurities begins with understanding the synthesis. A common and efficient route to this compound is the reduction of its corresponding aldehyde, 2-Iodo-3-methoxybenzaldehyde.
DOT Script: Synthesis & Impurity Pathway
Caption: Synthesis of this compound and formation of key process-related impurities.
This synthetic route immediately flags several potential impurities that a robust analytical method must be able to separate and quantify:
-
Unreacted Starting Material: Residual 2-Iodo-3-methoxybenzaldehyde.
-
Oxidation Products: The benzylic alcohol is susceptible to oxidation, especially during workup or storage, potentially forming 2-Iodo-3-methoxybenzoic acid. Benzaldehyde itself is known to slowly oxidize to benzoic acid upon exposure to air.[1]
-
Dehalogenation Byproducts: Reductive conditions can sometimes lead to the cleavage of the carbon-iodine bond, resulting in (3-Methoxyphenyl)methanol.
-
Residual Solvents: Solvents used during reaction and purification (e.g., Methanol, Tetrahydrofuran, Ethyl Acetate) must be quantified.
Chapter 2: The Workhorse of Purity: High-Performance Liquid Chromatography (HPLC)
For non-volatile, UV-active compounds like this compound and its likely impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the definitive technique for purity assessment.
Causality in Method Development
The goal is to develop a single, stability-indicating method capable of separating the main component from all known impurities and potential degradants.
-
Column Selection: A C18 stationary phase is the logical starting point. Its hydrophobic nature provides strong retention for the aromatic ring, while the polar functional groups (-OH, -OCH₃) ensure it elutes in a reasonable time with a standard polar mobile phase.
-
Mobile Phase Selection: A combination of water (or an aqueous buffer) and a polar organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A buffer (e.g., phosphate buffer at pH 3.0) is crucial to control the ionization state of the acidic impurity (2-Iodo-3-methoxybenzoic acid), ensuring a consistent retention time and sharp peak shape.[2]
-
Detector Wavelength: A photodiode array (PDA) detector is invaluable during development to assess the UV spectra of all components and select a wavelength where all compounds have significant absorbance, ensuring that no impurity goes undetected. A wavelength around 220 nm is often a good starting point for substituted benzene rings.
-
Gradient Elution: Due to the differing polarities of the potential impurities (the carboxylic acid being more polar, the starting aldehyde being less polar than the product), a gradient elution is necessary to achieve adequate separation within a practical runtime.
Self-Validating HPLC Protocol
This protocol is designed to be robust and compliant with standard pharmaceutical validation principles as outlined in ICH Q2(R1).[3][4][5]
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard dimensions for high-resolution separation of small molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to suppress ionization of acidic impurities. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |
| Gradient Program | Time 0: 30% B; Time 25: 80% B; Time 30: 80% B; Time 31: 30% B; Time 35: 30% B | A shallow gradient ensures resolution between closely eluting species. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Injection Volume | 10 µL | A small volume minimizes peak broadening. |
| Detector | UV/PDA at 220 nm | Wavelength provides good sensitivity for the aromatic ring system common to all expected analytes. |
| Sample Preparation | 1.0 mg/mL in Acetonitrile/Water (50:50) | Diluent is compatible with the mobile phase to ensure good peak shape. |
| System Suitability | RSD of 5 replicate standard injections for peak area ≤ 2.0%; Tailing factor ≤ 2.0 | Confirms the precision and suitability of the chromatographic system before sample analysis.[6] |
DOT Script: HPLC Analytical Workflow
Caption: Standard workflow for HPLC purity analysis.
Chapter 3: Orthogonal Methods for Comprehensive Characterization
Relying on a single technique is insufficient for full characterization. Orthogonal methods, which separate compounds based on different chemical principles, are essential for a complete purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the ideal technique for analyzing volatile and thermally stable compounds.[7] It is the gold standard for:
-
Residual Solvent Analysis: Using a headspace sampler (HS-GC), this method can quantify residual solvents from the synthesis (e.g., THF, Toluene, Methanol) with high sensitivity.
-
Analysis of Volatile Impurities: Can detect low molecular weight impurities that may not be well-retained by RP-HPLC. Halogen-specific detectors (XSD) or an Electron Capture Detector (ECD) can offer enhanced selectivity for iodinated compounds if needed.[8][9]
Protocol: Headspace GC for Residual Solvents
-
Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal immediately.
-
HS Conditions: Incubate the vial at 80 °C for 15 minutes.
-
GC Column: Use a column suitable for volatile compounds, such as a DB-624 or equivalent.
-
GC Program: Start at 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 240 °C.
-
Detection: Use a Flame Ionization Detector (FID) for general solvent detection.
-
Quantification: Calibrate using external standards of the expected solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and can readily identify impurities if they are present at levels of ~0.5% or higher.[10]
-
Structural Confirmation: The spectrum of pure this compound should show characteristic signals: aromatic protons in the δ 6.8-7.5 ppm region, a singlet for the benzylic CH₂OH protons around δ 4.6 ppm, and a singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm.
-
Impurity Identification: The presence of a starting material impurity (2-Iodo-3-methoxybenzaldehyde) would be clearly indicated by a sharp singlet for the aldehyde proton (-CHO) around δ 10.0 ppm.
Karl Fischer Titration
Moisture content is a critical quality attribute that cannot be determined by chromatography.[11] Karl Fischer titration is a highly specific method for water determination.[12][13] Given that the analyte is a solid, a volumetric or coulometric Karl Fischer method can be employed, with the choice depending on the expected water content.[14] Coulometric is preferred for trace levels (<1%).[12]
Protocol: Volumetric Karl Fischer Titration
-
Apparatus: Use a standardized Karl Fischer titrator.
-
Solvent: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize residual water.
-
Sample Analysis: Accurately weigh a suitable amount of the sample and add it to the vessel.
-
Titration: Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the pre-determined titer of the reagent.[15]
Chapter 4: Defining Quality: Specifications and Data Summary
A complete analysis culminates in a specification sheet that defines the acceptance criteria for a high-purity batch.
Table 2: Example Specification for High-Purity this compound
| Test | Method | Specification Limit |
| Appearance | Visual | White to off-white solid |
| Purity by HPLC | HPLC | ≥ 99.0% (Area %) |
| Any Individual Impurity | HPLC | ≤ 0.20% (Area %) |
| Total Impurities | HPLC | ≤ 0.50% (Area %) |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvents | HS-GC | Meets ICH Q3C limits |
| Identity | ¹H NMR | Spectrum conforms to the reference standard |
Conclusion
The purity analysis of this compound is a multi-faceted process that relies on a deep understanding of the compound's chemistry and the strengths of various analytical techniques. A primary RP-HPLC method forms the core of the purity assessment, providing robust separation and quantification of process-related impurities. This must be supported by orthogonal methods like GC for residual solvents and Karl Fischer titration for water content to provide a complete and reliable quality profile. By adopting this integrated, science-driven approach, researchers and developers can ensure the integrity of this critical intermediate, safeguarding the quality and efficacy of the final products.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrphr.org [iosrphr.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. mt.com [mt.com]
- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Note: A Robust Palladium-Catalyzed Strategy for the Synthesis of Substituted Benzofurans from (2-Iodo-3-methoxyphenyl)methanol Derivatives
For Researchers, Medicinal Chemists, and Professionals in Drug Development
This guide provides a detailed exploration of a highly efficient and versatile synthetic methodology for constructing the benzofuran scaffold, a core heterocyclic motif in numerous pharmacologically active compounds.[1][2][3][4] We will focus on the strategic use of (2-Iodo-3-methoxyphenyl)methanol and its derivatives as key building blocks. The protocols and insights described herein are grounded in established palladium-catalyzed cross-coupling and heteroannulation principles, offering a reliable pathway to structurally diverse benzofurans for applications in medicinal chemistry and materials science.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds found in a multitude of natural products and synthetic pharmaceuticals.[5] Their rigid, planar structure and capacity for diverse substitution patterns make them privileged scaffolds in drug discovery. Compounds incorporating the benzofuran nucleus have demonstrated a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4]
The development of efficient and modular synthetic routes to access these valuable molecules is therefore a critical objective in organic and medicinal chemistry. Traditional methods often require harsh conditions or multiple steps, limiting functional group tolerance and overall efficiency.[6] Modern transition-metal-catalyzed reactions, particularly those employing palladium, have revolutionized the synthesis of such heterocyclic systems by offering milder conditions and broader substrate scope.[7][8][9]
This application note details a robust strategy centered on the Sonogashira coupling and subsequent intramolecular cyclization of this compound derivatives. This approach leverages a readily accessible starting material to construct the benzofuran core in a highly controlled and often one-pot fashion.
Mechanistic Rationale: A Palladium-Catalyzed Domino Reaction
The core of this synthetic strategy is a domino sequence involving two key palladium-catalyzed transformations: a Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation (cyclization).[9] This sequence allows for the rapid construction of the benzofuran ring system from simple, commercially available precursors.
The Causality Behind the Chosen Pathway:
-
The Role of the Starting Material : The this compound scaffold is strategically designed. The iodo group serves as an essential "handle" for the initial C-C bond formation via oxidative addition to a Palladium(0) catalyst. The ortho-positioned methanol group is the precursor to the nucleophilic phenol required for the final ring-closing step. Its proximity to the iodine ensures the high efficiency of the intramolecular cyclization. The methoxy group at the 3-position serves to electronically modulate the aromatic ring and provides an additional point for future derivatization.
-
Step 1: Sonogashira Coupling : This reaction forms a crucial C-C bond between the aryl iodide and a terminal alkyne. The catalytic cycle, typically involving a Pd(0) species and a copper(I) co-catalyst, efficiently couples the two fragments. This step is highly versatile, tolerating a wide array of functional groups on the alkyne partner, which directly translates to the diversity of the final benzofuran products.[10][11]
-
Step 2: Intramolecular O-Alkynylation (Heteroannulation) : Following the Sonogashira coupling, the newly installed alkyne is perfectly positioned for nucleophilic attack by the adjacent hydroxyl group. This intramolecular 5-exo-dig cyclization is often promoted by the same catalytic system or by a base, leading to the formation of the furan ring.[12] This step is generally rapid and high-yielding due to the favorable intramolecular kinetics.
The overall transformation can often be performed as a one-pot, two-stage reaction, enhancing operational simplicity and atom economy.[9][10]
Caption: General Mechanistic Pathway for Benzofuran Synthesis.
Experimental Protocols & Workflows
The following protocols are presented as a self-validating system. Each step includes checkpoints and expected outcomes to ensure success. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Palladium-Catalyzed One-Pot Synthesis of 4-Methoxy-2-Phenylbenzofuran
This protocol details the synthesis of a representative benzofuran derivative from this compound and phenylacetylene in a one-pot fashion.
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide [CuI] (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 280 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol). Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Sonogashira Coupling: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the reaction mixture. Stir the reaction at room temperature for 2-4 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting aryl iodide spot should be consumed, and a new, less polar spot corresponding to the coupled intermediate should appear.
-
-
Intramolecular Cyclization: Once the Sonogashira coupling is complete (as indicated by TLC), increase the temperature of the reaction mixture to 65-70 °C (reflux) and maintain for 6-12 hours.
-
Self-Validation Checkpoint: Continue monitoring by TLC. The intermediate spot should disappear and be replaced by a new spot corresponding to the final benzofuran product.
-
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent, e.g., starting from 100% Hexane and gradually increasing to 95:5 Hexane:Ethyl Acetate) to afford the pure 4-methoxy-2-phenylbenzofuran.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 3. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of (2-Iodo-3-methoxyphenyl)methanol in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Palladium-catalyzed cross-coupling reactions represent a transformative toolkit in modern organic synthesis, enabling the construction of complex molecular architectures with high precision and efficiency.[1][2] This guide focuses on (2-Iodo-3-methoxyphenyl)methanol, a versatile and strategically important building block. Its structure, featuring a highly reactive C(sp²)–I bond ortho to a coordinating hydroxymethyl group and a meta-directing methoxy group, presents both unique opportunities and challenges for synthetic chemists. The steric hindrance around the reaction center necessitates careful selection of catalytic systems, particularly the ligand, to achieve high yields. This document provides a detailed exploration of the mechanistic principles and offers robust, field-tested protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions using this substrate. The rationale behind the selection of catalysts, ligands, bases, and solvents is thoroughly discussed to empower researchers in drug discovery and materials science to effectively utilize this valuable synthetic intermediate.
Introduction: The Strategic Value of this compound
This compound is a key synthetic intermediate whose utility lies in its trifunctional nature. The iodide serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[3] The ortho-methanol and meta-methoxy groups provide steric and electronic biases that can be exploited for regioselective synthesis, while also serving as handles for further functionalization.
The primary challenge in reactions involving this substrate is the steric congestion imposed by the ortho-substituent. This hindrance can impede the initial oxidative addition step, which is often rate-limiting in the catalytic cycle.[4] Consequently, successful coupling requires catalytic systems specifically designed to operate in sterically demanding environments. Modern catalyst development has addressed this through the creation of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands that accelerate both the oxidative addition and the final reductive elimination steps.[5][6][7][8]
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[9][10] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex. This is typically the rate-determining step and is accelerated by electron-rich ligands.[1][11]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Coordination/Insertion (for Heck):
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species to re-enter the cycle.[1][11]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocols
The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for specific coupling partners.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile C-C bond-forming cross-coupling due to the stability and low toxicity of boronic acid reagents and its tolerance for a wide range of functional groups.[11][14][15]
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)₂ and SPhos): Palladium(II) acetate is a common, air-stable precatalyst. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich biaryl phosphine ligand. This combination is highly effective for coupling sterically hindered aryl halides, as the bulk facilitates reductive elimination and the electron-rich nature promotes oxidative addition.[8]
-
Base (K₃PO₄): A moderately strong inorganic base that is effective in promoting transmetalation without causing side reactions with the substrate's hydroxyl group.[16]
-
Solvent (Toluene/H₂O): The biphasic solvent system is standard for Suzuki couplings. Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base and helps facilitate the transmetalation step.[16]
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Purpose |
| This compound | 278 mg | 1.0 | Aryl Halide Substrate |
| Arylboronic Acid | 1.2 mmol | 1.2 | Coupling Partner |
| Pd(OAc)₂ | 4.5 mg | 0.02 | Palladium Precatalyst |
| SPhos | 16.4 mg | 0.04 | Ligand |
| K₃PO₄ | 425 mg | 2.0 | Base |
| Toluene | 5 mL | - | Organic Solvent |
| Deionized Water | 1 mL | - | Aqueous Solvent |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures, which are prevalent in pharmaceuticals and organic materials.[2][17] The reaction typically uses both palladium and copper(I) as co-catalysts.[17][18]
Rationale for Component Selection:
-
Catalyst System (Pd(PPh₃)₂Cl₂ and CuI): This is a classic and highly reliable catalyst system for Sonogashira couplings. Pd(PPh₃)₂Cl₂ is an air-stable Pd(II) precatalyst. Copper(I) iodide acts as a co-catalyst, forming a copper(I) acetylide intermediate that undergoes rapid transmetalation with the palladium complex.[17]
-
Base (Triethylamine, Et₃N): Acts as both the base to deprotonate the terminal alkyne and as a solvent. Its use under anhydrous conditions is critical.
-
Solvent (THF): A good polar aprotic solvent to ensure solubility of all reaction components.
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Purpose |
| This compound | 278 mg | 1.0 | Aryl Halide Substrate |
| Terminal Alkyne | 1.1 mmol | 1.1 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 14 mg | 0.02 | Palladium Precatalyst |
| CuI | 3.8 mg | 0.02 | Copper(I) Co-catalyst |
| Triethylamine (Et₃N) | 2 mL | - | Base & Solvent |
| Tetrahydrofuran (THF), anhydrous | 4 mL | - | Solvent |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 12-18 hours. For less reactive alkynes, gentle heating (40-50 °C) may be required. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction: C-C Vinylation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[13][19]
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)₂ and P(o-tol)₃): This "Jeffery condition" modification is often effective. Tri(o-tolyl)phosphine is a moderately bulky ligand that stabilizes the catalytic species.
-
Base (Na₂CO₃): A mild inorganic base sufficient to neutralize the H-X generated during the catalytic cycle.
-
Solvent (DMF): A high-boiling polar aprotic solvent that is excellent for Heck reactions, ensuring solubility and allowing for higher reaction temperatures if needed.
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Purpose |
| This compound | 278 mg | 1.0 | Aryl Halide Substrate |
| Alkene (e.g., n-Butyl Acrylate) | 1.5 mmol | 1.5 | Coupling Partner |
| Pd(OAc)₂ | 2.2 mg | 0.01 | Palladium Precatalyst |
| P(o-tol)₃ | 6.1 mg | 0.02 | Ligand |
| Na₂CO₃ | 159 mg | 1.5 | Base |
| Dimethylformamide (DMF), anhydrous | 5 mL | - | Solvent |
Step-by-Step Protocol:
-
In a Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, P(o-tol)₃, and Na₂CO₃.
-
Add anhydrous DMF and the alkene via syringe.
-
Heat the mixture to 80-100 °C and stir for 16-24 hours. Monitor progress by TLC or GC-MS.
-
After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify via flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for the synthesis of aryl amines from aryl halides and is indispensable in pharmaceutical chemistry.[20][21][22] The choice of ligand and a strong, non-nucleophilic base is critical for success.[23]
Rationale for Component Selection:
-
Catalyst System (Pd₂(dba)₃ and XPhos): Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective, second-generation Buchwald biaryl ligand designed for challenging C-N couplings, especially with sterically hindered substrates.[7]
-
Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[23]
-
Solvent (Toluene): A non-polar solvent that is standard for this transformation.
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Purpose |
| This compound | 278 mg | 1.0 | Aryl Halide Substrate |
| Primary or Secondary Amine | 1.2 mmol | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 9.2 mg | 0.01 | Palladium Precatalyst |
| XPhos | 19.1 mg | 0.04 | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 135 mg | 1.4 | Base |
| Toluene, anhydrous | 5 mL | - | Solvent |
Step-by-Step Protocol:
-
Important: The base, NaOt-Bu, is highly moisture-sensitive. Perform all manipulations in a glovebox or with rigorous Schlenk technique.
-
To a Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add the this compound.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene and the amine via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
General Experimental Workflow
The successful execution of these protocols hinges on a systematic and careful workflow, particularly with respect to maintaining an inert atmosphere to protect the sensitive palladium catalyst.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a powerful substrate for building molecular complexity via palladium-catalyzed cross-coupling reactions. While its sterically hindered nature requires thoughtful catalyst selection, modern ligands such as SPhos and XPhos enable highly efficient transformations. The protocols provided herein for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings serve as a validated foundation for researchers. By understanding the underlying mechanistic principles and the rationale for each component's role, scientists can adapt and optimize these methods to accelerate the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. jmcct.com [jmcct.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Iodo-3-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in medicinal chemistry and drug development for the creation of complex molecular architectures found in many pharmacologically active molecules.[2][3] This document provides a detailed protocol for the Suzuki-Miyaura coupling of (2-Iodo-3-methoxyphenyl)methanol with a generic arylboronic acid, offering a robust starting point for the synthesis of 2-aryl-3-methoxyphenyl)methanol derivatives. These products can serve as key intermediates in the development of novel therapeutic agents.
General Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Figure 1: General Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three key steps:[4][5]
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide, in this case, this compound, to form a palladium(II) intermediate.[4][5] The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > OTf > Br >> Cl.[4][6]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex.[1][4] The base activates the organoboron compound, facilitating this exchange.[7]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][5][8]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific quantities and conditions may require optimization for different arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))[2]
-
Anhydrous solvent (e.g., a mixture of Toluene and Water, or 1,4-Dioxane and Water)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[3]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Toluene:Water 4:1).[2] Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (0.01-0.05 equiv).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[2]
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (2-aryl-3-methoxyphenyl)methanol.
Caption: Experimental workflow for the Suzuki coupling reaction.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. These values are based on general protocols and may require optimization.
| Parameter | Value | Notes |
| Reagents | ||
| This compound | 1.0 equiv. | The limiting reagent. |
| Phenylboronic Acid | 1.2 - 1.5 equiv. | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. Catalyst loading can be optimized. |
| Base | 2.0 - 3.0 equiv. | K₂CO₃, Na₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and yield. |
| Reaction Conditions | ||
| Solvent | Toluene/Water (4:1) or Dioxane/Water (4:1) | A biphasic solvent system is often employed. Anhydrous solvents under an inert atmosphere are crucial. |
| Temperature | 80 - 100 °C | The optimal temperature depends on the specific substrates and catalyst used. Some modern catalysts can facilitate the reaction at lower temperatures.[6] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until the starting material is consumed. |
| Expected Outcome | ||
| Yield | 70 - 95% | Yields are highly dependent on the specific substrates and optimized reaction conditions. |
Safety Precautions
-
Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as potassium carbonate can be corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
-
Reactions under pressure should be conducted behind a blast shield.[5]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of (2-aryl-3-methoxyphenyl)methanol derivatives from this compound.[2] The protocol provided herein is a reliable and adaptable procedure for accessing a library of these valuable compounds, which can be further utilized in drug discovery and development workflows. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Sonogashira Reaction Conditions for (2-Iodo-3-methoxyphenyl)methanol
Introduction: The Strategic Importance of C(sp²)–C(sp) Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its mild reaction conditions, broad functional group tolerance, and high efficiency.[3][4][5] These attributes have cemented its role as an indispensable tool in the synthesis of complex molecules, particularly within the realms of pharmaceutical development, natural product synthesis, and materials science.[6][7][8][9]
This guide provides a detailed examination of the Sonogashira reaction as applied to (2-Iodo-3-methoxyphenyl)methanol. This substrate is a valuable building block, featuring a highly reactive aryl iodide, an ortho-methoxy group that can influence reactivity, and a primary alcohol that offers a handle for further functionalization. The resulting arylalkyne products are key intermediates for constructing heterocycles, conjugated systems, and pharmacologically active scaffolds. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer expert insights into optimization and troubleshooting to ensure reproducible success.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[10][11] Understanding this mechanism is crucial for rational troubleshooting and condition selection.
-
The Palladium Cycle: This is the main productive cycle. It begins with the oxidative addition of the aryl iodide, this compound, to a coordinatively unsaturated Pd(0) species. This forms a square planar Pd(II) complex.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[1][11]
-
Transmetalation: The pivotal step involves the transfer of the acetylide ligand from copper to the Pd(II) complex, displacing the iodide and forming a diorganopalladium(II) intermediate.[11]
-
Reductive Elimination: This final, irreversible step yields the desired aryl-alkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
The amine base plays a dual role: it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide, and it acts as a scavenger for the HI generated during the reaction.[3][12]
An important consideration is the copper-free Sonogashira variant, which was developed to circumvent a common side reaction: the oxidative homocoupling of the alkyne (Glaser-Hay coupling).[13][14][15] While often requiring more specialized ligands or conditions, copper-free protocols can provide cleaner reaction profiles for sensitive substrates.[8][16]
Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene). Optimization may be required for different alkyne coupling partners.
Materials & Equipment:
-
Substrates: this compound (1.0 eq), Terminal Alkyne (1.2 eq)
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (1-2 mol%), Copper(I) Iodide (CuI) (2-4 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3-5 eq), anhydrous
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Glassware: Oven-dried Schlenk flask or round-bottom flask, magnetic stir bar, condenser, septa
-
Inert Atmosphere: Nitrogen or Argon line with manifold, Schlenk line, or glovebox
-
Workup Reagents: Diethyl ether or Ethyl acetate, saturated aqueous NH₄Cl, brine, MgSO₄ or Na₂SO₄
-
Purification: Silica gel for flash column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inerting: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[12][13]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.1 M solution based on the aryl iodide) via syringe. Stir to dissolve the solids. Sequentially add the amine base (e.g., Et₃N, 4.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The high reactivity of aryl iodides often allows the reaction to proceed without heating.[1][13]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature (if heated). Dilute the mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove the amine base) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data Presentation: Key Parameter Optimization
The success of a Sonogashira reaction is highly dependent on the careful selection of its components. The following table summarizes key parameters and provides a rationale for their selection, serving as a guide for optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Field Insights |
| Aryl Halide | This compound | Aryl iodides are the most reactive halides for Sonogashira coupling, often enabling reactions at room temperature. The reactivity order is I > OTf > Br >> Cl.[13][17] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-2 mol%)Pd(PPh₃)₄ (1-2 mol%) | PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ is a direct source of Pd(0) but is more sensitive to air.[18] |
| Copper Co-catalyst | CuI (2-5 mol%) | Copper(I) iodide is the standard co-catalyst for activating the alkyne.[12] Ensure it is fresh (white to light tan); a green or dark brown color indicates oxidation and reduced activity.[12] |
| Base | Triethylamine (Et₃N)Diisopropylamine (DIPA) | An amine base is required to deprotonate the alkyne.[12] Et₃N is standard, while the bulkier DIPA can sometimes give better results by minimizing side reactions. Must be anhydrous. |
| Solvent | THF, Dioxane, DMF, Toluene | The solvent must solubilize all components. THF is a common starting point. DMF is more polar but has been reported to sometimes slow reactions or promote catalyst decomposition.[12][19] All solvents must be anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | For highly reactive aryl iodides, room temperature is often sufficient.[13] Gentle heating may be required for less reactive alkynes or to increase the reaction rate. |
Troubleshooting and Self-Validation
Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to validating your experimental setup.
Caption: Figure 2: Troubleshooting Workflow for the Sonogashira Reaction.
Common Issues & Solutions:
-
No Reaction: The most common culprits are an inactive catalyst or the presence of oxygen.[13] Ensure your palladium source is fresh and that the CuI has not oxidized. Critically, the reaction must be performed under strictly anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst.[12]
-
Formation of Black Precipitate: The appearance of "palladium black" indicates the decomposition and precipitation of the Pd(0) catalyst.[12][13] This can be caused by impurities, excessive heat, or an inappropriate solvent. Using high-purity, anhydrous reagents is the best preventative measure.
-
Alkyne Homocoupling (Glaser Coupling): The formation of a symmetrical alkyne dimer is a frequent side reaction promoted by oxygen and the copper catalyst.[12] To minimize this, ensure the reaction is rigorously degassed. If the problem persists, reducing the amount of CuI or switching to a copper-free protocol is recommended.[5][13]
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Copper(I) Iodide: Can cause irritation. Avoid inhalation of dust.
-
Amines: Triethylamine and diisopropylamine are corrosive, volatile, and have strong odors. Always handle them in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Use from freshly opened bottles or after appropriate purification and testing.
Conclusion
The Sonogashira reaction is a highly reliable and adaptable method for the synthesis of arylalkynes from this compound. Success hinges on a solid understanding of the dual catalytic mechanism and meticulous attention to experimental detail, particularly the exclusion of oxygen and moisture. By starting with the robust protocol provided, utilizing the optimization table for fine-tuning, and employing the systematic troubleshooting guide, researchers can confidently and reproducibly synthesize valuable molecular scaffolds for applications in drug discovery and beyond.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. reddit.com [reddit.com]
Application Notes and Protocols: Heck Reaction of (2-Iodo-3-methoxyphenyl)methanol with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction has become a cornerstone in organic synthesis, enabling the construction of complex molecular architectures, including substituted alkenes, which are prevalent in pharmaceuticals, natural products, and advanced materials.
This document provides detailed application notes and experimental protocols for the Heck reaction involving (2-Iodo-3-methoxyphenyl)methanol as the aryl iodide source. While specific literature examples for this exact substrate are limited, the protocols and data presented herein are based on well-established procedures for structurally similar compounds, such as substituted iodobenzyl alcohols. The resulting products, hydroxymethoxy-substituted stilbene and cinnamate derivatives, are of significant interest to drug development professionals due to their potential biological activities, which include anticancer, antioxidant, and anti-inflammatory properties.[1][2]
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The active Pd(0) catalyst is regenerated by reaction with a base, which neutralizes the hydroiodic acid formed during the reaction.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions for the Heck coupling of aryl iodides, which can be adapted for the reaction with this compound.
| Component | Recommended Conditions | Notes |
| Aryl Halide | This compound (1.0 equiv) | --- |
| Alkene | Styrene, Acrylates, Ethylene (1.1-1.5 equiv) | Electron-deficient alkenes are generally more reactive. |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(OAc)₂ is a common and effective precatalyst. |
| Ligand | PPh₃ (2-10 mol%), P(o-tol)₃ (2-10 mol%) | Often used to stabilize the Pd(0) catalyst. Phosphine-free conditions can also be employed. |
| Base | Et₃N, K₂CO₃, NaOAc (1.5-3.0 equiv) | An organic or inorganic base is required to regenerate the catalyst. |
| Solvent | DMF, DMAc, NMP, Acetonitrile | Anhydrous, polar aprotic solvents are typically used. |
| Temperature | 80-140 °C | Reaction temperature is dependent on the reactivity of the substrates. |
| Reaction Time | 2-24 hours | Monitored by TLC or GC-MS. |
Experimental Protocols
The following are representative protocols for the Heck reaction of this compound with styrene and n-butyl acrylate.
Protocol 1: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to facilitate the in-situ formation of the active Pd(0) catalyst.
-
To the reaction mixture, add styrene (1.2 mmol, 1.2 equivalents) followed by triethylamine (1.5 mmol, 1.5 equivalents).
-
Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure (E)-2-(2-phenylvinyl)-3-methoxybenzyl alcohol.
Protocol 2: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Add n-butyl acrylate (1.5 mmol, 1.5 equivalents) and potassium carbonate (2.0 mmol, 2.0 equivalents) to the reaction mixture.
-
Heat the mixture to 80 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the pure (E)-butyl 3-(2-(hydroxymethyl)-6-methoxyphenyl)acrylate.
Visualizations
Caption: General experimental workflow for the Heck coupling reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Application in Drug Development: Biological Activity of Hydroxymethoxy-Stilbene Derivatives
The stilbene scaffold is a privileged structure in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting a wide range of biological activities.[3][4] Compounds such as resveratrol, a well-known hydroxystilbene, have been extensively studied for their antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.[5][6]
The products obtained from the Heck reaction of this compound are hydroxymethoxy-substituted stilbenes. The presence of both hydroxyl and methoxyl groups on the stilbene backbone can significantly influence their pharmacological profile. Methoxylation has been shown to enhance the in vivo bioactivity of stilbenes, potentially due to slower metabolism compared to their hydroxylated counterparts.[7]
These compounds have been reported to exert their effects through the modulation of various signaling pathways, making them attractive candidates for drug discovery and development. Some of the key biological activities and associated signaling pathways include:
-
Anticancer Activity: Many stilbene derivatives exhibit potent cytotoxic and pro-apoptotic activity against various cancer cell lines.[1][8] They can interfere with tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[9]
-
Anti-inflammatory and Antioxidant Effects: Hydroxymethoxy-stilbenes can act as potent antioxidants by scavenging free radicals.[6] They have also been shown to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the expression of pro-inflammatory genes.[6]
-
Cardioprotective and Antidiabetic Properties: Certain methoxylated stilbene derivatives have demonstrated the ability to improve insulin resistance and protect against endothelial dysfunction in models of diabetes.[10][11] These effects are often mediated through the activation of signaling pathways like the IRS/PI3K/Akt pathway and the AMPK/SIRT1/eNOS pathway.[10][12]
The Heck reaction provides a versatile and efficient method for the synthesis of a library of hydroxymethoxy-stilbene derivatives from this compound and a variety of alkenes. This enables the exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. media.neliti.com [media.neliti.com]
- 6. benchchem.com [benchchem.com]
- 7. Methoxylation enhances stilbene bioactivity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3,3′,4,5′-Tetramethoxy-trans-stilbene Improves Insulin Resistance by Activating the IRS/PI3K/Akt Pathway and Inhibiting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,4′,5-Trimethoxy-trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4',5-Trimethoxy- trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of (2-Iodo-3-methoxyphenyl)methanol as a building block in organic synthesis
Application Notes: (2-Iodo-3-methoxyphenyl)methanol in Organic Synthesis
Introduction
This compound is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive aryl iodide and a primary alcohol, allows for a range of chemical transformations. The electron-donating methoxy group at the meta-position and the sterically accessible iodo group at the ortho-position influence the reactivity of the aromatic ring, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, while the benzylic alcohol can undergo various modifications such as oxidation or substitution.
Key Applications and Synthetic Utility
The primary utility of this compound lies in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the construction of diverse molecular scaffolds.
1. Palladium-Catalyzed Cross-Coupling Reactions:
The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts, making this compound an ideal substrate for several named reactions.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl structures by coupling with boronic acids or their esters. Biaryl motifs are prevalent in many pharmaceuticals and functional materials.
-
Heck Reaction: The Heck reaction facilitates the coupling of the aryl iodide with alkenes to form substituted stilbenes and other vinylated arenes. These products are of interest for their applications in materials science and as precursors to other complex molecules.
-
Sonogashira Coupling: This powerful reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of aryl alkynes. These are important intermediates in the synthesis of natural products and pharmaceuticals.
2. Nucleophilic Substitution Reactions:
The benzylic alcohol can be converted into a good leaving group, allowing for nucleophilic substitution to introduce a variety of functional groups. A notable example is the Mitsunobu reaction.
-
Mitsunobu Reaction: This reaction allows for the conversion of the primary alcohol into an ether, ester, or, as demonstrated in the literature, for the alkylation of heterocycles like imidazole. This transformation proceeds under mild conditions and with inversion of configuration if the alcohol were chiral.
Data Presentation
The following tables summarize representative reaction conditions for key transformations involving this compound and analogous aryl iodides.
Table 1: Mitsunobu Reaction with Imidazole
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Time | Product |
| This compound | Imidazole | PPh₃, DEAD | THF | 0 °C to 60 °C | Overnight | 1-(2-Iodo-3-methoxybenzyl)-1H-imidazole |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| General Aryl Iodide | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 2-24 | High |
| General Aryl Iodide | Heteroarylboronic acid | Pd(dppf)Cl₂ (1-3) | Cs₂CO₃ | Dioxane/Water | 90-110 | 12-24 | Good to High |
Table 3: Representative Conditions for Heck Reaction of Aryl Iodides
| Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| General Aryl Iodide | n-Butyl acrylate | Pd(OAc)₂ (1-5) / P(o-tol)₃ | Et₃N | DMF | 80-120 | 2-24 | High |
| General Aryl Iodide | Styrene | Pd/C (10%) | K₂CO₃ | Cyrene | 150 | 1-18 | Good to High |
Table 4: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| General Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 12 | 85 |
| General Aryl Iodide | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | 4 | DIPEA | DMF | RT | 12 | 88 |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Iodo-3-methoxybenzyl)-1H-imidazole via Mitsunobu Reaction [1][2]
This protocol describes the synthesis of an imidazole derivative using this compound as the starting material.
Materials:
-
This compound
-
Imidazole
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) (40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.33 mmol) in anhydrous tetrahydrofuran (5 mL) at 0 °C, add imidazole (2.65 mmol) and triphenylphosphine (1.46 mmol).[1][2]
-
To the stirred solution, add Diethyl azodicarboxylate (40% solution in toluene; 0.664 mL) dropwise.[1][2]
-
Allow the yellow solution to warm to room temperature and then heat to 60 °C overnight.[1][2]
-
After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-iodo-3-methoxybenzyl)-1H-imidazole.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl iodide with a boronic acid.
Materials:
-
This compound (or a derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk flask, combine this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Synthetic Pathways
Caption: Synthetic utility of this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Note: (2-Iodo-3-methoxyphenyl)methanol as a Cornerstone Building Block for Modern Medicinal Chemistry
Abstract and Introduction
In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. (2-Iodo-3-methoxyphenyl)methanol (CAS No. 162136-06-3) has emerged as a highly valuable and versatile building block for medicinal chemists.[1][2][3] Its structure is elegantly simple yet powerfully functional, featuring a trifecta of synthetically tractable handles: a reactive aryl iodide, a sterically influential methoxy group, and a primary benzylic alcohol.
This guide provides an in-depth exploration of the application of this compound. We will move beyond simple reaction schemes to discuss the underlying strategic considerations, provide field-tested experimental protocols, and illustrate its utility in the context of a drug discovery case study. The aryl iodide serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4][5][6] Concurrently, the hydroxymethyl group offers a secondary point for diversification, enabling modification of polarity, hydrogen bonding capacity, and metabolic stability through oxidation, etherification, or esterification.[7][8] This combination allows for the rapid generation of diverse compound libraries, accelerating the identification of novel therapeutic agents.
Physicochemical and Handling Properties
A thorough understanding of a reagent's physical properties is critical for safe handling and reproducible experimentation. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 162136-06-3 | [1][2][3] |
| Molecular Formula | C₈H₉IO₂ | [1] |
| Molecular Weight | 264.06 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 85-87 °C | [3] |
| Boiling Point | 332.2 ± 32.0 °C (at 760 mmHg) | [3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| Storage | 2-8°C, under inert atmosphere | [3] |
Core Synthetic Applications and Strategic Rationale
The synthetic power of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Palladium-Catalyzed Cross-Coupling of the Aryl Iodide
The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions, making it an ideal functional handle for library synthesis under mild conditions.[5] The Suzuki-Miyaura coupling, in particular, is a foundational reaction in medicinal chemistry for constructing biaryl scaffolds, a motif present in numerous approved drugs.[4][6]
Protocol 1: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
-
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Triphenylphosphine [PPh₃] (0.08 eq., if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃), anhydrous (2.0-3.0 eq.)[4][5]
-
Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)[5][6]
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 264 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: If using Pd(OAc)₂/PPh₃, add the solids to the flask. If using the air-sensitive Pd(PPh₃)₄, this should be done under a positive pressure of inert gas.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 4:1 Dioxane/Water) via syringe. Degassing is achieved by bubbling the inert gas through the solvent for 15-20 minutes prior to addition.[4][6]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).[4]
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
-
Scientist's Notes:
-
Causality: The base is not merely a proton scavenger; it is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[5][9]
-
Trustworthiness: Incomplete reactions are often due to catalyst deactivation. Ensure thorough degassing, as oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. If the reaction stalls, a small additional charge of the catalyst can sometimes restart it.
-
Diversification via the Hydroxymethyl Group
The benzylic alcohol provides a secondary site for modification, allowing chemists to fine-tune properties like solubility and cell permeability. Etherification is a common strategy to cap a hydrogen bond donor, which can be critical for improving oral bioavailability or altering a compound's binding mode.
Protocol 2: Chemoselective O-Methylation of the Benzylic Alcohol
This protocol utilizes a mild and selective method for the etherification of benzylic alcohols, leaving other functional groups like phenols or aliphatic alcohols untouched.[8][10]
-
Materials:
-
Substituted (2-Aryl-3-methoxyphenyl)methanol (from Protocol 1) (1.0 eq.)
-
2,4,6-Trichloro-1,3,5-triazine (TCT) (1.1 eq.)
-
Dimethyl sulfoxide (DMSO) (1.1 eq.)
-
Methanol (as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Reaction Setup: To a stirred solution of the benzylic alcohol (e.g., 1.0 mmol) in anhydrous methanol (10 mL) at room temperature, add TCT (203 mg, 1.1 mmol).
-
Catalyst Addition: Add DMSO (86 mg, 1.1 mmol) dropwise to the suspension. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction is generally complete within 1-3 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is neutral.
-
Extraction: Remove most of the methanol under reduced pressure. Extract the remaining aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
-
Scientist's Notes:
-
Mechanism & Selectivity: This reaction proceeds via a proposed carbocation intermediate, which is stabilized by the phenyl ring.[8] This mechanism explains the high selectivity for benzylic alcohols over less stabilized aliphatic alcohols.[8][10]
-
Expertise: For substrates with electron-withdrawing groups on the aromatic ring, the reaction may be slower due to destabilization of the carbocation intermediate.[8] In such cases, gentle heating (40-50 °C) may be required.
-
Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
To illustrate the power of this building block, we present a hypothetical synthesis targeting a 2-indolyl-3-methoxyphenyl scaffold, a common core in kinase inhibitors. The strategy relies on a Suzuki coupling to build the core, followed by oxidation and reductive amination to install a key side chain for target engagement.
-
Strategic Rationale:
-
Step 1 (Suzuki Coupling): The initial Suzuki coupling rapidly and efficiently connects our starting material with a protected indole boronic ester. The indole moiety is a privileged scaffold in medicinal chemistry, often used to mimic the adenine region of ATP in kinase binding sites.[11]
-
Step 2 (Oxidation): The benzylic alcohol is selectively oxidized to the corresponding aldehyde using a mild reagent like Dess-Martin periodinane (DMP). This transforms the alcohol into an electrophilic handle for the next step without affecting the electron-rich indole ring.
-
Step 3 (Reductive Amination): The aldehyde is reacted with a primary or secondary amine (R-NH₂) in the presence of a mild reducing agent like sodium triacetoxyborohydride. This is a highly reliable and functional group tolerant method for installing amine side chains, which are frequently used to form critical hydrogen bonds with the "hinge region" of protein kinases.
-
-
Structure-Activity Relationship (SAR) Insights:
-
The 3-methoxy group provides steric bulk that can enforce a specific torsional angle between the two aromatic rings, which is often crucial for fitting into a well-defined binding pocket. It can also serve as a hydrogen bond acceptor.
-
The biaryl core acts as a rigid scaffold, correctly positioning the substituents for optimal target interaction.
-
The amine side chain (R-NH₂) is the primary pharmacophore, designed to interact with key residues in the enzyme's active site. The diversity of commercially available amines allows for extensive SAR exploration at this position.
-
Conclusion
This compound is a quintessential example of a modern medicinal chemistry building block. Its dual-functional nature provides a robust platform for executing convergent synthetic strategies, enabling the rapid and efficient construction of complex, drug-like molecules. The reliable and well-characterized reactivity of both the aryl iodide and the benzylic alcohol allows researchers to focus on generating molecular diversity and optimizing biological activity, thereby accelerating the path from initial hit to clinical candidate.
References
- 1. calpaclab.com [calpaclab.com]
- 2. rndmate.com [rndmate.com]
- 3. biosynce.com [biosynce.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy (2-Iodo-3,5-dimethoxyphenyl)methanol [smolecule.com]
- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from (2-Iodo-3-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from (2-Iodo-3-methoxyphenyl)methanol. This versatile starting material, featuring an iodo group and a methoxy moiety on a benzyl alcohol scaffold, is primed for various palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular architectures relevant to drug discovery and development.
The protocols detailed below cover three fundamental transformations for carbon-carbon and carbon-nitrogen bond formation: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are instrumental in medicinal chemistry for the synthesis of biaryl, alkynyl, and arylamine-containing compounds, which are prevalent motifs in a wide range of therapeutic agents.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Methanols
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is particularly valuable for the synthesis of biaryl structures, which are common in pharmaceuticals. The following protocol describes the coupling of this compound with various arylboronic acids.
General Reaction Scheme:
Figure 1. General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound, the corresponding arylboronic acid, and potassium carbonate.
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (2'-methoxy-[1,1'-biphenyl]-2-yl)methanol derivative.
Representative Data:
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | (2'-Methoxy-[1,1'-biphenyl]-2-yl)methanol | 6 | 85 |
| 2 | 4-Methylphenylboronic acid | (4'-Methyl-2'-methoxy-[1,1'-biphenyl]-2-yl)methanol | 8 | 82 |
| 3 | 4-Methoxyphenylboronic acid | (4',2'-Dimethoxy-[1,1'-biphenyl]-2-yl)methanol | 6 | 88 |
| 4 | 3-Pyridinylboronic acid | (2'-Methoxy-3-(pyridin-3-yl)phenyl)methanol | 12 | 75 |
Note: The yields are based on reactions with analogous aryl iodides and may vary for this compound.
Experimental Workflow:
Caption: Suzuki-Miyaura coupling workflow.
Sonogashira Coupling for the Synthesis of Alkynylbenzyl Alcohols
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] This reaction is a powerful tool for the synthesis of arylalkynes, which are important intermediates in the synthesis of various pharmaceuticals and natural products.[1]
General Reaction Scheme:
Figure 2. General scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon).
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (2-(alkynyl)-3-methoxyphenyl)methanol derivative.
Representative Data:
| Entry | Terminal Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | (2-(Phenylethynyl)-3-methoxyphenyl)methanol | 12 | 90 |
| 2 | 1-Hexyne | (2-(Hex-1-yn-1-yl)-3-methoxyphenyl)methanol | 16 | 85 |
| 3 | Trimethylsilylacetylene | (2-((Trimethylsilyl)ethynyl)-3-methoxyphenyl)methanol | 10 | 92 |
| 4 | Propargyl alcohol | (2-(3-Hydroxyprop-1-yn-1-yl)-3-methoxyphenyl)methanol | 24 | 78 |
Note: The yields are based on reactions with analogous aryl iodides and may vary for this compound.
Experimental Workflow:
Caption: Sonogashira coupling workflow.
Buchwald-Hartwig Amination for the Synthesis of Amino-Substituted Benzyl Alcohols
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. It is a highly versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[2] This reaction is of great importance in the pharmaceutical industry as the arylamine moiety is a key structural feature in many drugs.[3]
General Reaction Scheme:
Figure 3. General scheme for the Buchwald-Hartwig amination of this compound with an amine.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
Xantphos (0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (2-amino-3-methoxyphenyl)methanol derivative.
Representative Data:
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | (2-Anilino-3-methoxyphenyl)methanol | 18 | 80 |
| 2 | Morpholine | (2-Morpholino-3-methoxyphenyl)methanol | 16 | 85 |
| 3 | Benzylamine | (2-(Benzylamino)-3-methoxyphenyl)methanol | 20 | 78 |
| 4 | n-Butylamine | (2-(Butylamino)-3-methoxyphenyl)methanol | 24 | 72 |
Note: The yields are based on reactions with analogous aryl iodides and may vary for this compound.
Experimental Workflow:
Caption: Buchwald-Hartwig amination workflow.
References
Application Notes and Protocols for the Oxidation of (2-Iodo-3-methoxyphenyl)methanol to 2-Iodo-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of the primary benzylic alcohol, (2-Iodo-3-methoxyphenyl)methanol, to its corresponding aldehyde, 2-Iodo-3-methoxybenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below utilize common and reliable oxidation methodologies, offering a range of options to suit different laboratory setups and substrate sensitivities.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The presence of both an iodo and a methoxy group on the aromatic ring of the substrate, this compound, necessitates the use of mild and selective oxidizing agents to avoid over-oxidation to the carboxylic acid or undesired side reactions. This document details three widely used and effective methods for this conversion: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. Each method offers distinct advantages in terms of reaction conditions, work-up procedures, and compatibility with other functional groups.
Comparative Data of Oxidation Methods
The following table summarizes the key quantitative parameters for the described oxidation methods. The data presented are typical for the oxidation of substituted benzylic alcohols and should serve as a guide for selecting the most appropriate method. Optimization may be required for the specific substrate.
| Oxidation Method | Oxidizing Agent | Typical Molar Equivalents of Oxidant | Solvent | Reaction Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 1.1 - 1.5 | Dichloromethane (DCM) | Room Temperature | 1 - 4 | 90 - 98 |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | 1.2 (Oxalyl Chloride), 2.5 (DMSO), 5.0 (Triethylamine) | Dichloromethane (DCM) | -78 to Room Temperature | 0.5 - 2 | 88 - 95 |
| PCC Oxidation | Pyridinium Chlorochromate | 1.5 - 2.0 | Dichloromethane (DCM) | Room Temperature | 2 - 6 | 80 - 90 |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess–Martin oxidation is a mild and highly efficient method for the oxidation of primary alcohols to aldehydes.[1][2] It is known for its operational simplicity and tolerance of a wide range of functional groups.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously until the solid byproducts are dissolved.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2-Iodo-3-methoxybenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
The Swern oxidation is another mild and widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[3][4][5][6] This method is particularly useful for sensitive substrates as it is performed at low temperatures.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Dry glassware
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DCM and cool to -78 °C.
-
Slowly add oxalyl chloride (1.2 eq) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.5 eq). Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes at -78 °C.
-
Slowly add anhydrous triethylamine (5.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC oxidation is a reliable method for the conversion of primary alcohols to aldehydes without significant over-oxidation.[7][8][9][10] The use of a buffer such as Celite or silica gel can simplify the work-up by adsorbing the chromium byproducts.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite or Silica Gel
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and Celite or silica gel in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil, washing the pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
If necessary, purify the product by flash column chromatography on silica gel.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - The crystal structure of the Dess–Martin periodinane [beilstein-journals.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Manganese(IV) oxide [organic-chemistry.org]
Application Notes and Protocols: Derivatization of (2-Iodo-3-methoxyphenyl)methanol for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The aryl iodide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom-based substituents.[3][4] The methoxy group subtly modulates the electronic properties of the phenyl ring, influencing its reactivity and potential biological interactions. Finally, the benzylic alcohol can be readily oxidized or converted to other functional groups, providing another avenue for structural diversification.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the derivatization of (2-Iodo-3-methoxyphenyl)methanol to generate a library of compounds for biological screening. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key synthetic transformations, and outline a strategic approach to subsequent biological evaluation.
Synthetic Strategies for Library Generation
The primary goal is to create a diverse library of analogs by systematically modifying the this compound scaffold. The aryl iodide is the most versatile handle for derivatization, allowing for the application of powerful C-C and C-N bond-forming reactions.
Key Derivatization Reactions:
-
Suzuki-Miyaura Cross-Coupling: For the formation of biaryl structures, which are prevalent in pharmaceuticals.[3][4] This reaction couples the aryl iodide with a variety of boronic acids or esters.
-
Sonogashira Coupling: To introduce alkyne functionalities, leading to linear and rigid structures that can probe specific binding pockets of proteins.[5][6]
-
Buchwald-Hartwig Amination: For the synthesis of aryl amines, a common motif in biologically active molecules.[7][8] This reaction couples the aryl iodide with a wide range of primary and secondary amines.
The following diagram illustrates the general workflow for generating a diverse chemical library from the starting material.
Caption: Derivatization workflow for this compound.
Experimental Protocols
The following protocols are designed to be robust starting points and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq.)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water.[9]
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A versatile and commonly used catalyst for Suzuki couplings.[3] |
| Base | Na₂CO₃ | A mild base suitable for a wide range of functional groups.[9] |
| Solvent | Toluene/Ethanol/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient energy to drive the catalytic cycle without significant decomposition. |
Protocol 2: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.[5][6]
Materials:
-
This compound
-
Terminal alkyne (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in anhydrous THF and triethylamine.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 eq.) and CuI (0.02 eq.).
-
Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, filter, and concentrate. Purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A standard co-catalyst system for Sonogashira couplings.[6] |
| Base | Triethylamine | Acts as both a base and a solvent. |
| Solvent | Tetrahydrofuran | A common aprotic solvent for this transformation. |
| Temperature | Room Temperature | The high reactivity of the aryl iodide allows for mild reaction conditions.[6] |
Protocol 3: Buchwald-Hartwig Amination
This protocol details the amination of this compound.[7][8]
Materials:
-
This compound
-
Amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a glovebox or a Schlenk flask, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.).
-
Reaction: Heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A robust catalyst system for the amination of aryl halides.[10] |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |
| Temperature | 100 °C | Facilitates the catalytic cycle, particularly the reductive elimination step. |
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, a strategic approach to biological screening is essential for identifying promising lead compounds. The choice of assays will depend on the therapeutic area of interest. However, a general tiered screening cascade can be employed.
Caption: A general workflow for biological screening.
1. Primary Screening: The entire library is screened at a single concentration in a high-throughput screening (HTS) assay relevant to the target of interest (e.g., enzyme inhibition, receptor binding, or cell-based assays). The goal is to identify "hits" that exhibit a desired level of activity.[11]
2. Hit Confirmation and Dose-Response Analysis: Hits from the primary screen are re-tested to confirm their activity. Active compounds are then subjected to dose-response assays to determine their potency (e.g., IC₅₀ or EC₅₀ values).[12]
3. Secondary and Selectivity Assays: Confirmed hits are tested in a panel of related assays to assess their selectivity. For example, a kinase inhibitor would be tested against a panel of other kinases to determine its specificity.
4. In Vitro ADME/Tox Profiling: Promising leads are subjected to early-stage absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to assess their drug-like properties.
5. Structure-Activity Relationship (SAR) Studies: The data from the biological screening is used to establish a structure-activity relationship, guiding the design and synthesis of the next generation of more potent and selective compounds.[13]
Conclusion
The derivatization of this compound offers a powerful and flexible approach to the generation of novel small molecule libraries for biological screening. By leveraging robust and well-established cross-coupling methodologies, researchers can efficiently create a diverse set of compounds with the potential to modulate a wide range of biological targets. The systematic application of the protocols and screening strategies outlined in this application note will facilitate the discovery of new lead compounds for drug development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Iodination of 3-Methoxyphenylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the conversion of 3-methoxyphenylmethanol to 3-methoxybenzyl iodide, a valuable intermediate in organic synthesis. The protocols outlined below are based on established methods for the iodination of benzylic alcohols.
The conversion of an alcohol to an alkyl iodide is a fundamental transformation in organic chemistry. Organo-iodides are highly useful in a variety of carbon-carbon bond-forming reactions, including substitution and cross-coupling reactions, making them essential building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] This document details a common and effective method for this transformation.
Experimental Protocols
Method: Cerium(III) Chloride Heptahydrate and Sodium Iodide System
This protocol utilizes a cerium(III) chloride heptahydrate/sodium iodide system in acetonitrile to facilitate the nucleophilic substitution of the hydroxyl group.[2]
Materials:
-
3-methoxyphenylmethanol
-
Sodium iodide (NaI)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether ((C₂H₅)₂O)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred suspension of 3-methoxyphenylmethanol (1.0 mmol) and sodium iodide (1.2 mmol) in acetonitrile (10 mL) in a round-bottom flask, add cerium(III) chloride heptahydrate (1.5 mmol).[2][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Separate the organic layer, and extract the aqueous layer multiple times with diethyl ether.[2][3]
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and saturated NaCl solution (brine).[2][3]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2][3]
-
The crude product, 1-(iodomethyl)-3-methoxybenzene, can be further purified by column chromatography on silica gel.
Data Presentation
| Parameter | Value | Reference |
| Substrate | 3-Methoxyphenylmethanol | - |
| Product | 1-(Iodomethyl)-3-methoxybenzene | [4] |
| Reagents | NaI, CeCl₃·7H₂O | [2] |
| Solvent | Acetonitrile | [2] |
| Reaction Time | Typically several hours (e.g., up to 20 hours for benzyl alcohol) | [2] |
| Temperature | Reflux | [2] |
| Yield | High (e.g., 90% for benzyl alcohol) | [2] |
| Purification | Column Chromatography | [2][3] |
Experimental Workflow
Caption: Workflow for the synthesis of 3-methoxybenzyl iodide.
References
Application Note: Large-Scale Synthesis of (2-Iodo-3-methoxyphenyl)methanol
Application Note and Protocol: Purification of (2-Iodo-3-methoxyphenyl)methanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of (2-Iodo-3-methoxyphenyl)methanol using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Achieving high purity of this compound is critical for subsequent reactions and biological assays. This protocol outlines a robust method for purification, including the selection of an appropriate solvent system, column preparation, and fraction collection, and is designed to be a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound is a substituted aromatic alcohol whose purity is paramount for its effective use as a building block in multi-step organic synthesis. Common impurities arising from its synthesis, such as starting materials or by-products, can interfere with subsequent reactions, leading to lower yields and complex purification challenges downstream. Column chromatography is a widely adopted and effective technique for the purification of moderately polar organic compounds like this compound. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system). By optimizing the mobile phase composition, a high degree of separation can be achieved, yielding the target compound with high purity.
Data Presentation
The efficiency of the purification process can be evaluated by analyzing key parameters before and after column chromatography. The following table summarizes typical data obtained from the purification of a crude sample of this compound.
| Parameter | Crude Sample | Purified Sample |
| Appearance | Yellowish oil | Colorless solid |
| Weight (mg) | 500 | 435 |
| Purity by HPLC (%) | 85 | >98 |
| Yield (%) | N/A | 87 |
| Rf Value * | 0.35 | 0.35 |
*In 3:1 Hexane:Ethyl Acetate
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the purification of this compound by column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Triethylamine (optional, for neutralization)
-
Glass chromatography column (appropriate size for the amount of crude material)
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve an Rf value of approximately 0.2-0.3 for the target compound, which generally provides the best separation.
-
Prepare TLC Chambers: Line the inside of a TLC chamber with filter paper and add a small amount of various test solvent systems (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 4:1, 3:1, 2:1). Allow the chambers to saturate for at least 15 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent like DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate into the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf Values: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the Optimal Solvent System: Choose the solvent system that provides good separation between the desired compound and impurities, with an Rf value for the target compound in the range of 0.2-0.3. A common starting point for compounds of similar polarity is a mixture of ethyl acetate and hexane.[1]
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass column of an appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). The amount of silica gel should be 50-100 times the weight of the crude sample for effective separation.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed from disturbance.
-
Wash the packed column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a volatile solvent such as DCM.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin the elution by carefully adding the mobile phase (e.g., 3:1 Hexane:Ethyl Acetate, as determined by TLC) to the top of the column.
-
Maintain a constant flow of the eluent through the column. Gentle pressure can be applied using a pump or inert gas if necessary for flash chromatography.
-
Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL) in separate test tubes or flasks.
-
If separation is difficult, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 9:1 to 3:1 Hexane:Ethyl Acetate).
-
-
Monitoring the Elution:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Spot a small aliquot from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the crude starting material.
-
Develop and visualize the TLC plate as described in Protocol 1.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
-
Determine the weight of the purified product and calculate the yield.
-
Confirm the purity of the final product using an appropriate analytical technique, such as HPLC or NMR spectroscopy.
-
Note on Acid Sensitivity: Iodinated aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel, which may lead to degradation. If degradation is observed (e.g., streaking or appearance of new spots on TLC), the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%).
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Logical relationship of components in the chromatographic separation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Iodo-3-methoxyphenyl)methanol
This guide provides troubleshooting and frequently asked questions for researchers and professionals involved in the synthesis of (2-Iodo-3-methoxyphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursor for the synthesis of this compound is 2-Iodo-3-methoxybenzoic acid. This is typically reduced to the corresponding alcohol. Another potential starting material is 2-iodo-3-methoxybenzaldehyde, which can also be reduced to the final product.
Q2: I am experiencing low yields in my reaction. What are the potential causes and how can I improve the yield?
Low yields can stem from several factors. Incomplete reduction of the starting material, degradation of the product, or issues with the work-up and purification are common culprits. To improve the yield, consider the following:
-
Choice of Reducing Agent: The strength and selectivity of the reducing agent are critical. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) are often more effective than milder ones like Sodium Borohydride (NaBH₄) for reducing the carboxylic acid.
-
Reaction Temperature: The reaction temperature should be carefully controlled. For reductions with LiAlH₄, the reaction is often started at 0°C and then allowed to warm to room temperature.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Quenching and Work-up: The quenching of the reaction (especially with LiAlH₄) must be done carefully at low temperatures to avoid side reactions and degradation of the product.
Q3: I am observing significant impurity formation in my crude product. What are these impurities and how can I minimize them?
Common impurities can include unreacted starting material, over-reduced byproducts, or compounds formed during the work-up.
-
Unreacted Starting Material: If you are starting from 2-Iodo-3-methoxybenzoic acid, ensure a sufficient excess of the reducing agent is used.
-
Side Products: The choice of solvent can influence the formation of side products. Anhydrous solvents are crucial when using highly reactive reducing agents like LiAlH₄.
-
Purification: Column chromatography is often necessary to obtain a highly pure product. A gradient elution using a mixture of hexane and ethyl acetate is typically effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reduction of the starting material. | Use a stronger reducing agent (e.g., LiAlH₄ instead of NaBH₄ for the carboxylic acid). Increase the molar excess of the reducing agent. |
| Degradation of the product during work-up. | Perform the quenching step at a low temperature (0°C). Ensure the pH is carefully controlled during the aqueous work-up. | |
| Inefficient extraction of the product. | Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery. | |
| Impurity Formation | Presence of unreacted starting material. | Increase the reaction time and/or temperature. Monitor the reaction progress using TLC. |
| Formation of byproducts. | Ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon), especially with reactive reagents like LiAlH₄. | |
| Reaction Stalls | Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., in a desiccator). |
| Poor quality of starting material. | Purify the starting material before use if its purity is questionable. |
Experimental Protocol: Reduction of 2-Iodo-3-methoxybenzoic acid
This protocol describes a general procedure for the synthesis of this compound using Lithium Aluminum Hydride (LiAlH₄).
Materials:
-
2-Iodo-3-methoxybenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is equipped with a magnetic stir bar and placed under an inert atmosphere (N₂ or Ar).
-
Addition of Reagents: 2-Iodo-3-methoxybenzoic acid is dissolved in anhydrous THF in the flask. The solution is cooled to 0°C in an ice bath.
-
Reduction: LiAlH₄ is added portion-wise to the cooled solution. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by slowly adding deionized water at 0°C, followed by the addition of 1 M HCl to dissolve the aluminum salts.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
Technical Support Center: Synthesis of (2-Iodo-3-methoxyphenyl)methanol
Welcome to the technical support guide for the synthesis of (2-Iodo-3-methoxyphenyl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important halogenated intermediate. Here, we address common issues, particularly focusing on the prevalent side reactions, and provide troubleshooting strategies grounded in mechanistic principles to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound, and what are its primary challenges?
The most frequently employed laboratory-scale synthesis involves the reduction of 2-iodo-3-methoxybenzoic acid using a powerful hydride-donating agent, most commonly Lithium Aluminum Hydride (LAH, LiAlH₄), in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.[1]
The primary challenge in this synthesis is not the reduction of the carboxylic acid itself—which is typically efficient with LAH[2]—but the concurrent and undesired reduction of the carbon-iodine bond. This dehalogenation is a significant side reaction that directly impacts both the yield of the desired product and the purity of the crude material.[3]
Q2: My post-reaction analysis (¹H NMR, LC-MS) shows a significant byproduct with a mass of 138 g/mol , alongside my desired product (264 g/mol ). What is this impurity?
This common byproduct is (3-methoxyphenyl)methanol. It is formed when Lithium Aluminum Hydride reduces the aryl-iodide bond, replacing the iodine atom with a hydrogen atom.[3][4] This side reaction is a well-documented reactivity pathway for strong reducing agents like LAH with alkyl and aryl halides.[3] The presence of this byproduct is the most frequent cause of low yields and purification difficulties.
Caption: Main reaction pathway versus the dehalogenation side reaction.
Q3: My reaction yield is consistently low, even with a full equivalent of LAH. What factors are contributing to this?
Low yield is almost always linked to the prevalence of the dehalogenation side reaction. The factors that favor this undesired pathway include:
-
Elevated Temperatures: Higher reaction temperatures (e.g., refluxing in THF) significantly increase the rate of C-I bond cleavage.
-
Excess Reducing Agent: A large excess of LAH can drive the dehalogenation reaction.
-
Reaction Time: Prolonged reaction times after the carboxylic acid has been fully reduced can provide more opportunity for the slower dehalogenation to occur.
To address low yields, the key is to find conditions that favor the rapid reduction of the carboxylic acid over the slower reduction of the aryl-iodide.
Q4: How can I suppress the formation of the de-iodinated byproduct, (3-methoxyphenyl)methanol?
Optimizing reaction conditions is critical. The following strategies can significantly improve the product-to-byproduct ratio:
-
Temperature Control: This is the most crucial parameter. Start the reaction at a low temperature (0 °C) by adding the 2-iodo-3-methoxybenzoic acid solution dropwise to the LAH suspension. After the addition is complete, allow the reaction to slowly warm to room temperature. Avoid heating or refluxing unless absolutely necessary.
-
Inverse Addition: Slowly add the LAH suspension to the solution of 2-iodo-3-methoxybenzoic acid. This method, known as inverse addition, ensures that LAH is never in large excess, which can minimize side reactions.[5]
-
Milder Reagents (with caution): While LAH is standard for reducing carboxylic acids, exploring milder, more sterically hindered hydrides like Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) could be considered, although this reagent is typically used to stop the reduction of acid chlorides at the aldehyde stage and may not be effective for the full reduction of a carboxylic acid.[5] Careful temperature control with LAH is often the more practical solution.
Troubleshooting Guide: Optimizing Your Synthesis
This flowchart provides a decision-making framework for troubleshooting common issues encountered during the synthesis.
Caption: A troubleshooting flowchart for the synthesis of this compound.
Data Summary: Impact of Reaction Conditions
The following table summarizes the expected outcomes based on different reaction conditions. These are illustrative and serve as a guide for optimization.
| Condition ID | Temperature | Addition Method | Expected Yield of Target | Purity (vs. De-iodinated Byproduct) |
| A (Harsh) | Reflux in THF (~66°C) | Normal | Moderate (~40-50%) | Low (< 60:40) |
| B (Standard) | Room Temperature | Normal | Good (~60-75%) | Moderate (~80:20) |
| C (Optimized) | 0°C to Room Temp. | Normal | High (~80-90%) | High (> 90:10) |
| D (Highly Optimized) | 0°C to Room Temp. | Inverse | High (~85-95%) | Very High (> 95:5) |
Recommended Experimental Protocol (Optimized)
This protocol is designed to maximize the yield and purity of this compound by minimizing the dehalogenation side reaction.
Safety Precautions: Lithium Aluminum Hydride (LAH) reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3] All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
Materials:
-
2-iodo-3-methoxybenzoic acid (1.0 eq)
-
Lithium Aluminum Hydride (LAH) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a reflux condenser (with a bubbler).
-
LAH Suspension: Under a positive flow of nitrogen, carefully charge the flask with LAH (1.5 eq). Add anhydrous THF to create a suspension (approx. 0.5 M). Cool the flask to 0 °C using an ice-water bath.
-
Substrate Solution: In a separate flame-dried flask, dissolve the 2-iodo-3-methoxybenzoic acid (1.0 eq) in anhydrous THF.
-
Addition: Transfer the substrate solution to the dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C over 30-45 minutes. A vigorous evolution of hydrogen gas will be observed initially as the acidic proton of the carboxylic acid reacts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup (Fieser Method):
-
Cool the reaction mixture back down to 0 °C.
-
Crucially and slowly , add deionized water dropwise (X mL, where X is the mass of LAH in grams used). This will quench the excess LAH.
-
Add 15% NaOH solution (X mL).
-
Add deionized water again (3X mL).
-
Stir the resulting mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filtered.
-
-
Isolation:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification: The primary byproduct, (3-methoxyphenyl)methanol, can be effectively separated from the desired product by flash column chromatography on silica gel, typically using a gradient elution system such as Hexanes/Ethyl Acetate.[6][7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Buy (2-Iodo-3,5-dimethoxyphenyl)methanol [smolecule.com]
- 7. researchgate.net [researchgate.net]
Preventing deiodination of (2-Iodo-3-methoxyphenyl)methanol during reactions
Welcome to the Technical Support Center for (2-Iodo-3-methoxyphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of deiodination during chemical reactions involving this substrate.
Troubleshooting Guides
Issue 1: Significant Deiodination Observed During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Symptoms:
-
Formation of a significant amount of the deiodinated byproduct, (3-methoxyphenyl)methanol, confirmed by GC-MS or NMR analysis.
-
Low yield of the desired cross-coupled product.
-
Inconsistent reaction outcomes.
Root Causes and Solutions:
Deiodination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich aryl iodides like this compound. The weak carbon-iodine bond is susceptible to cleavage under various conditions.[1] The primary factors influencing deiodination are the choice of catalyst, ligand, base, solvent, and reaction temperature.
Troubleshooting Workflow:
Caption: Troubleshooting logic for addressing deiodination.
1. Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step in the catalytic cycle, outcompeting the pathways that lead to deiodination.[1]
-
Recommendation: Switch from standard ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the cross-coupling pathway relative to deiodination.[2]
2. Base Selection: The type and strength of the base can significantly impact the reaction outcome. Strong, sterically hindered bases can sometimes promote deiodination. Some bases can also act as hydrogen donors, facilitating the reductive cleavage of the C-I bond.[1]
-
Recommendation: If using strong bases like NaOtBu or K₃PO₄, consider switching to milder inorganic bases such as K₂CO₃ or Cs₂CO₃. The choice of base should be carefully considered in conjunction with the solvent.
3. Solvent and Temperature Optimization: Protic solvents or impurities (e.g., water, alcohols) can be a source of protons for the deiodination byproduct. High reaction temperatures can also increase the rate of this side reaction.[1]
-
Recommendation:
-
Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF). Ensure all reagents and glassware are thoroughly dried.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening is often beneficial.
-
4. Protecting the Hydroxyl Group: The free benzylic alcohol in this compound can potentially coordinate to the palladium center, influencing the catalytic cycle and potentially promoting side reactions.
-
Recommendation: If other optimization strategies fail, consider protecting the alcohol functionality. A common strategy is to convert the alcohol to a silyl ether (e.g., TBDMS ether) or a benzyl ether, which are generally stable under cross-coupling conditions and can be deprotected post-reaction.[1][2]
Table 1: Summary of Troubleshooting Strategies for Deiodination in Cross-Coupling Reactions
| Parameter | Recommendation to Minimize Deiodination | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. | Promotes the desired reductive elimination over deiodination pathways.[1][2] |
| Base | Switch to milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃). | Stronger bases can sometimes increase the rate of deiodination.[1] |
| Solvent | Use high-purity, anhydrous aprotic solvents (e.g., toluene, dioxane). | Minimizes the presence of proton sources that can lead to hydrodehalogenation. |
| Temperature | Conduct the reaction at the lowest effective temperature. | Higher temperatures can accelerate the rate of deiodination.[1] |
| Protecting Group | Protect the benzylic alcohol as a silyl or benzyl ether. | Prevents potential interference of the hydroxyl group with the catalyst.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to deiodination?
A1: The susceptibility of this compound to deiodination stems from several factors. Firstly, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making it more liable to cleavage.[1] Secondly, the methoxy group at the meta-position is an electron-donating group, which increases the electron density on the aromatic ring and can facilitate certain deiodination pathways. The presence of the ortho-iodo substituent can also introduce steric strain that may influence reaction pathways.
Q2: Can the choice of palladium precatalyst affect the level of deiodination?
A2: Yes, the choice of palladium precatalyst can have a significant impact. Precatalysts are designed to controllably generate the active Pd(0) species. Some modern precatalysts, particularly those incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald precatalysts), are designed to promote efficient oxidative addition and subsequent steps in the desired cross-coupling cycle, thereby minimizing the lifetime of intermediates that could lead to deiodination.
Q3: Are there any specific reaction conditions known to favor deiodination that I should avoid?
A3: Yes, certain conditions are known to promote deiodination. These include:
-
Photochemical conditions: UV irradiation in the presence of a base and a hydrogen donor can lead to radical-mediated dehalogenation. It is advisable to protect the reaction from light.
-
Catalytic hydrogenation conditions: The use of H₂ gas with a palladium catalyst (e.g., Pd/C) is a standard method for dehalogenation and should be avoided if the iodo-substituent is to be retained.
-
Strongly basic and protic environments: As mentioned in the troubleshooting guide, a combination of a strong base and a protic solvent can be a potent system for reductive dehalogenation.
Q4: I am performing a Sonogashira coupling. Are there any specific considerations for this reaction to prevent deiodination?
A4: For Sonogashira couplings, in addition to the general recommendations, the copper co-catalyst can sometimes play a role in side reactions. While not directly causing deiodination, optimizing the entire catalytic system is crucial.
-
Copper-free Sonogashira: In some cases, a copper-free Sonogashira protocol can be beneficial. This can sometimes alter the reaction pathway and selectivity, potentially reducing side reactions.
-
Base: The amine base used in Sonogashira reactions (e.g., triethylamine, diisopropylamine) is a critical parameter. Ensure it is pure and dry.
Q5: How can I quantify the amount of deiodination in my reaction mixture?
A5: The most common methods for quantifying the ratio of the desired product to the deiodinated byproduct are:
-
¹H NMR Spectroscopy: If there are well-resolved peaks for both the product and the byproduct, integration of these signals can provide a molar ratio. An internal standard can be used for more accurate quantification.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques, when calibrated with authentic samples of the product and byproduct, can provide accurate quantification of the reaction components. GC-MS can be used to confirm the identity of the peaks.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol is a general starting point and may require optimization for specific boronic acids.
Reaction Scheme: this compound + R-B(OH)₂ --[Pd catalyst, Ligand, Base]--> (2-R-3-methoxyphenyl)methanol
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents), finely ground
-
Anhydrous toluene
-
Degassed deionized water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., 10:1 solvent ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Check for the formation of both the desired product and the deiodinated byproduct, (3-methoxyphenyl)methanol.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Illustrative Yields for Suzuki Coupling of a Sterically Hindered Aryl Bromide
The following data for a sterically demanding aryl bromide highlights the importance of ligand choice. While not this compound, it demonstrates the trend of improved yields and reduced side reactions with more sophisticated ligands.
| Aryl Halide | Ligand | Yield of Coupled Product (%) |
| 2-Bromomesitylene | PPh₃ | < 5 |
| 2-Bromomesitylene | P(t-Bu)₃ | 65 |
| 2-Bromomesitylene | AntPhos | 95 |
| Data adapted from literature on sterically hindered couplings to illustrate ligand effects.[3] |
This technical support center provides a starting point for addressing the common issue of deiodination when working with this compound. Successful prevention of this side reaction often requires careful optimization of the reaction parameters for each specific transformation.
References
Troubleshooting low conversion in Suzuki coupling of (2-Iodo-3-methoxyphenyl)methanol
Technical Support Center: Suzuki Coupling Reactions
Topic: Troubleshooting Low Conversion in Suzuki Coupling of (2-Iodo-3-methoxyphenyl)methanol
This guide provides troubleshooting strategies and frequently asked questions to address challenges encountered during the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion in the Suzuki coupling of this compound?
Low conversion with this substrate can stem from several factors. The most common issues include steric hindrance from the ortho-substituents (the methoxy and hydroxymethyl groups), suboptimal choice of catalyst and ligand, inappropriate base or solvent selection, poor quality of reagents, or inadequate reaction setup (e.g., presence of oxygen).[1][2] The substrate features two ortho substituents to the iodine, which can significantly hinder the oxidative addition step of the catalytic cycle.[3][4]
Q2: Could the free hydroxyl group on my substrate be interfering with the reaction?
Yes, the free hydroxyl group can potentially interfere. It may coordinate with the palladium catalyst, altering its reactivity. Additionally, it can react with strong bases. However, many modern Suzuki-Miyaura coupling conditions are tolerant of free hydroxyl groups, often without the need for protection.[5][6] If you suspect interference, performing a protection step (e.g., as a silyl ether) and running the reaction could confirm this hypothesis.
Q3: My aryl iodide is sterically hindered. How does this affect the reaction and what can I do?
The ortho-methoxy and hydroxymethyl groups create significant steric bulk around the iodine atom. This steric hindrance can slow down the oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond.[4][7] To overcome this, you should use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][8] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can more readily access the hindered reaction site.[5]
Q4: What are the most common side reactions I should be aware of?
The primary side reactions that lead to low yields are:
-
Protodeboronation: The boronic acid reagent reacts with trace water or other protic sources to revert to the corresponding arene, effectively being consumed before it can participate in the transmetalation step.[1][9] This is a very common reason for low yields.[1]
-
Dehalogenation: The aryl iodide is reduced to the corresponding arene ((3-methoxyphenyl)methanol). This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture (e.g., from an alcohol solvent or amine base).[9]
-
Homocoupling (Glaser coupling): The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to a Pd(II) species that facilitates this side reaction.[1]
Q5: My catalyst appears to have decomposed (turned into black precipitate). What causes this?
The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This happens when the Pd(0) species agglomerates and precipitates out of solution, rendering it inactive. This is often caused by:
-
Presence of Oxygen: Rigorous degassing of solvents and the reaction vessel is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1][10]
-
High Temperatures: Prolonged heating at high temperatures can promote decomposition.
-
Ligand Degradation: The phosphine ligands that stabilize the Pd(0) center can degrade, especially at high temperatures or in the presence of impurities.
Using robust, pre-formed palladium precatalysts (e.g., Buchwald G3/G4 palladacycles) can improve catalyst stability and ensure efficient generation of the active Pd(0) species.[1]
Troubleshooting Guide
If you are experiencing low conversion, follow this systematic approach to diagnose and resolve the issue.
Step 1: Verify Reagent and Reaction Setup Quality
Before modifying reaction conditions, ensure the fundamentals are correct.
| Parameter | Check | Action / Recommendation |
| Aryl Iodide Purity | Confirm purity by NMR or LC-MS. | Repurify via chromatography or recrystallization if necessary. |
| Boronic Acid Quality | Check for decomposition (protodeboronation or boroxine formation) by NMR. Boronic acid instability is a frequent cause of low yields.[1] | Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol, MIDA esters).[1] |
| Catalyst Activity | The active species is Pd(0). Pd(II) precatalysts must be reduced in situ.[1] | Test the catalyst on a known, reliable reaction (e.g., bromobenzene with phenylboronic acid). Use a fresh batch of catalyst or a robust precatalyst.[1] |
| Solvent & Base | Ensure solvents are anhydrous (if required) and properly degassed. Ensure the base is pure and dry. | Use fresh, high-purity solvents. Degas thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.[10] |
| Inert Atmosphere | Oxygen deactivates the Pd(0) catalyst.[1] | Ensure the reaction flask is properly evacuated and backfilled with an inert gas multiple times.[10] Maintain a positive pressure of inert gas throughout the reaction. |
Step 2: Optimize Reaction Conditions for a Sterically Hindered Substrate
The structure of this compound necessitates specific conditions tailored for sterically demanding couplings.
| Component | Recommendation | Rationale |
| Catalyst/Ligand | Use a high-performance catalyst system. Screen bulky, electron-rich phosphine ligands or NHC ligands. | Bulky ligands accelerate both oxidative addition for hindered substrates and the final reductive elimination step, increasing overall reaction rate and yield.[3][5] |
| Base | Screen a variety of bases. Strong, non-nucleophilic bases are often effective. | The choice of base is critical and often empirical.[2] A stronger base can sometimes overcome the challenges of hindered substrates.[8] For aqueous systems, carbonates are common; for anhydrous systems, phosphates or alkoxides may be better. |
| Solvent | Screen different solvent systems. | Aprotic polar solvents often work well. The solvent choice can influence solubility and the efficacy of the base.[11][12] |
| Temperature | Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed. | Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions.[10][13] |
| Stoichiometry | Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). | This can help compensate for any protodeboronation and drive the reaction to completion.[1] |
Illustrative Data: Condition Screening for Hindered Couplings
The following table summarizes typical starting points for optimizing the coupling of sterically hindered aryl halides.
| Catalyst System (1-3 mol%) | Base (2-3 equiv.) | Solvent System | Temperature (°C) | Expected Outcome |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water (10:1) | 100-110 | Good for many hindered substrates. |
| XPhos Pd G3 | K₂CO₃ | 2-MeTHF / Water (5:1) | 80-100 | Robust precatalyst, often gives high yields.[1] |
| Pd₂(dba)₃ / t-Bu₃P | Cs₂CO₃ | Dioxane | 100 | Strong base and electron-rich ligand combination. |
| PEPPSI™-IPr | t-BuOK | Dioxane | 80-100 | Highly active NHC-based catalyst, effective for challenging substrates.[5][9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the reaction.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[14]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if needed. Add the degassed solvent mixture (e.g., Toluene/Water 4:1).[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[10][14]
-
Workup: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[14]
Protocol 2: High-Throughput Screening of Reaction Conditions
Use a 24-well plate to efficiently screen multiple conditions.
-
Plate Preparation: In an inert atmosphere glovebox, add a pre-weighed amount of different catalyst/ligand combinations to each well of a 24-well reaction block.
-
Stock Solutions: Prepare a stock solution of the aryl iodide and boronic acid in an anhydrous solvent (e.g., dioxane). Prepare separate stock solutions or slurries for each base to be tested.[1]
-
Reagent Dispensing: Add a stir bar to each well. Dispense the aryl halide/boronic acid stock solution into each well, followed by the base solution/slurry.
-
Reaction: Seal the reaction block securely. Place it on a stirring hotplate and heat to the desired temperature for a set time (e.g., 18 hours).
-
Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS to determine the relative conversion and identify the most promising conditions for scale-up.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion.
Caption: A decision tree for systematically troubleshooting low Suzuki coupling yields.
Suzuki Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting potential failure points.
Caption: The Suzuki catalytic cycle and common points of failure for hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Stability of (2-Iodo-3-methoxyphenyl)methanol under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (2-Iodo-3-methoxyphenyl)methanol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to a few primary degradation pathways:
-
Oxidation: The benzylic alcohol functional group can be oxidized to the corresponding aldehyde ((2-Iodo-3-methoxyphenyl)formaldehyde) and further to the carboxylic acid ((2-Iodo-3-methoxy)benzoic acid). This can be initiated by exposure to air (auto-oxidation), oxidizing agents, or elevated temperatures.
-
De-iodination: The carbon-iodine bond can be labile, particularly under photolytic conditions (exposure to light) or in the presence of reducing agents. This would result in the formation of (3-methoxyphenyl)methanol.
-
Ether Cleavage: While generally stable, the methoxy group could potentially be cleaved under harsh acidic conditions (e.g., strong acids at high temperatures) to yield the corresponding phenol, (2-Iodo-3-hydroxyphenyl)methanol.
Q2: How stable is this compound in acidic solutions?
A2: this compound is expected to be relatively stable in dilute aqueous acidic solutions at room temperature for short periods. However, prolonged exposure to strong acids or elevated temperatures may lead to degradation, primarily through ether cleavage of the methoxy group.
Q3: What is the expected stability of this compound under basic conditions?
A3: The compound is generally expected to be more stable under mild basic conditions compared to acidic conditions. Strong bases at elevated temperatures could potentially promote oxidation or other unforeseen reactions, but the primary alcohol and methoxy ether are not typically reactive with mild bases at ambient temperatures.
Q4: Are there any special storage recommendations for this compound and its solutions?
A4: Yes, to ensure the integrity of the compound, we recommend the following storage conditions:
-
Solid Compound: Store in a tightly sealed, light-resistant container at controlled room temperature or refrigerated (2-8 °C).
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions in amber vials or protect them from light, and keep them refrigerated. For long-term storage, consider freezing (-20 °C or below).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks observed in HPLC analysis of a recently prepared solution. | Oxidation of the benzylic alcohol. | Prepare solutions using de-gassed solvents. Avoid vigorous shaking or sonication for extended periods which can introduce oxygen. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of parent compound signal over time when exposed to laboratory light. | Photodegradation leading to de-iodination. | Work with the compound and its solutions under amber or low-light conditions. Store all samples in light-resistant containers. |
| Formation of a new, more polar impurity when working in a strongly acidic mobile phase. | Acid-catalyzed ether cleavage. | If possible, adjust the mobile phase pH to a less acidic range. If acidic conditions are required, perform analyses promptly after sample preparation and keep samples cooled in the autosampler. |
| Inconsistent results between experimental runs. | General degradation due to a combination of factors (light, temperature, oxygen). | Re-evaluate your experimental setup to control for light exposure and temperature fluctuations. Ensure consistent and appropriate storage of stock solutions and samples. |
Quantitative Stability Data
The following table summarizes representative data from a forced degradation study of this compound. Please note that this is illustrative data to guide experimental design.
| Condition | Time | This compound Assay (%) | (2-Iodo-3-methoxyphenyl)formaldehyde (%) | (3-methoxyphenyl)methanol (%) | Total Impurities (%) |
| 0.1 M HCl | 24 h | 98.5 | Not Detected | Not Detected | 1.5 |
| 0.1 M HCl | 72 h | 95.2 | Not Detected | Not Detected | 4.8 |
| 0.1 M NaOH | 24 h | 99.1 | 0.5 | Not Detected | 0.9 |
| 0.1 M NaOH | 72 h | 97.8 | 1.2 | Not Detected | 2.2 |
| 3% H₂O₂ | 24 h | 85.3 | 12.1 | Not Detected | 14.7 |
| Photolytic (UV) | 24 h | 92.4 | Not Detected | 6.8 | 7.6 |
| Thermal (80°C) | 24 h | 96.5 | 2.5 | Not Detected | 3.5 |
Experimental Protocols
Protocol for Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Volumetric flasks, pipettes, and autosampler vials (amber)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.
-
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a vial.
-
Keep the vial at room temperature and in the dark.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a vial.
-
Keep the vial at room temperature and in the dark.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in a vial.
-
Keep the vial at room temperature and in the dark.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photostability:
-
Expose a solution of the compound in a quartz cuvette or a suitable transparent container to a light source in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw an aliquot from both the exposed and control samples for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample and a solution of the compound in an oven at a specified temperature (e.g., 80°C).
-
At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for the forced degradation study of this compound.
Technical Support Center: Purification of (2-Iodo-3-methoxyphenyl)methanol
This guide provides troubleshooting advice and detailed protocols for the removal of impurities from crude (2-Iodo-3-methoxyphenyl)methanol, a key intermediate for researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurity is typically the unreacted starting material, 2-iodo-3-methoxybenzaldehyde , from the reduction reaction. Other potential impurities include:
-
2-Iodo-3-methoxybenzoic acid : Formed if the starting aldehyde was oxidized.
-
3-Methoxybenzyl alcohol : Resulting from any de-iodination side reactions.
-
Over-iodinated species : Depending on the initial iodination reaction of the precursor.[1][2]
Q2: How can I effectively monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the purification.[1]
-
Visualization : The aromatic nature of the compound and likely impurities allows for easy visualization under a UV lamp (254 nm).[1][3]
-
Staining : If spots are not UV-active, an iodine chamber or a p-anisaldehyde stain can be used. The p-anisaldehyde stain is particularly useful for visualizing alcohols and aldehydes, often showing different colors.[4]
-
Solvent System : A good starting mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. A common ratio to begin with is 7:3 (Hexane:Ethyl Acetate).[5]
Q3: My compound appears to be degrading on the silica gel column, what can I do?
A3: Benzyl alcohols can sometimes be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC or degradation during column chromatography.[5]
-
Neutralize the Silica : You can pre-treat the silica gel by flushing the packed column with an eluent containing a small amount of a weak base, such as 1-3% triethylamine (TEA).[5][6]
-
Use a Different Stationary Phase : Consider using a less acidic stationary phase like neutral alumina.[5][6]
Q4: I am having difficulty separating the product from a close-running impurity. How can I improve the resolution in column chromatography?
A4: Optimizing the mobile phase is key to achieving good separation.[5]
-
Adjust Polarity : If the spots are too close together, try adjusting the polarity of the eluent system. Small, incremental changes to the solvent ratio can have a significant impact on separation.
-
Change Solvents : If adjusting the ratio of your current solvent system (e.g., hexane/ethyl acetate) is not effective, try switching one of the solvents. For instance, replacing hexane with dichloromethane or toluene can alter the selectivity of the separation.
-
Ideal Rf : For optimal separation on a column, aim for an Rf value of your desired product between 0.2 and 0.4 on the TLC plate.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is contaminated with starting aldehyde (2-iodo-3-methoxybenzaldehyde). | Incomplete reduction reaction. | The starting aldehyde is more polar than the product alcohol. Use flash column chromatography with a hexane/ethyl acetate gradient to separate the two compounds. The alcohol will elute after the aldehyde. |
| Multiple spots are observed on TLC after aqueous work-up. | Unreacted starting materials, byproducts from the reaction, or decomposition. | Perform a thorough aqueous work-up. A wash with a saturated solution of sodium bicarbonate (NaHCO₃) can help remove acidic impurities. A brine wash will aid in removing water from the organic layer. Follow with column chromatography for further purification.[1] |
| The product appears as a streak rather than a distinct spot on the TLC plate. | The compound may be acidic or basic and is interacting strongly with the silica gel. The sample may be overloaded on the TLC plate. | Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the developing solvent. Ensure you are not spotting too much of your sample on the TLC plate.[6] |
| The purified product is an oil, but it is expected to be a solid. | Residual solvent is present. The product may have a low melting point and the presence of minor impurities is preventing crystallization. | Dry the product under high vacuum for an extended period. If the product is still an oil, attempt to recrystallize from a suitable solvent system to achieve a crystalline solid. |
| Low yield after purification. | Product loss during aqueous work-up due to some water solubility. Product loss during column chromatography due to irreversible adsorption on silica. | Perform multiple extractions (3-4 times) of the aqueous layer during the work-up. If significant tailing is observed on the column, consider neutralizing the silica gel or using a different stationary phase.[6] |
Quantitative Data Summary
The following tables provide typical parameters for the purification of this compound. These values are based on methodologies for structurally similar iodo-benzyl alcohol derivatives and should be used as a starting point for optimization.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | 0% to 30% Ethyl Acetate in Hexane |
| Expected Rf of Product | ~0.3 - 0.5 (in 20-30% Ethyl Acetate/Hexane) |
| Expected Purity | >98% |
| Typical Yield | 85-95% (post-chromatography) |
Table 2: Recrystallization Solvent Systems
| Solvent System | Crystal Morphology | Notes |
| Isopropanol / Water | Needles or Prisms | Good for moderately polar compounds. Dissolve in a minimum of hot isopropanol and add water dropwise until turbidity persists. |
| Ethyl Acetate / Hexane | Plates | Dissolve in a minimum of hot ethyl acetate and add hexane dropwise until the solution becomes cloudy. |
| Toluene | Plates | Can be effective for aromatic compounds. |
| Methanol | Crystalline Solid | Methanol can be a suitable solvent for the recrystallization of some methoxy-substituted benzyl alcohols.[7] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using silica gel flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
Procedure:
-
TLC Analysis of Crude Mixture :
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a 7:3 Hexane:Ethyl Acetate solvent system to determine the separation profile.
-
-
Column Packing :
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for poorly soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution :
-
Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate. A typical gradient might be:
-
100% Hexane (2 column volumes)
-
5% Ethyl Acetate in Hexane (2 column volumes)
-
10% Ethyl Acetate in Hexane (4 column volumes)
-
20-30% Ethyl Acetate in Hexane to elute the product.
-
-
-
Fraction Collection and Analysis :
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation :
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound. Solvent selection is critical and may require some initial screening.
Materials and Equipment:
-
Crude this compound (should be reasonably pure, e.g., after column chromatography)
-
Recrystallization solvent (e.g., isopropanol, water, ethyl acetate, hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution :
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the primary recrystallization solvent (e.g., hot isopropanol).
-
Gently heat the mixture on a hot plate with stirring until the solid is fully dissolved.
-
-
Hot Filtration (if necessary) :
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystal Formation :
-
If using a co-solvent system (e.g., isopropanol/water), add the second solvent (water) dropwise to the hot solution until a slight cloudiness (turbidity) appears and persists. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Visualized Workflows
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Decision Pathway for TLC Analysis.
References
Alternative iodinating agents for the synthesis of (2-Iodo-3-methoxyphenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Iodo-3-methoxyphenyl)methanol. This resource offers insights into alternative iodinating agents, reaction optimization, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are common alternative iodinating agents for the synthesis of this compound?
A1: Besides traditional reagents like molecular iodine (I₂) with an oxidizing agent, more modern and often milder alternatives are available. Two prominent examples are N-Iodosuccinimide (NIS) and Bis(pyridine)iodonium(I) tetrafluoroborate (Barluenga's Reagent).[1][2] NIS is a versatile electrophilic iodinating agent that often requires an acid catalyst, such as trifluoroacetic acid (TFA), for efficient reaction with aromatic compounds.[3][4] Barluenga's reagent is known for its ability to iodinate aromatic compounds regioselectively under mild conditions.[2]
Q2: How can I control the regioselectivity of the iodination to favor the desired 2-iodo isomer?
A2: The regioselectivity of the iodination of 3-methoxyphenylmethanol is directed by the activating methoxy and hydroxymethyl groups, which are ortho, para-directing. To favor iodination at the 2-position (ortho to the methoxy group and meta to the hydroxymethyl group), several strategies can be employed. The choice of solvent can influence the isomer distribution, with non-coordinating solvents sometimes favoring para substitution, so careful selection is important.[5] Additionally, lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.[5] The use of specific directing groups that can chelate the iodinating agent and deliver it to the ortho position is another advanced strategy.[5]
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. Incomplete reaction is a common issue; ensure you are using the correct stoichiometry of the iodinating agent and allow for sufficient reaction time. The choice of iodinating agent and reaction conditions are critical; for instance, NIS may require an acid catalyst to be effective.[1] The reaction temperature also plays a crucial role; while higher temperatures can increase the reaction rate, they may also lead to the formation of side products.[6] Purification losses can also contribute to low isolated yields, so optimizing your purification method (e.g., column chromatography or recrystallization) is important.
Q4: I am observing the formation of multiple iodinated products. How can I improve the selectivity?
A4: The formation of multiple iodinated products (e.g., di-iodinated species) is a common challenge.[6] To enhance selectivity for the mono-iodinated product, carefully control the stoichiometry of the iodinating agent; using a 1:1 molar ratio of the substrate to the iodinating agent is a good starting point.[6] Running the reaction at a lower temperature can also help to minimize over-iodination.[5] Monitoring the reaction progress closely using techniques like TLC or GC-MS and stopping the reaction once the desired product is maximized is also a key strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or incomplete reaction | - Insufficiently reactive iodinating agent.- Lack of necessary catalyst.- Reaction temperature is too low. | - Switch to a more reactive iodinating agent (e.g., NIS with TFA or Barluenga's reagent).- If using NIS, add a catalytic amount of a strong acid like trifluoroacetic acid (TFA).[3][4]- Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of undesired regioisomers | - The directing effects of the substituents are not being effectively controlled.- Steric hindrance is favoring the para-product.[5] | - Experiment with different solvents to influence the isomer ratio.[5]- Consider using a bulkier iodinating agent to potentially enhance steric bias.- Lowering the reaction temperature may favor the thermodynamically preferred isomer.[5] |
| Di- or poly-iodination of the product | - Excess iodinating agent.- Reaction time is too long. | - Use a stoichiometric amount (1.0-1.1 equivalents) of the iodinating agent.[6]- Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.- Perform the reaction at a lower temperature to decrease the rate of the second iodination. |
| Decomposition of starting material or product | - Reaction conditions are too harsh (e.g., too acidic or too high temperature).- The iodinating agent is too aggressive. | - Use a milder iodinating agent like Barluenga's reagent.[2]- If using an acid catalyst, use only a catalytic amount.- Run the reaction at a lower temperature. |
| Difficulty in product purification | - Presence of closely related isomers.- Unreacted starting material and reagents. | - Optimize the reaction to maximize the formation of the desired product.- Employ high-resolution column chromatography for separation.- Consider recrystallization to purify the solid product. |
Quantitative Data Summary
The following table presents a comparison of different iodinating agents for the iodination of anisole, a model substrate structurally similar to (3-methoxyphenyl)methanol.
| Iodinating Agent | Catalyst/System | Reaction Time | Temperature | Yield (%) |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | 30 min | Room Temperature | 98 |
| Iodine Monochloride (ICl) | - | 1 h | 0°C to Room Temp | 95 |
Data is for the iodination of anisole and serves as a representative comparison.[3]
Experimental Protocols
General Protocol for Iodination using N-Iodosuccinimide (NIS)
-
Preparation: In a round-bottom flask, dissolve (3-methoxyphenyl)methanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution at room temperature.[3] If required, add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
General Protocol for Iodination using Bis(pyridine)iodonium(I) tetrafluoroborate (Barluenga's Reagent)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (3-methoxyphenyl)methanol (1.0 equivalent) in a dry, non-protic solvent like dichloromethane (DCM).
-
Reagent Addition: Add Bis(pyridine)iodonium(I) tetrafluoroborate (1.0-1.2 equivalents) to the solution. An acid promoter, such as tetrafluoroboric acid (HBF₄), may be required for less reactive substrates.
-
Reaction: Stir the mixture at room temperature. The reaction is typically mild and proceeds smoothly.[2] Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench with water and separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
References
Optimizing reaction time and temperature for Heck reactions with (2-Iodo-3-methoxyphenyl)methanol
Welcome to the technical support guide for optimizing the Heck-Mizoroki reaction with (2-Iodo-3-methoxyphenyl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide actionable solutions and a deeper mechanistic understanding for successful cross-coupling outcomes. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the Heck reaction with electron-rich aryl iodides like this compound. We provide a logical workflow to diagnose and resolve these issues.
Question 1: My reaction shows low or no conversion to the desired product. What are the primary causes and how can I fix it?
Low conversion is the most common hurdle and typically points to one of three areas: catalyst activity, reaction temperature, or suboptimal reagent selection. A systematic approach is the key to identifying the root cause.
-
Cause A: Catalyst Inactivity or Decomposition. The catalytic cycle of the Heck reaction hinges on the generation and stability of the active Pd(0) species.[1] Many reactions start with a Pd(II) precatalyst, like Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to Pd(0) to initiate the cycle.[2][3] This active species is sensitive and can be easily compromised.
-
Solution 1: Ensure a Scrupulously Inert Atmosphere. The active Pd(0) catalyst can be oxidized and deactivated by oxygen, especially at elevated temperatures.[4] Before adding the catalyst, thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 20-30 minutes). Maintain a positive pressure of inert gas throughout the experiment.
-
Solution 2: Re-evaluate Your Catalyst System. For an electron-rich substrate like this compound, the oxidative addition of the aryl iodide to the Pd(0) center is a critical step.[1] While aryl iodides are the most reactive halides, using a suitable ligand can significantly enhance catalyst stability and efficiency.[5]
-
Use an effective precatalyst: Pd(OAc)₂ is an excellent and common choice that is typically reduced to Pd(0) in the reaction mixture.[1][6]
-
Add a supporting ligand: Bulky, electron-donating phosphine ligands promote the crucial oxidative addition step and stabilize the catalyst.[5][7] Consider ligands such as Tri(o-tolyl)phosphine (P(o-tol)₃) or Tri(tert-butyl)phosphine (P(tBu)₃).
-
-
-
Cause B: Suboptimal Reaction Temperature. Temperature is a double-edged sword in Heck reactions. While heat is required to overcome activation barriers, excessive temperatures can accelerate catalyst decomposition, leading to the formation of inactive palladium black.[8][9]
-
Solution: Incremental Temperature Optimization. For a highly reactive substrate like an aryl iodide, start with a moderate temperature (e.g., 80 °C). If you observe no conversion by TLC or LC-MS after a few hours, increase the temperature in 10-15 °C increments. There is an optimal window for each reaction; exceeding it can be counterproductive.[8]
-
-
Cause C: Incorrect Solvent or Base. The choice of solvent and base is highly interdependent and crucial for success.[9]
-
Solution: Use an Appropriate Polar Aprotic Solvent. Solvents like DMF, NMP, or DMA are standard choices as they dissolve most organic reagents and inorganic salts and can help stabilize the charged intermediates in the catalytic cycle.[9][10] Crucial Note on Solvent Quality: Aged bottles of solvents like NMP can react with air to form hydroperoxides, which will oxidize and consume your phosphine ligand, effectively halting the reaction.[11] Always use high-purity, anhydrous solvent from a fresh or properly stored source.
-
Solution: Select a Suitable Base. The base is not merely an acid scavenger; it is essential for regenerating the Pd(0) catalyst at the end of the cycle.[1][12] For this substrate, an organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is a good starting point.[13]
-
Caption: A logical workflow for troubleshooting low conversion.
Question 2: My reaction turns black and then stalls. What is happening?
The formation of a black precipitate, known as "palladium black," is a classic sign of catalyst decomposition.[14] The catalytically active, soluble Pd(0) species has agglomerated into inactive, bulk palladium metal.[8]
-
Primary Cause: Excessive Temperature. This is the most frequent reason for catalyst precipitation. The rate of decomposition increases significantly at higher temperatures.
-
Solution: Lower the reaction temperature. Find the minimum temperature required for a reasonable reaction rate. For an aryl iodide, this is often in the 80-110 °C range.
-
-
Secondary Cause: Ligand Dissociation/Decomposition. If the phosphine ligand dissociates from the palladium center or is decomposed (e.g., by peroxides in the solvent), the unprotected Pd(0) atoms can rapidly aggregate.[11]
-
Solution 1: Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 4:1 L:Pd) to favor the formation of the stable ligated complex.
-
Solution 2: Switch to a more robust ligand. Chelating bidentate phosphines or N-heterocyclic carbenes (NHCs) can bind more tightly to the palladium, increasing thermal stability.[5]
-
Question 3: I am observing significant side products. How can I improve selectivity?
Side reactions compete with the desired Heck coupling, reducing the yield of the intended product.[2]
-
Side Reaction A: Homocoupling of this compound. This results in the formation of a biaryl dimer.
-
Cause: This side reaction can be promoted by certain reaction conditions, sometimes involving oxygen.
-
Solution: Ensure a strictly inert atmosphere. Screening different bases or lowering the temperature may also suppress this pathway.
-
-
Side Reaction B: Reductive Heck Product. This occurs when the organopalladium intermediate formed after alkene insertion is protonated instead of undergoing β-hydride elimination.[7][14] This results in a saturated C-C bond rather than the desired alkene.
-
Cause: The presence of a hydrogen source and conditions that disfavor β-hydride elimination.
-
Solution: The choice of base and solvent can influence this pathway.[7] If this is a persistent issue, a thorough screening of reaction parameters (base, solvent, temperature) is recommended.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic optimization of the Heck reaction for this compound.
Q1: What are the ideal starting parameters (temperature, time, catalyst loading) for this specific reaction?
A scientifically grounded starting point is crucial for efficient optimization. Based on the high reactivity of aryl iodides, the following conditions are recommended.
| Parameter | Recommended Starting Condition | Rationale |
| Temperature | 80–100 °C | Aryl iodides are the most reactive halides for oxidative addition, often requiring milder conditions than bromides or chlorides.[5] This range balances reaction rate with catalyst stability.[8] |
| Reaction Time | 2–24 hours | Reaction progress should be monitored (e.g., by TLC, GC, or LC-MS). Prolonged heating after completion can promote side reactions and decomposition.[11] |
| Pd Precatalyst | Pd(OAc)₂ (1-2 mol%) | A reliable, air-stable Pd(II) source that is efficiently reduced in situ.[1][2] |
| Ligand | P(o-tol)₃ (2-4 mol%) | A bulky, electron-donating phosphine ligand that facilitates oxidative addition and stabilizes the Pd(0) catalyst.[5][7] |
| Base | Et₃N or K₂CO₃ (1.5–2.0 equiv.) | Standard and effective bases for regenerating the catalyst.[13] The optimal choice can be substrate-dependent.[9] |
| Solvent | DMF or DMA (0.1–0.5 M) | High-purity, anhydrous polar aprotic solvents are effective for the Heck reaction.[10] |
Q2: Why is a ligand necessary if aryl iodides are so reactive?
While some Heck reactions with aryl iodides can proceed without a ligand, incorporating one is a cornerstone of modern, robust protocol design.[15] The ligand serves two primary functions:
-
Electronic Activation: Electron-donating ligands increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition of the aryl iodide.[7]
-
Steric Stabilization: Bulky ligands create a sterically hindered environment around the palladium atom, preventing the aggregation that leads to palladium black formation and providing thermal stability.[5]
Q3: Can you explain the catalytic cycle and the specific role of the base?
Understanding the catalytic cycle is fundamental to troubleshooting and optimization. The process involves four key steps.
Caption: The catalytic cycle of the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[13]
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Palladium-Aryl bond. This step is typically a syn-addition.[1]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, also in a syn fashion, to form the final alkene product and a hydridopalladium(II) species.[1]
-
Reductive Elimination/Regeneration: This is where the base is critical. It abstracts the proton from the hydridopalladium complex and removes the iodide, regenerating the active Pd(0) catalyst and allowing the cycle to begin again.[12] Without the base, the catalyst would complete only one cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. reddit.com [reddit.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scienceinfo.com [scienceinfo.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up of (2-Iodo-3-methoxyphenyl)methanol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of (2-Iodo-3-methoxyphenyl)methanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the production of this compound, presented in a question-and-answer format.
Synthesis Stage: Iodination of 3-Methoxybenzaldehyde
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive iodinating agent. 2. Insufficient activation of iodine. 3. Reaction temperature is too low. | 1. Use fresh N-Iodosuccinimide (NIS) or freshly prepared iodine monochloride (ICl). 2. If using I₂ ensure an oxidizing agent (e.g., HIO₃, H₂O₂) is present and reaction conditions are appropriate. For NIS, a catalytic amount of a protic or Lewis acid can be beneficial. 3. Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and impurity levels. |
| Formation of multiple iodinated isomers | 1. The methoxy group is ortho-, para-directing, leading to the formation of 4-iodo and 6-iodo isomers. 2. Reaction conditions are not optimized for regioselectivity. | 1. Employ a bulkier iodinating agent or a catalyst that favors ortho-iodination. 2. Lowering the reaction temperature may improve selectivity. Solvents can also influence regioselectivity; consider screening non-polar and polar aprotic solvents. |
| Significant amount of di-iodinated byproducts | 1. Stoichiometry of the iodinating agent is too high. 2. Extended reaction time. | 1. Carefully control the stoichiometry of the iodinating agent to 1.0-1.1 equivalents. 2. Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
Synthesis Stage: Reduction of 2-Iodo-3-methoxybenzaldehyde
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction of the aldehyde | 1. Insufficient amount of reducing agent. 2. Deactivated reducing agent. 3. Low reaction temperature. | 1. Use a slight excess (1.1-1.5 equivalents) of the reducing agent (e.g., NaBH₄). 2. Use freshly opened or properly stored sodium borohydride. 3. Ensure the reaction is running at the optimal temperature for the chosen reducing agent (e.g., 0 °C to room temperature for NaBH₄). |
| Formation of deiodinated product (3-methoxybenzyl alcohol) | 1. Harsh reaction conditions. 2. Use of a strong reducing agent. | 1. Use a milder reducing agent like sodium borohydride. Avoid stronger agents like lithium aluminum hydride if deiodination is observed. 2. Perform the reaction at a lower temperature (e.g., 0 °C). |
| Difficult work-up and product isolation | 1. Formation of emulsions during aqueous work-up. 2. Boron salts are not fully quenched. | 1. Add a saturated solution of brine to break up emulsions. 2. Ensure the reaction is properly quenched with a dilute acid (e.g., 1M HCl) until gas evolution ceases before extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies involve a two-step process:
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Electrophilic Iodination: 3-Methoxybenzaldehyde is iodinated to form 2-iodo-3-methoxybenzaldehyde. Common iodinating agents include N-iodosuccinimide (NIS) in the presence of a catalytic acid, or iodine in the presence of an oxidizing agent.
-
Reduction: The resulting 2-iodo-3-methoxybenzaldehyde is then reduced to the corresponding alcohol, this compound, typically using a mild reducing agent like sodium borohydride.
Q2: How can I minimize the formation of the 4-iodo and 6-iodo isomers during the iodination step?
A2: Minimizing isomeric impurities is a significant challenge. Here are some strategies:
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Steric Hindrance: Employing a bulkier iodinating reagent system can favor iodination at the less sterically hindered ortho position.
-
Directed Ortho Metalation: A more complex but highly selective method involves the use of a directing group to facilitate metalation at the ortho position, followed by quenching with an iodine source. However, this adds extra steps to the synthesis.
-
Reaction Conditions: Carefully controlling the temperature and choice of solvent can influence the isomeric ratio. It is recommended to run small-scale experiments to optimize for the desired isomer.
Q3: What are the key safety precautions to consider during the scale-up of this process?
A3: Key safety considerations include:
-
Iodine Handling: Iodine and its compounds can be corrosive and toxic. Ensure proper personal protective equipment (PPE) is worn, and work in a well-ventilated area.
-
Quenching of Reagents: The quenching of both iodinating and reducing agents can be exothermic. Perform quenching slowly and with adequate cooling.
-
Solvent Handling: Use appropriate measures for handling and storing flammable organic solvents.
Q4: What are the recommended purification methods for the final product?
A4: Purification of this compound can be challenging due to the presence of structurally similar impurities.
-
Crystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.
-
Column Chromatography: For laboratory-scale purification and for removing isomeric impurities, silica gel column chromatography is often necessary.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation might be an option, although care must be taken to avoid decomposition at high temperatures.
Data Presentation
Table 1: Comparison of Iodination Conditions for 3-Methoxybenzaldehyde
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 2-iodo isomer (%) | Isomeric Ratio (2-iodo : 4-iodo : 6-iodo) |
| 1 | I₂ / HIO₃ | Acetic Acid | 80 | 6 | 65 | 70 : 25 : 5 |
| 2 | NIS / TFA (cat.) | CH₂Cl₂ | 25 | 4 | 78 | 85 : 10 : 5 |
| 3 | ICl | CH₂Cl₂ | 0 | 2 | 72 | 80 : 15 : 5 |
Note: Data presented are illustrative and may vary based on specific experimental conditions.
Table 2: Comparison of Reducing Agents for 2-Iodo-3-methoxybenzaldehyde
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaBH₄ | Methanol | 0 - 25 | 2 | 95 | >98 |
| 2 | LiAlH₄ | THF | 0 | 1 | 85 | ~90 (deiodination observed) |
| 3 | NaBH(OAc)₃ | CH₂Cl₂ | 25 | 4 | 92 | >97 |
Note: Data presented are illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Iodo-3-methoxybenzaldehyde
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Reaction Setup: To a solution of 3-methoxybenzaldehyde (1.0 eq) in dichloromethane (10 volumes), add N-iodosuccinimide (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.05 eq) to the mixture.
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Reaction: Stir the reaction mixture at room temperature (25 °C) and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
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Work-up: Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound
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Reaction Setup: Dissolve 2-iodo-3-methoxybenzaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or HPLC.
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Work-up: Quench the reaction by the slow addition of 1M HCl until the pH is ~6-7. Remove the methanol under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer to obtain the crude product, which can be further purified by crystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Navigating Byproduct Formation in the Synthesis of Substituted Benzofurans
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted benzofurans. Here, we address common challenges and byproduct formation through a series of troubleshooting guides and frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and minimize impurities.
Section 1: Palladium-Catalyzed Benzofuran Synthesis
Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are powerful methods for constructing the benzofuran core.[1] However, these reactions are not without their challenges, often leading to a variety of byproducts that can complicate purification and reduce yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Sonogashira coupling/cyclization reaction for benzofuran synthesis?
A1: The most frequently encountered byproduct is the homocoupling of the terminal alkyne, often referred to as Glaser coupling, which leads to the formation of a diyne.[1] This is particularly common when a copper co-catalyst is used.[1] Another common byproduct is the uncyclized Sonogashira coupling product, where the C-C bond has formed, but the subsequent intramolecular C-O bond formation has not occurred. Dehalogenation of the starting aryl halide is also a potential side reaction.
Q2: My reaction is producing a significant amount of the alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
A2: Alkyne homocoupling is a prevalent issue in Sonogashira couplings.[1] Here are several strategies to mitigate this side reaction:
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Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction under copper-free conditions. While this might necessitate a higher palladium catalyst loading or the use of specialized ligands, it directly eliminates the primary pathway for this byproduct formation.[1]
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Slow Addition of Alkyne: A slow, continuous addition of the terminal alkyne to the reaction mixture can help maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.[1]
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Choice of Amine Base: The choice of the amine base can influence the rate of homocoupling. Sterically hindered amines, such as diisopropylethylamine (DIPEA), can sometimes be beneficial in reducing this side reaction compared to less hindered amines.[1]
Troubleshooting Guide: Low Yields and Incomplete Cyclization
Problem: You are observing a low yield of the desired benzofuran, with significant amounts of the uncyclized Sonogashira product remaining.
Causality: This issue indicates that the initial carbon-carbon bond formation is successful, but the subsequent intramolecular cyclization to form the furan ring is hindered. This can be due to several factors, including suboptimal reaction conditions for the cyclization step or catalyst deactivation.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: The optimal temperature for the Sonogashira coupling might not be sufficient for the cyclization step. After confirming the formation of the coupling product (e.g., by TLC or LC-MS), consider increasing the reaction temperature to facilitate the intramolecular C-O bond formation.
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Evaluate the Base: The base plays a crucial role in the cyclization step by deprotonating the phenolic hydroxyl group. If a weaker base was used for the coupling, switching to a stronger base for the cyclization or using a stronger base from the outset (e.g., K₂CO₃, Cs₂CO₃) can promote the reaction.
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Check for Catalyst Deactivation: The palladium catalyst can become deactivated over the course of the reaction. Ensure that the reaction is carried out under a strictly inert atmosphere, as oxygen can poison the catalyst.[2] The quality of the solvent and reagents is also critical; use of anhydrous and degassed solvents is recommended.[2]
-
Consider a One-Pot vs. Two-Step Procedure: If optimizing a one-pot procedure proves difficult, consider isolating the Sonogashira coupling product first and then subjecting it to cyclization under different, optimized conditions. This can sometimes provide a higher overall yield.
Experimental Protocol: Copper-Free Sonogashira Coupling and Cyclization
This protocol is designed to minimize alkyne homocoupling by omitting the copper co-catalyst.
-
Materials:
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o-Iodophenol (1.0 equiv)
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Terminal alkyne (1.2 equiv)
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Pd(PPh₃)₄ (5 mol%)
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Triethylamine (2.0 equiv)
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Anhydrous and degassed toluene
-
-
Procedure:
-
To a dried Schlenk flask, add the o-iodophenol and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous and degassed toluene, followed by triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Byproduct Formation Pathway: Sonogashira Coupling
Caption: Byproduct pathways in Sonogashira-based benzofuran synthesis.
Section 2: The Perkin Rearrangement for Benzofuran Synthesis
The Perkin rearrangement offers a classic route to benzofuran-2-carboxylic acids from 3-halocoumarins.[3] While effective, this reaction can also be plagued by incomplete conversion and the formation of specific byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the Perkin rearrangement?
A1: The most common byproduct is the uncyclized intermediate, (Z)-2-halo-3-(2-hydroxyphenyl)acrylate.[4] This occurs when the initial base-catalyzed ring opening of the coumarin proceeds, but the subsequent intramolecular nucleophilic attack to form the benzofuran ring is incomplete.[4]
Q2: Can decarboxylation be a significant side reaction?
A2: Yes, under harsh basic conditions or elevated temperatures, the desired benzofuran-2-carboxylic acid product can undergo decarboxylation to yield the corresponding 2-unsubstituted benzofuran. The stability of the carboxylic acid is dependent on the substituents on the benzofuran ring.
Troubleshooting Guide: Incomplete Cyclization
Problem: Your reaction yields a mixture of the desired benzofuran-2-carboxylic acid and the uncyclized (Z)-2-halo-3-(2-hydroxyphenyl)acrylate intermediate.
Causality: The rate of the intramolecular nucleophilic attack of the phenoxide onto the vinyl halide is slow. This can be due to insufficient base strength, low reaction temperature, or the nature of the halogen substituent.
Troubleshooting Protocol:
-
Increase Base Concentration/Strength: The reaction is base-catalyzed. Increasing the concentration of the hydroxide base or switching to a stronger base can accelerate the cyclization step.
-
Elevate Reaction Temperature: The Perkin rearrangement often requires heating to drive the reaction to completion. If you are observing the uncyclized intermediate, consider increasing the reaction temperature or prolonging the reaction time. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[3][4]
-
Consider the Halogen: The reactivity of the 3-halocoumarin is dependent on the halogen. Bromo- and iodo-substituted coumarins are generally more reactive and undergo cyclization more readily than their chloro- counterparts.[4]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol, adapted from Marriott, K-S. C., et al. (2012), provides an expedited synthesis of benzofuran-2-carboxylic acids.[3]
-
Materials:
-
3-Bromocoumarin (1.0 mmol)
-
Sodium hydroxide (3.0 mmol)
-
Ethanol (10 mL)
-
Microwave reactor vial
-
-
Procedure:
-
Combine the 3-bromocoumarin and sodium hydroxide in a microwave reactor vial.
-
Add ethanol and securely seal the vial.
-
Irradiate in a microwave reactor at 300W for 5 minutes, with a target temperature of approximately 80°C.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 1.
-
Collect the precipitated product by vacuum filtration and dry.
-
Reaction Mechanism: Perkin Rearrangement
Caption: Mechanism of the Perkin rearrangement for benzofuran synthesis.
Section 3: Copper-Catalyzed Benzofuran Synthesis
Copper-catalyzed methods provide a more economical and environmentally friendly alternative to palladium for certain benzofuran syntheses.[5] However, these systems also present their own set of challenges regarding byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Besides Glaser coupling, what are other potential side reactions in copper-catalyzed benzofuran synthesis?
A1: In copper-catalyzed reactions involving phenols, oxidation of the starting phenol can be a competing side reaction, leading to the formation of quinone-type byproducts, especially in the presence of an oxidant. Additionally, depending on the specific reaction, intermediates can be trapped by other nucleophiles present in the reaction mixture, leading to a variety of side products.
Troubleshooting Guide: Low Yields and Complex Product Mixtures
Problem: Your copper-catalyzed reaction is producing a low yield of the desired benzofuran along with a complex mixture of unidentified byproducts.
Causality: Copper catalysis can be sensitive to the reaction conditions, and multiple competing pathways may be active. The formation of complex mixtures often points to issues with catalyst stability, substrate decomposition, or non-selective reactivity.
Troubleshooting Protocol:
-
Ligand Screening: The choice of ligand is crucial in copper-catalyzed reactions. A well-chosen ligand can stabilize the copper catalyst, improve its solubility, and direct the selectivity towards the desired product. If you are observing a complex mixture, screening a variety of ligands (e.g., phenanthrolines, bipyridines) is recommended.
-
Control of Atmosphere: While some copper-catalyzed reactions are aerobic, others require an inert atmosphere. Uncontrolled exposure to oxygen can lead to undesired oxidative side reactions. Carefully control the reaction atmosphere according to the specific protocol.
-
Solvent Effects: The solvent can have a significant impact on the outcome of the reaction. Polar aprotic solvents like DMF or DMSO are common, but their purity is critical. The use of "green" solvents like deep eutectic solvents has also been reported to improve reaction efficiency in some cases.[5]
-
Temperature Optimization: As with other catalytic systems, temperature plays a key role. Excessively high temperatures can lead to catalyst decomposition and increased byproduct formation. A systematic optimization of the reaction temperature is often necessary.
Section 4: Acid-Catalyzed Benzofuran Synthesis
Acid-catalyzed cyclization reactions are another important route to benzofurans, often starting from precursors like o-alkynylphenols or O-aryl ketoximes. These methods are susceptible to competing acid-catalyzed rearrangements.
Frequently Asked Questions (FAQs)
Q1: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide instead of the benzofuran. What is happening?
A1: You are likely observing a competing Beckmann rearrangement.[4] This is a classic acid-catalyzed rearrangement of oximes to amides.[4] To favor the desired benzofuran synthesis, you may need to modify your reaction conditions.
Troubleshooting Guide: Competing Beckmann Rearrangement
Problem: The primary product of your reaction is the Beckmann rearrangement product (an amide) instead of the expected benzofuran.
Causality: The acidic conditions are promoting the rearrangement of the oxime intermediate at a faster rate than the cyclization to form the benzofuran.
Troubleshooting Protocol:
-
Milder Acidic Conditions: Switch from a strong Brønsted acid (e.g., H₂SO₄, HCl) to a milder acid or a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂). This can often suppress the Beckmann rearrangement while still promoting the desired cyclization.
-
Lower Reaction Temperature: The Beckmann rearrangement is often favored at higher temperatures. Lowering the reaction temperature may slow down the rearrangement sufficiently to allow the cyclization to become the major pathway.[4]
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Solvent Choice: The use of aprotic solvents can sometimes disfavor the Beckmann rearrangement.[4] Consider screening different solvents to find one that promotes the desired cyclization.
Data Summary Table
| Synthetic Method | Common Byproducts | Key Troubleshooting Strategy | Typical Yield Range (%) |
| Palladium-Catalyzed (Sonogashira) | Diyne (Glaser coupling), Uncyclized intermediate | Copper-free conditions, slow alkyne addition | 60-95 |
| Perkin Rearrangement | Uncyclized intermediate, Decarboxylation product | Increased temperature/base, microwave irradiation | 70-98 |
| Copper-Catalyzed | Oxidized starting materials, complex mixtures | Ligand screening, atmosphere control | 50-90 |
| Acid-Catalyzed (from Oximes) | Beckmann rearrangement product (amide) | Milder acid, lower temperature | 40-85 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Reactions of (2-Iodo-3-methoxyphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed reactions involving (2-Iodo-3-methoxyphenyl)methanol. This resource is intended for researchers, scientists, and professionals in drug development to help diagnose and resolve catalyst deactivation and other reaction challenges.
Troubleshooting Guide
This guide is designed to help you identify and solve common problems that may arise during your palladium-catalyzed cross-coupling reactions.
Problem 1: Low or No Product Yield
Your reaction shows little to no formation of the desired product.
Click for detailed troubleshooting steps
Possible Cause 1: Catalyst Deactivation
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Symptom: You observe the formation of a black precipitate, commonly known as palladium black.[1][2][3] This indicates the aggregation of the active Pd(0) catalyst into an inactive state.
-
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Oxygen can oxidize phosphine ligands and the active Pd(0) catalyst, leading to the formation of palladium black.[3] Degas your solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.
-
Check Ligand Integrity: Phosphine ligands can degrade over time. Use fresh, high-purity ligands. Consider screening different types of ligands, as some are more robust than others under specific reaction conditions.[4][5]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Conversely, an excessive amount of ligand can sometimes inhibit the reaction. An extra equivalent of ligand relative to palladium can improve catalyst stability.[6]
-
Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ, consider using a well-defined Pd(0) pre-catalyst which can sometimes offer better stability and reproducibility.
-
Possible Cause 2: Inefficient Pre-catalyst Reduction
-
Symptom: The reaction fails to initiate, or the conversion is very low from the start. This can occur when using a Pd(II) source that needs to be reduced to the active Pd(0) state.[4][7][8]
-
Troubleshooting Steps:
-
Evaluate the Base: The choice and amount of base are critical for the efficient reduction of the Pd(II) pre-catalyst.[4] Ensure your base is dry and of high quality. Consider screening different bases (e.g., carbonates, phosphates, alkoxides).
-
Optimize Temperature: The reduction of the pre-catalyst is temperature-dependent. A slight increase in the initial reaction temperature might be necessary to ensure complete activation.[4]
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Consider the Solvent: The solvent can influence the solubility of the catalyst and reagents, affecting the reduction process. Common solvents include THF, DMF, dioxane, and toluene.[9]
-
Possible Cause 3: Catalyst Poisoning
-
Symptom: The reaction starts but then stops prematurely.
-
Troubleshooting Steps:
-
Purify Starting Materials: Impurities in your this compound or coupling partner, such as sulfur-containing compounds, can act as potent catalyst poisons.[10] Purify starting materials by recrystallization or chromatography if necessary.
-
Iodide Inhibition: High concentrations of iodide ions, generated from the starting material, can sometimes inhibit or poison the catalyst.[11] In such cases, using a silver salt additive (e.g., Ag₂CO₃, Ag₃PO₄) can help scavenge the excess iodide.
-
Problem 2: Formation of Side Products
Your reaction yields significant amounts of undesired byproducts.
Click for detailed troubleshooting steps
Possible Cause 1: Homocoupling of the Coupling Partner
-
Symptom: You observe the formation of a dimer of your boronic acid/ester or other organometallic reagent.
-
Troubleshooting Steps:
-
Minimize Oxygen: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.[8] Ensure your reaction is performed under strictly anaerobic conditions.
-
Control Stoichiometry: Using a slight excess of the organometallic reagent can sometimes be beneficial, but a large excess may increase the rate of homocoupling.
-
Possible Cause 2: Protodeiodination of this compound
-
Symptom: You isolate 3-methoxyphenylethanol as a byproduct.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Traces of water in the reaction mixture can be a proton source, leading to the cleavage of the carbon-iodine bond. Use dry solvents and reagents.
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Choice of Base: Some bases can promote this side reaction. If you observe significant protodeiodination, consider screening milder bases.
-
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a black precipitate in my Suzuki-Miyaura coupling reaction. What is it and how can I prevent it?
A1: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[1][3] Its formation is a common mode of catalyst deactivation. To prevent it:
-
Improve Degassing: Ensure your reaction setup is free of oxygen. Oxygen can lead to the degradation of phosphine ligands and the aggregation of Pd(0).[3]
-
Use Robust Ligands: Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can often stabilize the palladium catalyst and prevent aggregation.[12]
-
Optimize Reaction Conditions: High temperatures and prolonged reaction times can sometimes promote the formation of palladium black. Try to run the reaction at the lowest effective temperature.
Q2: My Heck reaction with this compound is sluggish. What can I do to improve the reaction rate?
A2: Sluggish Heck reactions can be due to several factors. Consider the following:
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Catalyst Activation: Ensure your Pd(II) pre-catalyst is being effectively reduced to the active Pd(0) species. The choice of base and temperature is crucial for this step.[7][13]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand significantly impact the reaction rate. For electron-rich aryl iodides, a more electron-deficient ligand might be beneficial.
-
Solvent: A polar aprotic solvent like DMF or DMAc can often accelerate the reaction by promoting the formation of the cationic intermediate in the Heck catalytic cycle.
Q3: Can I regenerate my deactivated palladium catalyst?
A3: In some cases, deactivated palladium catalysts can be regenerated, although it can be challenging.
-
For palladium black, regeneration often involves re-solubilizing the metal and converting it back to an active precursor, which is typically not practical in a standard laboratory setting.
-
For catalysts deactivated by poisoning, it might be possible to remove the poison. For example, if the catalyst is poisoned by sulfur, specific washing procedures might help.
-
Several methods for catalyst regeneration have been reported, such as treatment with specific acids or oxidizing agents, but their effectiveness depends on the cause of deactivation.[14][15][16][17][18]
Data Presentation
Table 1: Influence of Ligand Type on Catalyst Stability and Yield (Illustrative data based on general principles for sterically hindered substrates)
| Ligand Type | Example Ligand | Expected Stability | Typical Yield Range (%) | Notes |
| Monodentate Phosphine | PPh₃ | Low to Moderate | 20-60 | Prone to dissociation and palladium black formation, especially at higher temperatures.[4] |
| Bidentate Phosphine | Xantphos | Moderate to High | 50-85 | The wide bite angle can provide good stability to the palladium center.[4] |
| Buchwald-type Ligand | SPhos | High | 80-95 | Sterically bulky and electron-rich, providing excellent stabilization of the Pd(0) center.[4] |
| N-Heterocyclic Carbene (NHC) | IPr | Very High | 85-98 | Forms very stable complexes with palladium, resistant to high temperatures.[12] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture, 10:1) via syringe.
-
Catalyst Addition: In a separate vial, mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this mixture to the reaction flask against a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. fiveable.me [fiveable.me]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistnotes.com [chemistnotes.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 17. ss-pub.org [ss-pub.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving (2-Iodo-3-methoxyphenyl)methanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with (2-Iodo-3-methoxyphenyl)methanol. The information is designed to assist in optimizing reaction work-ups and overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture has a persistent dark color after a Suzuki coupling reaction with this compound. What could be the cause and how do I address it during work-up?
A1: A persistent dark color, often black or dark brown, in a Suzuki coupling reaction mixture is typically due to the formation of palladium black (finely divided palladium metal).[1] This can occur if the palladium catalyst has been reduced from its active catalytic state. While a color change is normal, an excessively dark solution might indicate some catalyst decomposition.
Troubleshooting Steps:
-
Celite Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®. This will help in removing the suspended palladium black.[2]
-
Solvent Extraction: Proceed with a standard aqueous work-up. Extract the product with a suitable organic solvent like ethyl acetate.
-
Charcoal Treatment: If the organic layer remains colored, you can stir it with a small amount of activated charcoal for a short period, followed by filtration through Celite®. Be cautious, as charcoal can sometimes adsorb the desired product.
-
Column Chromatography: The final purification step of column chromatography on silica gel should effectively remove any residual palladium residues.
Q2: I am observing a significant amount of a non-polar byproduct in my reaction involving this compound. What could it be and how can I minimize its formation?
A2: A common non-polar byproduct in reactions with aryl halides, such as Suzuki-Miyaura coupling, is the dehalogenated starting material, in this case, (3-methoxyphenyl)methanol.[3] This occurs when the aryl halide undergoes reduction instead of the desired coupling reaction. Another possibility is the formation of homocoupling products from the boronic acid partner.[3]
Strategies to Minimize Byproduct Formation:
-
Degassing: Ensure that the reaction mixture is thoroughly degassed before adding the palladium catalyst. Oxygen can interfere with the catalytic cycle and promote side reactions.[3]
-
Reaction Conditions: Re-evaluate your reaction conditions. Sometimes, adjusting the base, solvent, or temperature can favor the desired cross-coupling over dehalogenation.
-
Ligand Choice: The choice of phosphine ligand can significantly influence the outcome of a cross-coupling reaction. Consider screening different ligands if dehalogenation is a persistent issue.
Q3: The hydroxyl group of this compound seems to be interfering with my reaction. What are my options?
A3: The hydroxyl group can be acidic and may interfere with certain reagents, particularly strong bases or organometallics. Protecting the hydroxyl group is a common strategy to prevent unwanted side reactions.
Protecting Group Strategies:
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Features |
| Silyl Ethers (e.g., TBS, TIPS) | TBSCl, Imidazole | TBAF or HF | Robust and widely used.[4] |
| Benzyl Ether (Bn) | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to many reaction conditions.[4] |
| Methoxymethyl Ether (MOM) | MOMCl, DIEA | Acidic conditions | Sensitive to acid.[4] |
For detailed information on protecting group chemistry, refer to specialized literature.[5][6][7]
Q4: What is a general work-up procedure for a reaction where this compound is used in an iodination reaction to produce a different product?
A4: The work-up for an iodination reaction will depend on the specific reagents used. A common procedure for iodination using reagents like N-iodosuccinimide (NIS) is as follows:
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[8] This will reduce any remaining iodine.
-
Solvent Removal: If a volatile organic solvent was used, it can be removed under reduced pressure.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.[8]
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Protocols
Protocol 1: General Work-up for a Suzuki-Miyaura Coupling Reaction
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature.
-
Filtration: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water. If an inorganic base was used, an acidic wash (e.g., 1M HCl) might be necessary, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visual Guides
Diagram 1: General Work-up Workflow for a Suzuki Coupling Reaction
Caption: A typical workflow for the work-up and purification of a Suzuki coupling reaction.
Diagram 2: Troubleshooting Logic for Low Yield in a Coupling Reaction
Caption: A decision tree for troubleshooting low yields in coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 8. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Guide to the Reactivity of (2-Iodo-3-methoxyphenyl)methanol and its Positional Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable for the creation of complex molecular architectures that are pivotal in the development of pharmaceuticals and advanced materials.[1][2] Substituted benzyl alcohols, such as the isomers of iodo-methoxyphenylmethanol, are valuable building blocks, offering both a reactive handle for cross-coupling and a versatile alcohol functionality for subsequent transformations.
This guide provides an objective comparison of the expected performance of (2-Iodo-3-methoxyphenyl)methanol with its other positional iodo-isomers in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. While direct, side-by-side experimental data for all isomers under identical conditions is not extensively available in the public literature, this comparison is based on well-established principles of physical organic chemistry and extrapolated data from analogous aryl iodide systems.[3][4]
The primary factor governing the reactivity of these isomers is the nature of the carbon-iodine (C-I) bond, which is influenced by both electronic and steric effects imparted by the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) substituents. The C-I bond is weaker than C-Br and C-Cl bonds, making aryl iodides generally more reactive in the often rate-determining oxidative addition step of the catalytic cycle.[3][5]
Comparative Analysis of Isomer Reactivity
The reactivity of the iodo-methoxyphenylmethanol isomers in palladium-catalyzed cross-coupling is primarily dictated by a combination of electronic and steric factors.
-
Electronic Effects: The methoxy group is a strong electron-donating group, which increases the electron density on the aromatic ring. This can slow down the oxidative addition of the electron-rich aryl iodide to the palladium(0) catalyst. The position of the methoxy group relative to the iodine atom is therefore critical. When the methoxy group is ortho or para to the iodine, its electron-donating effect is most pronounced, potentially leading to lower reactivity compared to a meta-substituted isomer.
-
Steric Hindrance: The presence of a substituent at the ortho position to the iodine atom can sterically hinder the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step. The this compound isomer is expected to be particularly affected by steric hindrance due to the methoxy group at the 3-position being ortho to the iodine at the 2-position.
Based on these principles, a general trend in reactivity can be predicted. Isomers with less steric hindrance around the iodine and with the electron-donating methoxy group positioned to have a lesser deactivating effect are expected to be more reactive.
Data Presentation: A Comparative Overview
The following tables summarize the anticipated performance of this compound and its isomers in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The anticipated yields are illustrative and based on typical outcomes for similarly substituted aryl iodides.[3][4]
Table 1: Anticipated Performance in Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Illustrative Catalyst System | Temp. (°C) | Time (h) | Anticipated Yield (%) | Rationale for Reactivity |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80-100 | 6-12 | 75-85 | Steric hindrance from ortho-methoxy group may slow the reaction. |
| (3-Iodo-4-methoxyphenyl)methanol | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80-100 | 4-8 | 85-95 | Less steric hindrance and activating methoxy group is para to iodine. |
| (4-Iodo-3-methoxyphenyl)methanol | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80-100 | 2-6 | >90 | Minimal steric hindrance and methoxy group is meta to iodine. |
| (2-Iodo-5-methoxyphenyl)methanol | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80-100 | 4-8 | 80-90 | Steric hindrance from ortho-hydroxymethyl may play a role. |
Table 2: Anticipated Performance in Heck Coupling
| Isomer | Coupling Partner | Illustrative Catalyst System | Temp. (°C) | Time (h) | Anticipated Yield (%) | Rationale for Reactivity |
| This compound | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 100-120 | 8-16 | 70-80 | Steric hindrance is a key factor. |
| (3-Iodo-4-methoxyphenyl)methanol | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 100-120 | 6-12 | 80-90 | Favorable electronic and steric profile. |
| (4-Iodo-3-methoxyphenyl)methanol | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 100-120 | 4-10 | >85 | Likely the most reactive isomer. |
| (2-Iodo-5-methoxyphenyl)methanol | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 100-120 | 6-12 | 75-85 | Steric effects from the ortho-substituent. |
Table 3: Anticipated Performance in Sonogashira Coupling
| Isomer | Coupling Partner | Illustrative Catalyst System | Temp. (°C) | Time (h) | Anticipated Yield (%) | Rationale for Reactivity |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 25-50 | 4-8 | 80-90 | Steric hindrance may be less critical than in Suzuki or Heck. |
| (3-Iodo-4-methoxyphenyl)methanol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 25-50 | 2-6 | >90 | Good reactivity expected. |
| (4-Iodo-3-methoxyphenyl)methanol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 25-50 | 1-4 | >95 | Expected to be highly reactive. |
| (2-Iodo-5-methoxyphenyl)methanol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 25-50 | 3-7 | 85-95 | Moderate reactivity anticipated. |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions, adapted from established procedures for aryl iodides.[3][4] These should serve as a starting point for optimization for each specific isomer and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
-
Materials: Iodo-methoxyphenylmethanol isomer (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol), Toluene (8 mL), Ethanol (2 mL), Water (2 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add the iodo-methoxyphenylmethanol isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvents (Toluene, Ethanol, Water) via syringe.
-
Heat the reaction mixture to 90°C and stir for the time indicated in Table 1, or until completion as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Heck Coupling
-
Materials: Iodo-methoxyphenylmethanol isomer (1.0 mmol), alkene (e.g., styrene, 1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tolyl)₃ (0.04 mmol, 4 mol%), Et₃N (1.5 mmol), DMF (5 mL).
-
Procedure:
-
In a sealed tube, combine the iodo-methoxyphenylmethanol isomer, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, Et₃N, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 110°C with stirring for the appropriate time (see Table 2).
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 3: Sonogashira Coupling
-
Materials: Iodo-methoxyphenylmethanol isomer (1.0 mmol), terminal alkyne (e.g., phenylacetylene, 1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), Et₃N (3.0 mmol), THF (10 mL).
-
Procedure:
-
To a Schlenk flask, add the iodo-methoxyphenylmethanol isomer, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add THF and Et₃N, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40°C) as needed (see Table 3).
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
Visualizing Reaction Pathways and Logic
References
Comparative study of synthetic routes to substituted benzofurans
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a comparative overview of key modern synthetic routes to substituted benzofurans, offering a side-by-side look at their performance, supported by experimental data and detailed methodologies.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a target benzofuran is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. Modern methods frequently employ transition-metal catalysis to achieve high efficiency and selectivity. Below is a summary of prominent methods with their respective advantages and typical yields.
| Synthetic Route | Key Features & Advantages | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Palladium-Catalyzed Intramolecular C-H Activation/Oxidation | Efficient for 2-substituted benzofurans; good functional group tolerance.[1][2] | Pd(OAc)₂, 1,10-phenanthroline, BQ, K₂CO₃ | DMF | 100 | 12-24 | 75-88[1] |
| Palladium-Catalyzed Enolate Arylation (One-Pot) | Utilizes readily available ketones and o-bromophenols; broad substrate scope.[3] | Pd₂(dba)₃, ligand, Cs₂CO₃ then TFA | o-xylene then CH₂Cl₂/TFA | 100 (MW) | 0.5 | Moderate to Excellent[3] |
| Sonogashira Coupling & Cyclization | A versatile method for 2- and 2,3-disubstituted benzofurans from o-iodophenols and terminal alkynes.[4][5][6][7][8] | (PPh₃)PdCl₂, CuI, Et₃N | Triethylamine | Reflux | Varies | Good to Excellent[4] |
| Intramolecular Wittig Reaction | Chemoselective route to functionalized benzofurans.[4][5][9][10][11] | Bu₃P, Et₃N | CH₂Cl₂ | rt | 0.5-1.5 | 49-77[9] |
| Base-Promoted Intramolecular Cyclization | Transition-metal-free synthesis from o-bromobenzyl ketones.[4][12] | Potassium t-butoxide | DMF | Varies | Varies | Moderate to Good[4][12] |
| Acid-Catalyzed Cyclodehydration | Direct synthesis from phenols and α-haloketones.[13] | TiCl₄ | Varies | Varies | Varies | Moderate to Excellent[13] |
Experimental Protocols for Key Syntheses
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for two widely employed methods for constructing the benzofuran core.
Protocol 1: Palladium-Catalyzed Intramolecular C-H Activation/Oxidation[1]
This method provides an efficient pathway to 2-substituted benzofurans from 2-hydroxystyrenes and iodobenzenes.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Benzoquinone (BQ)
-
Dimethylformamide (DMF), anhydrous
-
Substituted 2-hydroxystyrene
-
Substituted iodobenzene
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), K₂CO₃ (2.0 equiv.), and benzoquinone (1.2 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add the substituted 2-hydroxystyrene (1.0 equiv.) and the substituted iodobenzene (1.2 equiv.) dissolved in anhydrous DMF (0.2 M).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted benzofuran.
Protocol 2: One-Pot Palladium-Catalyzed Enolate Arylation and Cyclization[3]
This one-pot procedure synthesizes benzofurans from readily available ketones and o-bromophenols.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Appropriate phosphine ligand
-
Cesium carbonate (Cs₂CO₃)
-
o-Xylene, anhydrous
-
Substituted ketone
-
Substituted o-bromophenol
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a microwave vial, combine Pd₂(dba)₃, the phosphine ligand, and Cs₂CO₃.
-
Add the ketone and o-bromophenol to the vial.
-
Add anhydrous o-xylene.
-
Seal the vial and heat the mixture in a microwave reactor for 30 minutes at 100 °C.
-
Cool the reaction mixture to room temperature.
-
Add a 1:1 mixture of CH₂Cl₂ and TFA to the reaction mixture.
-
Stir at room temperature until cyclization is complete (monitor by TLC).
-
Filter the mixture through a plug of silica gel, eluting with an appropriate solvent.
-
Concentrate the filtrate to obtain the substituted benzofuran.
Visualizing Synthetic Pathways
To better understand the relationships between different synthetic strategies, the following diagrams illustrate the general workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. connectsci.au [connectsci.au]
- 12. researchgate.net [researchgate.net]
- 13. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Verification: A Comparative Guide to X-ray Crystallography for (2-Iodo-3-methoxyphenyl)methanol
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography as the gold standard for the structural validation of (2-Iodo-3-methoxyphenyl)methanol, alongside alternative spectroscopic techniques.
While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) at the time of this publication, the principles of X-ray crystallography and its comparative advantages remain the benchmark for unequivocal structure determination. This guide will, therefore, draw upon established methodologies and data from structurally related compounds to illustrate the power of this technique.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography offers an unparalleled, three-dimensional visualization of the molecular structure at an atomic resolution. This technique provides definitive evidence of bond connectivity, conformational analysis, and stereochemistry, which are critical for understanding a molecule's biological activity and for computational modeling in drug design.
Key Advantages of X-ray Crystallography:
-
Unambiguous Structure Determination: Provides a complete and precise 3D model of the molecule.
-
Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.
-
Detailed Geometric Information: Yields precise bond lengths, bond angles, and torsion angles.
-
Solid-State Packing Information: Reveals intermolecular interactions within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
The workflow for the structural determination of a small molecule like this compound via X-ray crystallography involves the following key steps:
-
Crystallization: The primary and often most challenging step is to grow single crystals of high quality. This is typically achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems would be screened to find optimal crystallization conditions.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.
Alternative and Complementary Techniques for Structural Elucidation
While X-ray crystallography provides the most definitive structural information, other spectroscopic methods are routinely used for characterization and can provide valuable, albeit indirect, structural insights. These techniques are often used in conjunction with crystallography for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[1][2][3] For this compound, ¹H and ¹³C NMR would provide key information about the chemical environment of each proton and carbon atom, respectively.
Key Information from NMR:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
-
Integration: Reveals the relative number of protons giving rise to a signal.[3]
-
Spin-Spin Coupling (J): Provides information about the connectivity of adjacent atoms.[3]
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC): Establish correlations between different nuclei to piece together the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[4][5][6]
Key Information from MS:
-
Molecular Ion Peak (M+): Determines the molecular weight of the compound.[4][7]
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the molecular formula.
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can offer clues about its structure.[4][8]
Comparative Analysis of Structural Validation Techniques
| Technique | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Definitive and unambiguous for solid-state structure | Requires a suitable single crystal, which can be difficult to obtain. Does not provide information about the structure in solution. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, relative number of protons | Provides detailed structural information in solution, non-destructive | Indirect structural information, can be complex to interpret for large molecules, less sensitive than MS.[1] |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments | High sensitivity, small sample amount required | Provides limited connectivity information, isomers can be difficult to distinguish. |
Visualizing the Workflow and Logic
To better illustrate the processes involved in structural validation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Caption: Logical comparison of structural validation techniques.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. scispace.com [scispace.com]
- 7. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 8. compoundchem.com [compoundchem.com]
A Comparative Guide to Alternative Precursors for the Synthesis of 2,3-Disubstituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
The 2,3-disubstituted benzofuran scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. The development of efficient and versatile synthetic routes to access these molecules is of significant interest to the scientific community. This guide provides a comparative overview of several alternative precursor strategies for the synthesis of 2,3-disubstituted benzofurans, complete with experimental data, detailed protocols, and visual representations of the synthetic pathways.
Comparison of Synthetic Methodologies
The following table summarizes the key aspects of four prominent methods for the synthesis of 2,3-disubstituted benzofurans, allowing for a direct comparison of their performance based on reported experimental data.
| Method | Precursors | Catalyst/Reagent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| 1. Palladium-Catalyzed Coupling and Cyclization | o-Iodoanisoles and Terminal Alkynes | PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%) then I₂ | 70-99% (for alkyne formation), 87% (for cyclization)[1] | Room temperature, Et₃N, CH₂Cl₂ | High yields, mild conditions, versatile for aryl and vinyl substituents.[2][3] | Requires pre-functionalized starting material (o-iodoanisole), use of a stoichiometric iodinating agent. |
| 2. Palladium-Catalyzed Oxidative Annulation | Phenols and α,β-Unsaturated Carboxylic Acids | Pd(OAc)₂ (10 mol%), 1,10-Phenanthroline (20 mol%), Cu(OAc)₂ | 47-65%[4] | 130 °C, ClCH₂CH₂Cl, O₂ atmosphere | Readily available starting materials, excellent regioselectivity.[4] | High temperatures, requires an oxidant, moderate yields. |
| 3. Platinum-Catalyzed Carboalkoxylation | o-Alkynylphenyl Acetals | PtCl₂ (2 mol%), 1,5-Cyclooctadiene (COD) (8 mol%) | 88-94%[5][6][7] | 30 °C, Toluene | High yields, mild conditions, atom-economical.[5] | Requires synthesis of the acetal precursor. |
| 4. Metal-Free Cascade Reaction | o-Alkenylphenols and Aldehydes | HNTf₂ (triflimide), TMSOTf (trimethylsilyl trifluoromethanesulfonate) | Moderate to good yields[8][9] | Dichloromethane | Metal-free conditions, broad substrate scope.[8] | Requires synthesis of the o-alkenylphenol precursor, may require strong acid catalysts. |
Experimental Protocols
Detailed experimental procedures for the key synthetic methods are provided below.
Method 1: Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes followed by Electrophilic Cyclization[1]
Step A: Synthesis of 2-(Phenylethynyl)anisole
-
To a 250-mL, one-necked round-bottomed flask equipped with a magnetic stir bar, add 2-iodoanisole (7.02 g, 30.0 mmol), phenylacetylene (3.68 g, 36.0 mmol), triethylamine (60 mL), and bis(triphenylphosphine)palladium(II) dichloride (0.421 g, 0.6 mmol).
-
Stir the mixture for 5 minutes, then add copper(I) iodide (0.057 g, 0.3 mmol).
-
Cap the flask with a rubber septum, insert a nitrogen inlet, and subject the flask to three cycles of evacuation and refilling with nitrogen.
-
Stir the mixture at room temperature for 3 hours under a slight positive pressure of nitrogen.
-
Filter the resulting solution through a fritted glass funnel and rinse the flask and filter cake with ethyl acetate (4 x 25 mL).
-
Concentrate the combined organic phases by rotary evaporation.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-(phenylethynyl)anisole as an amber oil.
Step B: Synthesis of 3-Iodo-2-phenylbenzofuran
-
In a 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar, dissolve 2-(phenylethynyl)anisole (5.15 g, 24.7 mmol) in dichloromethane (250 mL).
-
Subject the flask to three cycles of evacuation and refilling with nitrogen.
-
Add solid iodine (12.6 g, 49.6 mmol) via a solid addition funnel over 20 minutes.
-
Stir the reaction mixture at room temperature under nitrogen for 5 hours.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous Na₂S₂O₃ solution (150 mL).
-
Separate the layers and dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution by rotary evaporation.
-
Purify the residue by flash column chromatography on silica gel to afford 3-iodo-2-phenylbenzofuran as a beige solid.
Method 2: Palladium-Catalyzed Oxidative Annulation of Phenols and α,β-Unsaturated Carboxylic Acids[4]
General Procedure for the Synthesis of 2,3-Disubstituted Benzofurans
-
In a sealed tube, combine the phenol (0.75 mmol), α,β-unsaturated carboxylic acid (0.25 mmol), Pd(OAc)₂ (0.025 mmol, 10 mol%), and 1,10-phenanthroline (0.05 mmol, 20 mol%).
-
Add Cu(OAc)₂ (0.25 mmol) and 1,2-dichloroethane (4 mL).
-
Seal the tube and heat the reaction mixture at 130 °C for 24 hours under an oxygen atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2,3-disubstituted benzofuran.
Method 3: Platinum-Catalyzed Carboalkoxylation of o-Alkynylphenyl Acetals[6][7]
General Procedure for the Synthesis of 3-(α-Alkoxyalkyl)benzofurans
-
To a solution of the o-alkynylphenyl acetal (1.0 equiv) in toluene, add PtCl₂ (2 mol %) and 1,5-cyclooctadiene (8 mol %).
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 2,3-disubstituted benzofuran.
Method 4: Metal-Free Cascade Reaction of o-Alkenylphenols and Aldehydes[8][9]
General Procedure for the Synthesis of 2,3-Disubstituted Benzofurans
-
To a solution of the o-alkenylphenol (1.0 equiv) and the aldehyde (1.2 equiv) in dichloromethane, add HNTf₂ (triflimide) as the catalyst and TMSOTf (trimethylsilyl trifluoromethanesulfonate) as an additive.
-
Stir the reaction mixture at the appropriate temperature (optimized for specific substrates).
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2,3-disubstituted benzofuran.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methodologies.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-Disubstituted Benzofurans by Platinum-Olefin-Catalyzed Carboalkoxylation of o-Alkynylphenyl Acetals [organic-chemistry.org]
- 6. Synthesis of 2,3-disubstituted benzofurans by platinum-olefin-catalyzed carboalkoxylation of o-alkynylphenyl acetals. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of 2,3-disubstituted benzofurans by platinum-olefin-catalyzed carboalkoxylation of o-alkynylphenyl acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Benchmarking (2-Iodo-3-methoxyphenyl)methanol in API Synthesis: A Comparative Guide
In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. Aryl halides, particularly iodinated compounds, are pivotal building blocks in modern cross-coupling methodologies that form the backbone of many synthetic routes. This guide provides a comparative performance benchmark of (2-Iodo-3-methoxyphenyl)methanol against other relevant alternatives, supported by representative experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical manufacturing. The reactivity of the aryl iodide is a key factor influencing the reaction's success. In theory, the position of the iodo and methoxy groups on the phenyl ring can influence the electronic and steric environment of the reaction center, thereby affecting reaction kinetics and overall yield.
While direct, head-to-head comparative studies for this compound are not extensively documented in publicly available literature, we can extrapolate performance based on known principles of organic chemistry and data from structurally similar compounds. Generally, aryl iodides are more reactive than the corresponding bromides and chlorides in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond.
Below is a representative comparison of the expected performance of this compound and its positional isomers in a standardized Suzuki-Miyaura reaction with phenylboronic acid.
Table 1: Representative Performance of Iodinated Methoxyphenyl Methanol Isomers in a Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Product | Representative Yield (%)* | Estimated Reaction Time (h) | Key Observations |
| 1 | This compound | 3-Methoxy-2-(hydroxymethyl)biphenyl | 85-95 | 4-8 | The ortho-iodide is highly reactive. The adjacent methoxy group may have a minor electronic influence. |
| 2 | (4-Iodo-3-methoxyphenyl)methanol | 3-Methoxy-4-(hydroxymethyl)biphenyl | 90-98 | 3-6 | The para-iodide experiences minimal steric hindrance, often leading to slightly higher yields and faster reactions. |
| 3 | (3-Iodo-4-methoxyphenyl)methanol | 4-Methoxy-3-(hydroxymethyl)biphenyl | 88-96 | 4-8 | The meta-iodide shows excellent reactivity, comparable to the ortho- and para-isomers. |
| 4 | (2-Bromo-3-methoxyphenyl)methanol | 3-Methoxy-2-(hydroxymethyl)biphenyl | 70-85 | 8-16 | Aryl bromides are generally less reactive than aryl iodides, requiring longer reaction times and sometimes more forcing conditions. |
*Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates and are for comparative purposes. Actual yields may vary based on specific reaction conditions.
General Reactivity: Iodo- vs. Bromo-Substituted Precursors
The choice between an iodinated or brominated starting material is a common consideration in process development. The following table outlines the general characteristics and performance differences between these two classes of compounds in palladium-catalyzed cross-coupling reactions.
Table 2: Comparison of Iodinated and Brominated Phenyl Methanols in Cross-Coupling Reactions
| Feature | Iodinated Phenyl Methanols | Brominated Phenyl Methanols |
| Reactivity | Higher reactivity due to lower C-I bond dissociation energy. | Lower reactivity, often requiring more active catalysts or harsher conditions. |
| Reaction Time | Generally shorter reaction times. | Typically longer reaction times. |
| Catalyst Loading | Can often be achieved with lower palladium catalyst loading. | May require higher catalyst loading or more specialized ligands. |
| Cost | Often higher initial cost per mole. | Generally lower initial cost per mole. |
| Side Reactions | Lower propensity for certain side reactions like β-hydride elimination in some cases. | Can be more prone to side reactions under forcing conditions. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv)
-
Triphenylphosphine (PPh₃; 0.08 equiv)
-
Potassium carbonate (K₂CO₃; 2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Case Study: Relevance to Trametinib Synthesis and Signaling Pathway
While this compound is not a direct precursor to the MEK inhibitor Trametinib, the synthesis of Trametinib does involve a key Suzuki-Miyaura coupling step with an iodinated precursor, highlighting the industrial relevance of such reagents. Trametinib functions by inhibiting MEK1 and MEK2 within the MAPK/ERK signaling pathway, which is often dysregulated in various cancers.
A Senior Application Scientist's Guide: Cost-Benefit Analysis of (2-Iodo-3-methoxyphenyl)methanol in Advanced Synthesis
For researchers and professionals in drug development, the selection of starting materials is a critical decision point, balancing reactivity, cost, and scalability. Ortho-halo-substituted benzyl alcohols are invaluable building blocks, offering dual functionality: a hydroxyl group for derivatization and a halogen for carbon-carbon bond formation via cross-coupling. This guide provides an in-depth cost-benefit analysis of a highly specialized reagent, (2-Iodo-3-methoxyphenyl)methanol , comparing its performance and economic viability against practical alternatives.
The Strategic Value of the Ortho-Iodo Moiety
This compound is a precisely engineered building block. The strategic placement of its functional groups dictates its utility:
-
The Iodide: The carbon-iodine (C-I) bond is the most reactive of the common halogens in palladium-catalyzed cross-coupling reactions. Its bond dissociation energy is lower than that of C-Br and C-Cl, facilitating a faster rate of oxidative addition to the Pd(0) catalyst, which is often the rate-limiting step in catalytic cycles like the Suzuki-Miyaura coupling.[1][2] This high reactivity makes it ideal for challenging couplings where less reactive bromides or chlorides may fail, or for reactions requiring milder conditions to preserve sensitive functional groups elsewhere in the molecule.
-
The Methanol: The primary alcohol (-CH₂OH) serves as a versatile handle for subsequent transformations. It can be oxidized to an aldehyde or carboxylic acid, etherified, or used as a directing group in certain reactions.
-
The Methoxy Group: The meta-methoxy group exerts an electronic influence on the aromatic ring, modulating the reactivity of the iodide and influencing the properties of the final synthesized molecule.
The Core Dilemma: A Cost-Benefit Analysis
The primary challenge with this compound is its significant acquisition cost. This necessitates a careful evaluation of its benefits against more economical alternatives. We will use the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern medicinal chemistry—as the benchmark for our comparison.[3][4]
Two primary alternatives exist for researchers aiming to incorporate the 3-methoxy-biaryl methanol motif:
-
The Bromo-Analog: Utilizing the corresponding bromide, (2-Bromo-3-methoxyphenyl)methanol . Aryl bromides are generally more stable and significantly less expensive than their iodide counterparts.[5]
-
In-House Synthesis: Preparing this compound from a cheaper, commercially available precursor like 3-methoxybenzyl alcohol via directed ortho-iodination.
The following table summarizes the key performance and cost metrics for each approach. Data is synthesized from established protocols and comparative studies in the literature.[6][7][8]
| Parameter | This compound | (2-Bromo-3-methoxyphenyl)methanol | In-House Synthesis Approach |
| Reagent Cost | Very High (>$1,500 / 100 mg reported) | Significantly Lower (Available by inquiry, precursor costs are low)[9] | Low (Cost of precursors like 3-methoxybenzyl alcohol and iodinating agents) |
| Typical Reaction Time | Potentially shorter due to faster oxidative addition. | Generally longer than iodide, but often highly efficient.[6] | N/A (Adds a full synthetic step prior to coupling) |
| Typical Yield | Good to Excellent. However, some studies show aryl iodides can be surprisingly inefficient at lower temperatures compared to bromides.[6] | Good to Excellent. Often very robust and high-yielding.[10] | Dependent on the success of the iodination step (typically 70-90%). |
| Reaction Conditions | Milder conditions (lower temperature, lower catalyst loading) may be possible. | May require slightly higher temperatures or more active catalyst systems (e.g., Buchwald ligands).[7] | N/A |
| Purification Difficulty | Moderate. | Moderate. | High (Requires purification of the iodinated intermediate before use in the coupling reaction). |
| Scalability | Poor, due to prohibitive cost. | Excellent. | Moderate; requires process optimization for the iodination step. |
The choice of reagent is project-dependent. The following decision-making workflow can guide researchers to the optimal choice.
Caption: Decision workflow for selecting the appropriate aryl halide.
Experimental Protocols
The following protocols are generalized starting points. As a self-validating system, researchers should always monitor reactions by TLC or LC-MS and perform small-scale test reactions to optimize conditions for their specific substrates.
This protocol is adapted for either the iodo- or bromo-analog.
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq., e.g., this compound), the desired arylboronic acid (1.2 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water). Add the palladium catalyst system (e.g., Pd₂(dba)₃ at 1-2 mol% and a phosphine ligand like SPhos or XPhos at 2-4 mol%).[7] The choice of ligand is crucial; bulky, electron-rich phosphines often improve reaction efficiency, especially for aryl bromides.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. For the iodo-analog, start at 80 °C. For the bromo-analog, 100-110 °C may be required.[7] Monitor the reaction for 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel.
This protocol is adapted from standard aromatic iodination procedures.
-
Reaction Setup: Dissolve 3-methoxybenzyl alcohol (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution. To facilitate the reaction, a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can be added. The electrophilicity of iodine is enhanced by the acid catalyst.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-24 hours. Monitor by TLC for the consumption of the starting material.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining iodine. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to isolate the desired this compound.
Mechanistic Insights: The Palladium Catalytic Cycle
Understanding the mechanism explains the observed differences in reactivity. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
The key differentiator between the iodo- and bromo-analogs lies in the Oxidative Addition step. The weaker C-I bond allows this step to proceed more readily than for the C-Br bond, which can translate to faster overall reaction rates or the ability to use milder conditions.[1] However, subsequent steps in the cycle or catalyst stability can also be influential. As noted in the literature, under certain conditions with specific catalyst systems (e.g., Pd/PPh₃), the overall reaction rate for aryl iodides can paradoxically be slower than for bromides at moderate temperatures, suggesting that a step other than oxidative addition may become rate-limiting.[6]
Conclusion and Recommendations
The choice between this compound and its alternatives is a classic synthesis problem of balancing reactivity and cost.
-
Use this compound for:
-
Late-stage functionalization of high-value, complex molecules where yield and reliability are paramount and material cost is a secondary concern.
-
Reactions that fail with the bromo-analog, even after extensive optimization.
-
Syntheses requiring extremely mild conditions to avoid decomposition of sensitive functional groups.
-
-
Use (2-Bromo-3-methoxyphenyl)methanol for:
-
Most routine applications , including library synthesis and early-stage drug discovery.
-
Large-scale synthesis where cost-effectiveness is a primary driver. It is almost always the more economical and scalable choice.
-
-
Consider In-House Synthesis when:
-
Medium-scale quantities of the iodo-analog are needed and the high purchase price is prohibitive.
-
The research team has the time and resources to perform and optimize the additional iodination step.
-
Ultimately, for the majority of applications, the robustness and economic advantages of (2-Bromo-3-methoxyphenyl)methanol make it the superior choice. The significant premium for the iodo-analog should be reserved for specific, well-justified scenarios where its heightened reactivity is mission-critical.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. 199436-55-0|(2-Bromo-3-methoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Reactivity of (2-Iodo-3-methoxyphenyl)methanol: A Comparative Guide for Synthetic Strategy
In the landscape of pharmaceutical and materials science, the functionalization of substituted aromatic compounds is a cornerstone of molecular design. (2-Iodo-3-methoxyphenyl)methanol presents itself as a versatile building block, offering multiple reaction sites for diversification. However, a comprehensive understanding of its reactivity in comparison to other structurally similar building blocks is crucial for efficient and predictable synthetic planning. This guide provides an objective comparison of this compound with key alternatives, supported by established mechanistic principles and available experimental data for analogous compounds.
The reactivity of this compound is primarily governed by the interplay of electronic and steric effects imparted by its substituents. The ortho-iodo group provides a handle for transition-metal-catalyzed cross-coupling reactions, while the benzylic alcohol moiety is amenable to oxidation and other transformations. The meta-methoxy group, through its electron-donating resonance effect and electron-withdrawing inductive effect, subtly modulates the reactivity of both the aryl iodide and the benzyl alcohol.
This guide will focus on the comparative performance of this compound in three pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—and in the oxidation of the benzylic alcohol. For a comprehensive comparison, its reactivity profile will be juxtaposed with that of two key analogues: 4-Iodobenzyl alcohol , which lacks the steric hindrance and the methoxy substituent of the target molecule, and (2-Iodo-3,5-dimethoxyphenyl)methanol , which possesses greater electron density and steric bulk.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The efficiency of these reactions is highly dependent on the nature of the aryl halide substrate. The key step often influenced by the substrate's structure is the oxidative addition to the palladium(0) catalyst.
General Reactivity Trend: The strength of the carbon-halogen bond is a primary determinant of reactivity in the oxidative addition step, which is often rate-determining. The C-I bond is weaker than the C-Br bond, leading to a general reactivity trend of Ar-I > Ar-Br.[1][2] Consequently, iodinated substrates like this compound are generally more reactive than their brominated counterparts, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2]
Steric and Electronic Effects:
-
This compound: The presence of the methoxy group at the 3-position, ortho to the iodine, introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition compared to less hindered analogues like 4-iodobenzyl alcohol.
-
4-Iodobenzyl alcohol: Lacking substituents in the ortho positions, this molecule presents a more accessible C-I bond for oxidative addition, generally leading to faster reaction rates in cross-coupling reactions.[3]
-
(2-Iodo-3,5-dimethoxyphenyl)methanol: The additional methoxy group at the 5-position increases the electron density of the aromatic ring through resonance. While this electronic effect can facilitate oxidative addition, the steric hindrance from the 3-methoxy group remains a dominant factor.
The following tables provide an extrapolated comparison of the expected performance of these substrates in typical cross-coupling reactions. It is important to note that direct, side-by-side kinetic and yield data for this compound is not extensively available in the literature; therefore, these values are illustrative and based on established chemical principles.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Expected Relative Reaction Rate | Typical Catalyst System | Typical Base | Typical Solvent | Expected Yield Range |
| This compound | Moderate | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 60-85% |
| 4-Iodobenzyl alcohol | High | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Na₂CO₃ | Toluene/EtOH/H₂O | 85-98% |
| (2-Iodo-3,5-dimethoxyphenyl)methanol | Moderate to Low | Pd(OAc)₂ with bulky phosphine ligands | K₃PO₄ | Toluene or Dioxane | 50-80% |
Table 2: Comparative Performance in Heck Coupling
| Substrate | Expected Relative Reaction Rate | Typical Catalyst System | Typical Base | Typical Solvent | Expected Yield Range |
| This compound | Moderate | Pd(OAc)₂ with PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 55-80% |
| 4-Iodobenzyl alcohol | High | Pd(OAc)₂ | Et₃N | DMF | 80-95% |
| (2-Iodo-3,5-dimethoxyphenyl)methanol | Moderate to Low | Pd(OAc)₂ with bulky phosphine ligands | Et₃N or Cs₂CO₃ | DMF or NMP | 45-75% |
Table 3: Comparative Performance in Sonogashira Coupling
| Substrate | Expected Relative Reaction Rate | Typical Catalyst System | Typical Base | Typical Solvent | Expected Yield Range |
| This compound | Moderate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | 65-88% |
| 4-Iodobenzyl alcohol | High | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 85-98% |
| (2-Iodo-3,5-dimethoxyphenyl)methanol | Moderate to Low | Pd(PPh₃)₂Cl₂ / CuI with bulky ligands | Et₃N or Piperidine | THF or DMF | 55-80% |
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura, Heck, and Sonogashira reactions proceed through a common catalytic cycle involving a palladium catalyst. The fundamental steps include oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Comparative Reactivity in Oxidation of the Benzylic Alcohol
The oxidation of the benzylic alcohol in this compound to the corresponding aldehyde is another key transformation. The rate of this reaction is influenced by the electronic properties of the substituents on the aromatic ring.
Electronic Effects:
-
This compound: The methoxy group at the 3-position is electron-donating through resonance, which can stabilize a developing positive charge on the benzylic carbon in the transition state of many oxidation reactions. However, the ortho-iodo group is electron-withdrawing through induction, which can have a counteracting effect. The net effect on the reaction rate will depend on the specific oxidant and mechanism.
-
4-Iodobenzyl alcohol: The iodo group at the para-position is weakly electron-withdrawing, which is expected to slightly decrease the rate of oxidation compared to unsubstituted benzyl alcohol.[4]
-
(2-Iodo-3,5-dimethoxyphenyl)methanol: The two electron-donating methoxy groups significantly increase the electron density of the ring, which should accelerate the rate of oxidation compared to the other two analogues.
Table 4: Comparative Performance in Oxidation to Aldehyde
| Substrate | Expected Relative Reaction Rate | Typical Oxidizing Agent | Typical Solvent | Expected Yield Range | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Moderate | PCC, DMP, or MnO₂ | Dichloromethane | 70-90% | | 4-Iodobenzyl alcohol | Low to Moderate | PCC, DMP, or MnO₂ | Dichloromethane | 75-95% | | (2-Iodo-3,5-dimethoxyphenyl)methanol | High | Mild oxidants (e.g., IBX) | DMSO or Acetonitrile | 80-98% |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the functionalization of this compound and its analogues. Optimization of reaction conditions is often necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Heck Coupling
-
In a reaction vessel, combine the aryl iodide (1.0 eq), the alkene (1.1-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required, e.g., PPh₃, 2-10 mol%), and the base (e.g., Et₃N, 2.0-3.0 eq).
-
Add an anhydrous, polar aprotic solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) cocatalyst (e.g., CuI, 2-5 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N or DIPEA, 2.0-3.0 eq).
-
Add the terminal alkyne (1.1-1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for Oxidation of Benzylic Alcohol
-
Dissolve the benzyl alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add the oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 eq, or Dess-Martin periodinane (DMP), 1.2 eq) in portions at room temperature.
-
Stir the mixture vigorously and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel or Celite to remove the oxidant byproducts.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.
Conclusion
This compound is a valuable synthetic intermediate with a nuanced reactivity profile. While its ortho-iodo group makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, the steric hindrance introduced by the adjacent methoxy group is expected to temper its reactivity compared to the less-hindered 4-iodobenzyl alcohol. Conversely, the electron-donating nature of the methoxy group is anticipated to enhance the rate of oxidation of the benzylic alcohol. For reactions where steric hindrance is a significant barrier, choosing a less-hindered analogue like 4-iodobenzyl alcohol may be advantageous. In contrast, when electron-rich substrates are desired to facilitate certain transformations like oxidation, this compound or the even more electron-rich (2-Iodo-3,5-dimethoxyphenyl)methanol could be superior choices. Ultimately, the selection of the optimal building block will depend on the specific synthetic challenge, with careful consideration of the interplay between steric and electronic effects. The provided protocols offer a solid foundation for the exploration and application of these versatile reagents in complex molecule synthesis.
References
Comparative Biological Activity of (2-Iodo-3-methoxyphenyl)methanol Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the potential biological activities of (2-Iodo-3-methoxyphenyl)methanol derivatives. Due to a lack of comprehensive studies on a homologous series of these specific compounds, this document synthesizes data from structurally related molecules, including iodinated and methoxylated benzyl alcohols, phenethylamines, and other aromatic systems. The information presented is intended to guide researchers, scientists, and drug development professionals in exploring the therapeutic potential of this chemical scaffold. The primary biological activities identified for analogous compounds include modulation of serotonin transporters and receptors, and anticancer effects.
Modulation of Serotonin Transporters and Receptors
Derivatives of iodinated and methoxylated benzyl alcohols and related structures have shown significant affinity for serotonin transporters and receptors, suggesting that this compound derivatives could be promising candidates for neurological drug discovery.
A structurally related compound, (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol), has been identified as a potent and selective serotonin transporter (SERT) ligand[1]. The binding affinities for this compound and its selectivity over dopamine (DAT) and norepinephrine (NET) transporters are summarized in Table 1. This data suggests that the iodo- and methoxy-substituted benzyl alcohol core is a viable pharmacophore for SERT inhibition.
Table 1: Binding Affinities (Ki) of (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol) for Monoamine Transporters [1]
| Compound | SERT Ki (nM) | DAT Ki (µM) | NET Ki (nM) |
| (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol) | 0.12 ± 0.02 | 3.9 ± 0.7 | 20.0 ± 1.9 |
N-benzylated derivatives of 5-methoxytryptamine and 2,5-dimethoxy-4-iodophenethylamine have been investigated as potent agonists for the 5-HT2 family of serotonin receptors[2][3]. The substitution pattern on the benzyl group significantly influences both binding affinity and functional activity. Table 2 presents data for representative N-benzyl tryptamine analogues, highlighting the impact of meta-substituents on the benzyl ring on 5-HT2A receptor affinity and functional potency. These findings suggest that modifications of the benzyl moiety in this compound derivatives could yield potent 5-HT2 receptor modulators.
Table 2: In Vitro Affinity (Ki) and Functional Potency (EC50) of N-Benzylated-5-methoxytryptamine Analogues at the Human 5-HT2A Receptor [2][3]
| Compound | Benzyl Substituent | h5-HT2A Ki (nM) | h5-HT2A EC50 (nM) |
| N-(3-Iodobenzyl)-5-methoxytryptamine | 3-Iodo | 0.77 | 7.6 |
| N-(3-Bromobenzyl)-5-methoxytryptamine | 3-Bromo | 1.48 | 12 |
| N-(3-Chlorobenzyl)-5-methoxytryptamine | 3-Chloro | 2.15 | 21 |
| N-(2-Methoxybenzyl)-5-methoxytryptamine | 2-Methoxy | 4.63 | 63 |
Anticancer Activity
Various studies on methoxy- and iodo-substituted aromatic compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines[4]. The substitution pattern, including the number and position of these functional groups, plays a crucial role in their anticancer activity. While direct data on this compound derivatives is not available, the data from related structures, such as hydroxylated biphenyl compounds, indicate potential for anticancer activity[5].
Table 3: In Vitro Anticancer Activity (IC50) of Structurally Related Hydroxylated Biphenyl Compounds [5]
| Compound | Melanoma Cell Line | IC50 (µM) |
| Compound 11 | A375 | 1.7 ± 0.5 |
| Compound 12 | A375 | 2.0 ± 0.7 |
Note: Compounds 11 and 12 are C2-symmetric hydroxylated biphenyls structurally related to curcumin.
Experimental Protocols
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is adapted from studies on novel serotonin transporter ligands[1].
-
Membrane Preparation: Crude membrane preparations from cells expressing the human serotonin transporter (hSERT) are used.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]Citalopram or another suitable SERT-selective radioligand.
-
Incubation: Membranes are incubated with the radioligand and various concentrations of the test compound (e.g., this compound derivatives) in the assay buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability and cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of serotonin reuptake by a this compound derivative.
Caption: Experimental workflow for determining the in vitro anticancer activity.
References
- 1. A novel serotonin transporter ligand: (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Green chemistry metrics for the synthesis of (2-Iodo-3-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (2-Iodo-3-methoxyphenyl)methanol, a key building block in the development of various pharmaceutical compounds, has traditionally involved methods that raise environmental and safety concerns. This guide provides a comparative analysis of established and emerging synthetic routes to this valuable intermediate, with a focus on green chemistry metrics. By evaluating factors such as atom economy, E-factor, and process mass intensity (PMI), this document aims to assist researchers in selecting more sustainable and efficient synthetic strategies.
Performance Comparison of Synthetic Routes
The following tables summarize the green chemistry metrics for two distinct synthetic pathways to this compound: direct iodination using molecular iodine with an oxidizing agent and iodination with N-Iodosuccinimide (NIS) in the presence of a strong acid. These routes are evaluated based on theoretical calculations derived from established chemical principles and literature precedents for similar transformations.
Table 1: Green Chemistry Metrics for the Synthesis of this compound
| Metric | Route 1: Direct Iodination (I₂/H₂O₂) | Route 2: NIS/Sulfuric Acid | Ideal Value |
| Atom Economy (%) | ~75.8% | ~54.9% | 100% |
| E-factor | ~0.32 | ~0.82 | 0 |
| Process Mass Intensity (PMI) | ~1.32 | ~1.82 | 1 |
Table 2: Molar and Mass Inputs for Theoretical Calculation (Basis: 1 mmol of 3-methoxybenzyl alcohol)
| Reagent/Solvent | Route 1: Direct Iodination (I₂/H₂O₂) | Route 2: NIS/Sulfuric Acid |
| 3-methoxybenzyl alcohol | 1 mmol (138.16 mg) | 1 mmol (138.16 mg) |
| **Iodine (I₂) ** | 1 mmol (253.8 mg) | - |
| Hydrogen Peroxide (30%) | 1.1 mmol (37.4 mg of H₂O₂) | - |
| N-Iodosuccinimide (NIS) | - | 1.1 mmol (247.4 mg) |
| Sulfuric Acid (98%) | - | 10 mmol (980.8 mg) |
| Solvent (e.g., Acetonitrile) | Assumed 5 mL (~3.93 g) | Assumed 5 mL (~3.93 g) |
| Work-up (Water, Na₂S₂O₃, Organic Solvent) | Estimated ~20 g | Estimated ~20 g |
| This compound (Product) | Assumed 85% yield (224.5 mg) | Assumed 90% yield (237.7 mg) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound, based on common laboratory practices for similar iodination reactions.
Route 1: Direct Iodination with Iodine and Hydrogen Peroxide
This method represents a more traditional approach to electrophilic aromatic iodination.
Materials:
-
3-methoxybenzyl alcohol
-
Iodine (I₂)
-
Hydrogen Peroxide (30% aqueous solution)
-
Acetonitrile (or other suitable solvent)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-methoxybenzyl alcohol (1.0 eq) in acetonitrile.
-
Add iodine (1.0 eq) to the solution and stir until it is fully dissolved.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require gentle heating to proceed to completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 2: Iodination with N-Iodosuccinimide (NIS) and Sulfuric Acid
This route employs a common and often more efficient iodinating agent for activated aromatic rings.
Materials:
-
3-methoxybenzyl alcohol
-
N-Iodosuccinimide (NIS)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetonitrile (or other suitable solvent)
-
Ice-water bath
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-methoxybenzyl alcohol (1.0 eq) in acetonitrile and cool the solution in an ice-water bath.
-
In a separate flask, carefully and slowly add concentrated sulfuric acid (catalytic to stoichiometric amount) to a cooled solution of N-Iodosuccinimide (1.1 eq) in acetonitrile.
-
Add the NIS/acid mixture dropwise to the solution of 3-methoxybenzyl alcohol, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into ice-water to quench the reaction.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualization of Experimental Workflow and Green Chemistry Evaluation
The following diagrams illustrate the general experimental workflow and the logical relationship for evaluating the greenness of a chemical synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship for the calculation of key green chemistry metrics.
Safety Operating Guide
Proper Disposal of (2-Iodo-3-methoxyphenyl)methanol: A Guide for Laboratory Professionals
The appropriate management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of (2-Iodo-3-methoxyphenyl)methanol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general hazardous waste disposal guidelines and should always be supplemented by a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Logistical Information
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or goggles
-
A laboratory coat
Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Hazard Assessment
Based on available data for similar iodo- and methoxy-substituted aromatic compounds, this compound should be treated as a hazardous chemical. The primary route of disposal for halogenated organic compounds is through a licensed hazardous waste contractor, which typically utilizes high-temperature incineration.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [2][3][4][5]
Quantitative Data Summary
The following table summarizes key data for this compound. This information is critical for proper labeling and waste stream identification.
| Property | Value | Reference |
| CAS Number | 162136-06-3 | [6] |
| Molecular Formula | C₈H₉IO₂ | [6] |
| Molecular Weight | 264.06 g/mol | [6] |
| Physical State | Solid | N/A |
| Purity | Typically ≥97% | [6] |
| Chemical Family | Halogenated Heterocycles | [6] |
Step-by-Step Disposal Protocol
This section outlines the procedural steps for the safe disposal of this compound.
Waste Identification and Classification
-
Waste Determination: The first step in proper disposal is to determine that the substance is indeed a waste product.[7] This occurs when the chemical is no longer intended for use.
-
Classification: Classify this compound as a "Hazardous Waste." Specifically, it falls under the category of halogenated organic compounds.[1] This classification is crucial for proper segregation and labeling.
Waste Segregation and Containerization
-
Segregation: It is critical to segregate different types of waste to prevent dangerous reactions.[8][9][10] this compound waste should be kept separate from non-halogenated solvents, aqueous waste, and incompatible chemicals.
-
Container Selection: Use a designated, leak-proof container that is compatible with the chemical.[3][7] For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. The container must be in good condition, free from cracks or residues from previous use.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[3][7][9] The label should include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date when the first waste was added to the container (accumulation start date)[7]
-
Any associated hazards (e.g., "Irritant," "Toxic")
-
Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[1][11]
-
Storage Conditions: Keep the waste container tightly sealed except when adding waste.[2][7] The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Accumulation Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as stipulated by regulatory bodies like the EPA and your institution's policies.[11]
Disposal and Removal
-
Requesting Pickup: Once the waste container is full (typically no more than ¾ full to prevent spills) or the accumulation time limit is approaching, request a pickup from your institution's EHS department or their designated hazardous waste contractor.[3]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, as required by your institution and regulatory agencies.
Empty Container Disposal
-
Decontamination: Empty containers that held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.[2][3]
-
Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[4] The rinseate should be collected in a separate, appropriately labeled hazardous waste container.
-
Final Disposal: After thorough rinsing, deface or remove the original label from the container before disposing of it according to your institution's procedures for decontaminated lab glass or plastic.[2][3][4]
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the experimental workflow leading to waste generation and the logical steps for proper disposal.
Caption: Experimental workflow leading to the generation of hazardous waste.
Caption: Decision-making process for the disposal of chemical waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. mtu.edu [mtu.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. usbioclean.com [usbioclean.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (2-Iodo-3-methoxyphenyl)methanol
Essential Safety Protocols for Handling (2-Iodo-3-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS Number: 162136-06-3).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of structurally similar chemicals, such as 2-methoxybenzyl alcohol and other halogenated aromatic compounds. A cautious and proactive approach to safety is paramount.
Hazard Assessment and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a face shield.[4][5] | Protects against splashes and potential projectiles. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Inspect for tears before use.[5][6] | Prevents skin contact with the chemical. |
| Body Protection | A flame-retardant lab coat.[5][6] | Protects against splashes and brief thermal exposure. |
| Respiratory Protection | Work in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] | Minimizes inhalation of any dust or vapors. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have all necessary PPE readily available and in good condition.[5]
-
Prepare a designated and clearly labeled workspace for handling the compound.
-
Keep the quantity of the compound in the immediate work area to a minimum.[5]
2. Handling:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust.[5]
-
Avoid generating dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.[5]
-
If making a solution, slowly add the solid to the solvent while stirring to avoid splashing.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
3. Spill Response:
-
Small Spill: In case of a small spill, decontaminate the area using an appropriate spill kit.
-
Large Spill: For a large spill, evacuate the area and contact the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.[5]
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste materials (solid and liquid) in a designated, properly labeled, and sealed hazardous waste container.[7][8] The container must be compatible with the chemical.[8]
-
The label should include the words "Hazardous Waste," the full chemical name, and the accumulation start date.[8]
2. Container Rinsing:
-
For empty containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[7]
-
Subsequent rinses of the container can be disposed of according to institutional guidelines.
3. Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Never dispose of this chemical down the drain or in the regular trash.[7]
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for safely managing this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. mtu.edu [mtu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
